Diazoline
Beschreibung
Eigenschaften
CAS-Nummer |
6153-33-9 |
|---|---|
Molekularformel |
C29H28N2O6S2 |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI-Schlüssel |
UBHSARJULCDNFC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
6153-33-9 |
Piktogramme |
Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
diazolin diazoline Fabahistin Incidal mebhydrolin napadisylate mebhydroline 1,5-naphthalenedisulfonate Omeril |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Deep Dive into Diazirine Photochemistry: Mechanisms and Applications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diazirine-based photochemistry has emerged as a powerful tool in chemical biology and drug discovery, primarily through its application in photoaffinity labeling (PAL).[1][2][3] This technique allows for the elucidation of complex biological interactions, such as those between ligands and receptors, enzymes and substrates, and protein-protein interactions.[1][2][3] Diazirines are three-membered ring structures containing a nitrogen-nitrogen double bond. Their small size and ability to be activated by biocompatible long-wave UV light make them ideal for probing biological systems with minimal perturbation.[1] Upon photoactivation, diazirines generate highly reactive carbene intermediates that can form covalent bonds with nearby molecules, thus "capturing" transient interactions for subsequent analysis.[1][4] This guide provides a comprehensive overview of the core principles of diazirine photochemistry, its mechanism of action, and detailed experimental protocols for its application.
Core Principles of Diazirine Photochemistry
The utility of diazirines in photoaffinity labeling stems from their unique photochemical properties. When irradiated with UV light, typically in the range of 330-370 nm, the diazirine ring undergoes irreversible decomposition to yield a highly reactive carbene species and nitrogen gas.[5] This process is highly efficient and occurs on a very short timescale, allowing for the capture of dynamic molecular interactions.
Mechanism of Photoactivation
The photoactivation of diazirines is a multi-step process that involves the formation of key reactive intermediates. Recent studies have revealed a two-step pathway for the photolysis of alkyl diazirines, which involves the sequential generation of a diazo intermediate followed by a carbene intermediate.[6][7]
-
Formation of the Diazo Intermediate: Upon absorption of a photon, the diazirine can isomerize to a linear diazo compound. This diazo intermediate is relatively more stable than the carbene but is still a reactive species.[6][7]
-
Formation of the Carbene Intermediate: The diazo intermediate can then absorb a second photon or, in some cases, spontaneously decompose to release nitrogen gas and form the highly reactive carbene. The carbene is an electron-deficient species with a vacant p-orbital, making it extremely reactive and capable of inserting into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds.[6][7]
The relative contributions of the diazo and carbene intermediates to the labeling process can be influenced by the structure of the diazirine (alkyl vs. aryl) and the experimental conditions, such as pH.
Caption: Photochemical decomposition pathway of diazirine upon UV irradiation.
Mechanism of Action in Photoaffinity Labeling
In the context of photoaffinity labeling, a diazirine moiety is incorporated into a molecule of interest, such as a drug candidate or a known ligand, to create a "photo-probe." This probe is then introduced into a biological system, where it can interact with its target biomolecule(s).
The general workflow is as follows:
-
Incubation: The photo-probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow for binding to its target.
-
Photoactivation: The sample is irradiated with UV light at a wavelength that activates the diazirine (typically 350-365 nm) but minimizes damage to the biological components.[1]
-
Covalent Crosslinking: The photogenerated carbene (and to some extent, the diazo intermediate) reacts with amino acid residues in close proximity to the binding site, forming a stable covalent bond.
-
Analysis: The covalently labeled biomolecules are then detected and identified using various analytical techniques, such as mass spectrometry, to pinpoint the binding site and identify the interacting partners.
The reactivity of the intermediates plays a crucial role in the outcome of the labeling experiment. Alkyl diazo intermediates have been shown to exhibit a preference for labeling acidic amino acid residues (aspartic acid and glutamic acid) in a pH-dependent manner. In contrast, the carbene intermediate is much more reactive and less selective, capable of inserting into a broader range of amino acid side chains and even the polypeptide backbone.[6][7]
Caption: A schematic overview of a typical photoaffinity labeling experiment.
Application in Elucidating GPCR Signaling: A Case Study of the A2A Adenosine Receptor
Diazirine-based PAL has been instrumental in studying the structure and function of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are major drug targets. A notable example is the use of a novel diazirine-based photoaffinity probe to elucidate the ligand-binding site of the human A2A adenosine receptor (A2AAR).
In this study, a photo-probe incorporating a diazirine moiety was designed to bind to the A2AAR. Upon photoactivation, the probe covalently labeled the receptor. Subsequent proteolysis and mass spectrometry analysis identified the specific amino acid residues that were cross-linked, providing valuable insights into the ligand-binding pocket of the receptor. This information is critical for understanding the mechanism of receptor activation and for the rational design of new drugs targeting this receptor.
Caption: Workflow for identifying the ligand-binding site of the A2AAR.
Quantitative Data in Diazirine Photochemistry
The efficiency of diazirine photochemistry can be characterized by several quantitative parameters. These values are crucial for designing and interpreting photoaffinity labeling experiments.
| Parameter | Typical Value Range | Significance |
| Optimal Wavelength (λmax) | 345 - 370 nm | Wavelength for maximal photoactivation of the diazirine. |
| Quantum Yield (Φ) | 0.1 - 0.5 | Efficiency of the photochemical reaction (molecules reacted per photon absorbed). |
| Carbene Half-life | Nanoseconds | The extremely short lifetime of the carbene ensures that crosslinking is highly localized to the binding site. |
| Kinetic Rate Constants (k) | Varies with conditions | Describes the rates of diazirine to diazo and diazo to carbene conversion.[6] |
Experimental Protocols
Synthesis of a Diazirine-Containing Photo-Probe
The synthesis of a diazirine probe typically involves the introduction of a diazirine-containing building block into a molecule of interest. A common strategy is to use an amine-reactive N-hydroxysuccinimide (NHS) ester of a diazirine-containing carboxylic acid.
Materials:
-
Amine-containing molecule of interest
-
NHS-diazirine crosslinker (e.g., succinimidyl 4,4'-azipentanoate)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
Protocol:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Dissolve the NHS-diazirine crosslinker in the organic solvent.
-
Add the NHS-diazirine solution to the solution of the amine-containing molecule. The molar ratio will need to be optimized, but a 1.5- to 2-fold molar excess of the crosslinker is a good starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).
-
Purify the photo-probe using an appropriate method, such as HPLC or dialysis, to remove unreacted crosslinker and byproducts.
Photoaffinity Labeling of a Protein Target
Materials:
-
Purified photo-probe
-
Biological sample (e.g., purified protein, cell lysate)
-
UV lamp with an emission maximum around 365 nm (e.g., mercury vapor lamp or LED array)
-
Reaction vessels (e.g., quartz cuvettes, microcentrifuge tubes)
Protocol:
-
Incubate the photo-probe with the biological sample in an appropriate buffer. The concentration of the probe and the incubation time should be optimized based on the binding affinity of the probe for its target.
-
Transfer the sample to a suitable reaction vessel for irradiation.
-
Place the sample at a fixed distance (e.g., 1-5 cm) from the UV lamp.
-
Irradiate the sample for a predetermined amount of time (typically 1-15 minutes). The optimal irradiation time depends on the lamp intensity and the photoreactivity of the probe.
-
After irradiation, the sample is ready for downstream analysis.
Identification of Labeled Proteins by Mass Spectrometry
Materials:
-
Photolabeled protein sample
-
SDS-PAGE reagents
-
In-gel digestion reagents (e.g., trypsin)
-
LC-MS/MS system
Protocol:
-
Separate the photolabeled proteins by SDS-PAGE.
-
Visualize the proteins in the gel (e.g., by Coomassie staining).
-
Excise the protein band of interest from the gel.
-
Perform in-gel digestion of the protein with a protease such as trypsin.
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software to search the MS/MS data against a protein database to identify the protein and the site of crosslinking. Different fragmentation methods like Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD) can be employed to improve the identification of cross-linked peptides.
Conclusion
Diazirine photochemistry offers a robust and versatile platform for investigating molecular interactions in complex biological systems. The ability to generate highly reactive carbene intermediates upon photoactivation allows for the covalent capture of transient binding events with high spatial and temporal resolution. As our understanding of the nuanced reaction mechanisms of diazirine photolysis continues to grow, so too will our ability to design more sophisticated and effective photo-probes for a wide range of applications in drug discovery and chemical biology.
References
- 1. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Photoaffinity Labeling Using Diazirines
For Researchers, Scientists, and Drug Development Professionals
Photoaffinity labeling (PAL) has emerged as a powerful chemical biology tool for identifying and characterizing transient and stable biomolecular interactions.[1][2] Among the various photoreactive moieties utilized, diazirines have gained significant popularity due to their small size, high reactivity, and relative stability in the dark.[3][4] This guide provides a comprehensive overview of the fundamental principles of diazirine-based photoaffinity labeling, detailed experimental protocols, and data interpretation strategies to facilitate its successful implementation in research and drug discovery.
Core Principles of Diazirine-Based Photoaffinity Labeling
The cornerstone of diazirine-based PAL is the light-induced generation of a highly reactive carbene intermediate from a stable diazirine precursor.[3] This process allows for the covalent crosslinking of a probe molecule to its interacting biological target, enabling subsequent identification and characterization.
The Photochemistry of Diazirines
Upon irradiation with UV light, typically in the range of 350-380 nm, the three-membered diazirine ring undergoes irreversible decomposition, releasing molecular nitrogen and generating a carbene.[3][5] This carbene is a highly reactive species with an extremely short lifetime, capable of inserting into various chemical bonds, including C-H, O-H, N-H, and even C-C bonds, in a proximity-dependent manner.[3]
A critical aspect of diazirine photochemistry is the potential for the diazirine to isomerize into a linear diazo compound.[3][6][7] This diazo intermediate can also be photoactivated to generate a carbene, or in the case of alkyl diazirines, it can be protonated to form a diazonium species that acts as an alkylating agent, preferentially reacting with acidic residues like aspartate and glutamate.[6][8][9] This dual reactivity pathway can influence the labeling pattern and should be considered during experimental design and data analysis.
Advantages of Diazirine Photoprobes
Diazirine-based probes offer several advantages over other photoactivatable groups:
-
Small Size: The diazirine group is minimally larger than a methyl group, reducing the likelihood of steric hindrance that could perturb the natural interaction between the probe and its target.[1]
-
High Reactivity: The generated carbene is highly reactive and can insert into a wide range of chemical bonds, providing a more comprehensive snapshot of the binding interface.[3]
-
Longer Wavelength Activation: Diazirines are typically activated by UV-A light (350-380 nm), which is less damaging to biological samples compared to the shorter wavelengths required for other photoprobes like aryl azides.[3][10]
-
Chemical Stability: Diazirines are generally stable in the dark and under typical physiological conditions, allowing for controlled initiation of the crosslinking reaction.[3]
Quantitative Data Summary
The efficiency and specificity of photoaffinity labeling are influenced by several factors, including the type of diazirine, irradiation conditions, and probe concentration.
Table 1: Comparison of Alkyl and Aryl Diazirine Properties
| Feature | Alkyl Diazirine | Aryl Diazirine (e.g., trifluoromethylphenyl diazirine) | References |
| Primary Reactive Intermediate | Carbene and Diazo/Diazonium | Primarily Carbene | [6][8][9] |
| Labeling Preference | Preferential labeling of acidic residues (Asp, Glu) due to the diazo intermediate. | More promiscuous labeling, characteristic of carbene insertion. | [6][8][9][11] |
| pH Dependence | Labeling efficiency is often pH-dependent, with higher efficiency at lower pH. | Labeling is generally pH-independent. | [6] |
| Crosslinking Efficiency | Can be lower due to quenching of the diazo intermediate by water. | Often higher due to the direct formation of the highly reactive carbene. | [12] |
| Half-life of Reactive Species | The carbene has a very short lifetime (nanoseconds), while the diazo intermediate can be longer-lived. | The carbene has an extremely short lifetime. | [3][12] |
Table 2: Typical Experimental Parameters for Diazirine Photoaffinity Labeling
| Parameter | Typical Range | Notes | References |
| Probe Concentration | 0.1 - 20 µM | Optimal concentration should be determined empirically for each system. | [1][13] |
| UV Irradiation Wavelength | 350 - 365 nm | Minimizes damage to biological molecules. | [1][5][13] |
| UV Irradiation Time | 1 - 30 minutes | Dependent on the lamp intensity, distance to the sample, and probe reactivity. | [1][14][15] |
| UV Light Source | 1000W Hg(Xe) lamp, UV LED lamp | High-intensity sources can reduce irradiation time. | [1][12] |
| Distance from Light Source | ~5-6 cm | Should be kept consistent for reproducible results. | [1][15] |
| Temperature | 4°C or on ice | To minimize protein degradation and non-specific reactions. | [14][15] |
Key Experimental Protocols
Successful photoaffinity labeling experiments require careful planning and execution. Below are detailed methodologies for key experiments.
Protocol 1: In-Cell Photoaffinity Labeling and Target Identification using Click Chemistry
This protocol describes a general workflow for identifying the cellular targets of a small molecule using a diazirine-containing probe equipped with a bioorthogonal handle (e.g., an alkyne) for subsequent enrichment.
Materials:
-
Cells of interest
-
Diazirine-alkyne photoaffinity probe
-
Photo-stable competitor compound (parent molecule of the probe)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
UV irradiation source (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-biotin reporter tag
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry-compatible reagents (e.g., trypsin, ammonium bicarbonate, DTT, iodoacetamide)
Methodology:
-
Cell Treatment:
-
Seed cells and grow to the desired confluency.
-
Treat cells with the diazirine-alkyne probe at a predetermined optimal concentration (e.g., 1-10 µM) for a specified time.
-
For the competition control, pre-incubate a separate set of cells with a 50-100 fold excess of the photo-stable competitor compound before adding the probe.
-
Include a no-UV control where cells are treated with the probe but not irradiated.
-
-
UV Irradiation:
-
Wash the cells with cold PBS to remove unbound probe.
-
Place the cell culture plate on ice and irradiate with 365 nm UV light for a predetermined time (e.g., 1-20 minutes).[14]
-
-
Cell Lysis:
-
After irradiation, wash the cells again with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the azide-biotin reporter tag, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours to conjugate the biotin tag to the alkyne-probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Mass Spectrometry and Data Analysis:
Protocol 2: Competitive Photoaffinity Labeling Assay
This assay is crucial for validating the specificity of the probe-target interaction.
Methodology:
-
Prepare a series of samples containing the target protein (or cell lysate) and a fixed concentration of the diazirine probe.
-
To these samples, add increasing concentrations of a photo-stable competitor compound.
-
Incubate the samples to allow for binding equilibrium to be reached.
-
Irradiate the samples with UV light to induce crosslinking.
-
Analyze the extent of labeling by a suitable method, such as in-gel fluorescence (if the probe has a fluorescent tag) or western blotting for a specific target.
-
A specific interaction will be demonstrated by a dose-dependent decrease in labeling of the target protein with increasing concentrations of the competitor.[1]
Visualizations of Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathway elucidation.
Caption: General workflow for target identification using diazirine-based photoaffinity labeling.
Caption: Elucidation of a GPCR signaling pathway using a diazirine probe.
By understanding the core principles, employing robust experimental protocols, and carefully interpreting the data, researchers can effectively leverage diazirine-based photoaffinity labeling to unravel complex biological interactions and accelerate the drug discovery process.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 11. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 12. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 15. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to Diazirine Crosslinking for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diazirine Photo-Crosslinking
Diazirine-based photo-crosslinking has emerged as a powerful technique for the covalent capture of protein-protein interactions (PPIs) in their native cellular environment.[1] This method offers significant advantages for elucidating complex protein networks, validating drug targets, and understanding dynamic cellular processes.[2][3] Diazirines are small, stable three-membered ring structures that, upon activation with long-wave ultraviolet (UV) light (typically 350-370 nm), generate highly reactive carbene or diazo intermediates.[4][5] These intermediates can rapidly and non-specifically insert into neighboring C-H, N-H, and O-H bonds, effectively creating a "snapshot" of proteins in close proximity.[6] The small size of the diazirine moiety minimizes potential steric hindrance, and its stability in the absence of UV light allows for controlled initiation of the crosslinking reaction.[1]
Core Principles of Diazirine Chemistry
The utility of diazirine crosslinkers lies in their photo-inducible reactivity. In the dark, diazirines are chemically inert, allowing for their incorporation into biological systems without immediate perturbation. Upon irradiation with UV light, the diazirine ring loses a molecule of dinitrogen (N2) to form a short-lived, highly reactive carbene intermediate.[4] This carbene can then undergo insertion into a wide range of chemical bonds present in amino acid side chains and the polypeptide backbone of nearby proteins.[6]
Recent studies have revealed a two-step photo-reaction mechanism for some alkyl diazirines, where a diazo intermediate is first generated, which can then be further photoactivated to a carbene.[7] The diazo intermediate shows a preference for reacting with polar residues, and by tuning the light intensity and duration, it is possible to bias the reaction towards either the diazo or carbene-mediated pathway.[7][8]
Advantages of Diazirine Crosslinkers:
-
Small Size: Minimizes steric hindrance that could disrupt natural protein interactions.[1]
-
Stability: Chemically stable in the absence of UV light, allowing for controlled reaction initiation.[1]
-
Long-Wavelength Activation: Activated by long-wave UV light (350-370 nm), which is less damaging to biological macromolecules compared to shorter wavelengths.[4]
-
Versatility: A variety of diazirine crosslinkers are available with different spacer arm lengths, cleavable linkages, and membrane permeability.[9]
Quantitative Data on Common Diazirine Crosslinkers
A range of succinimidyl-ester diazirine (SDA) reagents are commercially available, which combine amine-reactive chemistry with diazirine-based photochemistry. The NHS-ester group reacts with primary amines (e.g., lysine residues and N-termini) on a "bait" protein, which is then used to "fish" for interacting "prey" proteins upon photoactivation.
| Crosslinker | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Key Characteristics |
| SDA (Succinimdyl Diazirine) | 3.9 | No | Yes | Short, non-cleavable crosslinker for intracellular studies. |
| LC-SDA (Long Chain SDA) | 12.5 | No | Yes | Longer spacer arm for capturing more distant interactions. |
| SDAD (NHS-SS-Diazirine) | 12.5 | Yes (Disulfide Bond) | Yes | Cleavable with reducing agents like DTT or TCEP, facilitating downstream analysis. |
| Sulfo-SDA | 3.9 | No | No | Sulfonated for increased water solubility and impermeability to cell membranes; ideal for cell-surface crosslinking. |
| Sulfo-LC-SDA | 12.5 | No | No | Water-soluble with a longer spacer arm for cell-surface applications. |
| Sulfo-SDAD | 12.5 | Yes (Disulfide Bond) | No | Water-soluble and cleavable, designed for cell-surface protein interaction studies. |
Experimental Protocols
General Workflow for Diazirine Crosslinking and Mass Spectrometry Analysis
The following is a generalized workflow for a typical diazirine crosslinking experiment aimed at identifying protein-protein interactions.
Detailed Methodology for In-Cell Crosslinking
This protocol provides a step-by-step guide for performing an in-cell crosslinking experiment using an NHS-ester diazirine reagent.
Materials:
-
Cultured cells expressing the protein of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
NHS-ester diazirine crosslinker (e.g., SDA for intracellular or Sulfo-SDA for cell-surface)
-
Anhydrous DMSO (for non-sulfonated crosslinkers)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
UV lamp (365 nm)
-
Cell lysis buffer with protease inhibitors
Procedure:
-
Cell Preparation:
-
Wash cultured cells twice with ice-cold PBS to remove any amine-containing media components.[10]
-
-
NHS-Ester Labeling (in the dark):
-
Immediately before use, prepare a stock solution of the diazirine crosslinker in the appropriate solvent (e.g., DMSO for SDA, PBS for Sulfo-SDA).[11]
-
Dilute the crosslinker in ice-cold PBS to the desired final concentration (typically 0.5-2 mM).[11]
-
Incubate the cells with the crosslinker solution for 30-60 minutes on ice.[10]
-
-
Quenching and Washing:
-
Photo-activation:
-
Resuspend the cells in ice-cold PBS.
-
Expose the cell suspension to UV light (365 nm) on ice for 5-15 minutes.[10] The optimal irradiation time should be determined empirically.
-
-
Cell Lysis and Downstream Processing:
-
Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
The cell lysate can then be processed for downstream analysis, such as affinity purification of the bait protein and its crosslinked partners, followed by SDS-PAGE and in-gel digestion.
-
Mass Spectrometry and Data Analysis
-
Protein Digestion: The crosslinked protein complexes are typically digested with a protease, most commonly trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Various fragmentation methods can be employed, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD), to identify the crosslinked peptides.[12][13]
-
Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS spectra. This allows for the identification of the interacting proteins and the specific sites of crosslinking.
Visualization of a Signaling Pathway: EGFR Signaling
Diazirine crosslinking is a valuable tool for studying dynamic signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer, serves as an excellent example.[14][15] Upon binding of its ligand, EGF, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades.[16]
Diazirine crosslinking can be employed to capture the transient interactions between activated EGFR and its downstream effectors like Grb2, providing valuable insights into the composition and dynamics of these signaling complexes.[17][18]
Conclusion
Diazirine crosslinking coupled with mass spectrometry is a robust and versatile method for the in vivo analysis of protein-protein interactions. Its ability to capture transient and weak interactions in a native cellular context makes it an invaluable tool for researchers in basic science and drug development. By carefully selecting the appropriate crosslinking reagent and optimizing experimental conditions, scientists can gain unprecedented insights into the intricate networks that govern cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
A Technical Guide to Diazirines in Chemical Biology: Advantages and Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of diazirines, a class of compact, photo-activatable chemical groups that have become indispensable tools in chemical biology. We will explore their core advantages over other photoreactive moieties, detail their mechanism of action, and provide practical experimental workflows for their application in target identification and interaction mapping.
Introduction to Photoaffinity Labeling (PAL)
Photoaffinity labeling (PAL) is a powerful strategy used to identify and map biomolecular interactions in complex biological systems.[1] The technique relies on a "probe" molecule, which is a modified version of a ligand of interest (e.g., a drug, metabolite, or peptide) equipped with a photoreactive chemical group (PCG).[1] This probe is introduced into a biological system where it binds to its target protein(s). Subsequent irradiation with UV light activates the PCG, generating a highly reactive intermediate that forms a stable, covalent bond with the interacting partner in close proximity.[2] This covalent capture allows for the subsequent isolation, enrichment, and identification of the target protein, often via mass spectrometry.[3] While several PCGs exist, including aryl azides and benzophenones, diazirines have emerged as a preferred choice for many applications due to a unique combination of advantageous properties.[2][4]
Core Advantages of Diazirines
Diazirines offer a compelling set of features that make them highly effective for studying molecular interactions in native environments.
-
Minimal Size and Perturbation: The diazirine functional group is exceptionally small, nearly isosteric to a methyl group.[5] This minimalist size allows it to be incorporated into small molecules, peptides, or natural products with minimal steric disruption, thereby preserving the parent molecule's intrinsic binding affinity and biological activity.[5][6] In contrast, bulkier groups like benzophenones can significantly alter a ligand's properties, potentially leading to reduced binding or off-target effects.[7][8]
-
Biocompatible Activation: Diazirines are typically activated by long-wavelength UV light, generally in the 350-380 nm range.[1][9] This wavelength is comparatively gentle and less damaging to sensitive biological macromolecules like proteins and nucleic acids, compared to the lower wavelengths (< 300 nm) required for aryl azides.[10][11]
-
Chemical Stability: Before photoactivation, diazirines exhibit remarkable stability across a wide range of chemical conditions. They are resistant to acids, bases, and various nucleophiles, and are stable in ambient light, which simplifies their synthesis, handling, and incorporation into complex probes.[5][9][10]
-
High Reactivity & Proximity-Dependent Labeling: Upon irradiation, diazirines extrude nitrogen gas to form a highly reactive carbene intermediate.[10][12] This carbene is capable of inserting into a wide variety of chemical bonds, including strong C-H bonds, as well as O-H and N-H bonds, found in all amino acid residues.[10][13] This promiscuous reactivity ensures that labeling occurs with the nearest available residue upon activation.
-
Short-Lived Intermediate for High Specificity: The generated carbene has an extremely short lifetime, on the order of pico- to nanoseconds.[14][15] It is rapidly quenched by water if it does not immediately react with a nearby molecule.[10][15] While this leads to lower absolute crosslinking yields (often <10%), it is a significant advantage.[1][15] It ensures that labeling is restricted to molecules in the immediate vicinity of the probe at the moment of irradiation, thereby minimizing the risk of "off-target" labeling of distal or non-specific binders.[1][10]
Mechanism of Photochemical Activation
The photoactivation of diazirines is a nuanced process. Upon irradiation with UV light (~360 nm), the diazirine ring is excited. It can then follow two primary pathways to generate the reactive species responsible for crosslinking.[16][17]
-
Direct Carbene Formation: The excited diazirine can directly eliminate a molecule of dinitrogen (N₂) to form a highly reactive, short-lived carbene.[1][9]
-
Isomerization to Diazo Intermediate: Alternatively, the diazirine can first isomerize to a linear diazo compound.[16][18] This diazo intermediate can then be further photo-excited to generate the carbene. More importantly, in biological systems, the diazo intermediate can be protonated by acidic amino acid residues (e.g., aspartic acid, glutamic acid) to form a reactive diazonium ion, which then acts as an alkylating agent to covalently label the protein.[7][16]
This dual mechanism explains the observed labeling preferences of some diazirine probes, particularly the tendency of alkyl diazirines to preferentially label acidic residues.[7][19] In contrast, aryl-trifluoromethyl diazirines are more likely to react via a "true" carbene mechanism, leading to broader, less biased labeling.[19]
Caption: Photochemical activation pathways of a diazirine probe.
Comparative Analysis of Photoreactive Groups
The choice of a photoreactive group is critical for the success of a PAL experiment. Diazirines offer a distinct profile of properties when compared to benzophenones and aryl azides.
| Feature | Diazirines | Benzophenones | Aryl Azides |
| Relative Size | Smallest (minimal perturbation)[5] | Bulky (potential for steric hindrance)[7] | Moderately bulky |
| Activation Wavelength | ~350-380 nm (biocompatible)[1] | ~330-365 nm[1] | < 300 nm (potentially damaging)[10] |
| Irradiation Time | Short[2] | Often requires long periods[10] | Short |
| Reactive Intermediate | Carbene (highly reactive)[10] | Triplet Diradical (ketyl radical)[1] | Nitrene |
| Reaction Mechanism | C-H, O-H, N-H insertion; Alkylation[10][16] | H-atom abstraction, primarily from C-H[15] | Insertion, rearrangement |
| Chemical Stability | High (stable to acid, base, light)[5][10] | High | Less stable, can react with thiols |
| Quenching by Water | Yes (high, ensures proximity labeling)[15] | No (higher crosslinking efficiency)[15] | Moderate |
Key Applications in Chemical Biology
The unique advantages of diazirines have led to their widespread adoption in a variety of chemical biology applications.
-
Target Deconvolution: A primary use is to identify the cellular targets of drugs, phenotypic screening hits, and natural products.[20][21] A diazirine-alkyne tag is often appended to the small molecule of interest, which is then used to covalently label its binding partners in cell lysates or live cells. The alkyne handle allows for the subsequent "clicking" on of a biotin tag for enrichment and mass spectrometry-based identification.[5]
-
Mapping Protein-Protein Interactions (PPIs): Diazirine-functionalized amino acids, such as photo-leucine and photo-methionine, can be metabolically incorporated into proteins.[13] Upon photoactivation in living cells, these modified proteins crosslink to their immediate interaction partners, enabling the capture of even transient or weak PPIs for subsequent analysis.[14]
-
Probing Protein-Nucleic Acid Interactions: Diazirines can be synthetically incorporated into the bases or backbone of DNA or RNA.[11] These probes are invaluable for mapping the binding sites of proteins on nucleic acids with high resolution.[11]
-
Activity-Based Protein Profiling (ABPP): In ABPP, diazirine-based probes are designed to target the active sites of specific enzyme families.[22] Covalent labeling by the probe provides a readout of enzyme activity, enabling applications in drug discovery and functional proteomics.
Experimental Protocols & Workflow
A typical photoaffinity labeling experiment for target identification follows a well-defined workflow, which includes a critical competition control to ensure labeling specificity.
Generalized Protocol for Target Identification in Cell Lysate
-
Probe Preparation: Synthesize or procure a photoaffinity probe consisting of the ligand of interest, a diazirine moiety, and a reporter handle (e.g., a terminal alkyne). Prepare a stock solution (e.g., 10-20 mM) in DMSO.
-
Lysate Preparation: Prepare a soluble proteome fraction from cells or tissues of interest in a suitable buffer (e.g., PBS or Tris-based buffer), determining the total protein concentration.
-
Labeling and Competition:
-
Sample A (Probe): Aliquot cell lysate and add the diazirine probe to the desired final concentration (e.g., 1-20 µM).
-
Sample B (Competition Control): To a separate aliquot, first add a 50-100 fold molar excess of the parent compound (the ligand without the diazirine/alkyne tag).[5] Incubate for 15-30 minutes to pre-saturate the specific binding sites. Then, add the diazirine probe at the same concentration as in Sample A.
-
Sample C (No UV Control): Prepare a sample identical to Sample A but keep it protected from light during the irradiation step.
-
-
Incubation: Incubate all samples for a set period (e.g., 30-60 minutes) at 4°C to allow the probe to bind to its target(s).
-
UV Irradiation: Place the samples (A and B) on ice in a clear microplate or petri dish. Irradiate with a 365 nm UV lamp for 5-15 minutes.[23] The optimal time depends on the lamp's power and distance from the sample.[5] Keep the control sample (C) covered in foil.
-
Click Chemistry: To each sample, add the reagents for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): an azide-functionalized reporter tag (e.g., Azide-Biotin), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1 hour at room temperature.
-
Enrichment (for Biotin Tag): Add streptavidin-coated agarose or magnetic beads to each sample and incubate for 1-2 hours at 4°C to capture biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Analysis:
-
SDS-PAGE: Elute the captured proteins from the beads, resolve them by SDS-PAGE, and visualize either by in-gel fluorescence (if a fluorescent tag was used) or by silver staining/Western blotting. Specific targets should appear as bands in the probe lane (A) but be significantly reduced or absent in the competition control lane (B).
-
Mass Spectrometry: For unbiased identification, perform on-bead tryptic digestion of the captured proteins, followed by LC-MS/MS analysis to identify the enriched proteins.
-
Caption: Experimental workflow for target identification using a diazirine probe.
Conclusion
Diazirines have solidified their role as a premier class of photo-crosslinkers for chemical biology research. Their minimal size, high stability, biocompatible activation wavelength, and the highly specific, proximity-dependent labeling afforded by their short-lived carbene intermediates provide a powerful toolkit for covalently capturing and identifying biomolecular interactions. From deconvoluting the targets of novel therapeutics to mapping complex protein interaction networks in living cells, diazirine-based probes continue to enable discoveries at the forefront of chemical biology and drug development.
References
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazirine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 18. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 21. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Carbene Intermediates from Diazirine Photolysis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Diazirines are a class of small, three-membered ring compounds containing a carbon and two nitrogen atoms that have become indispensable tools in chemical biology and drug discovery.[1] Their significance stems from their ability to serve as stable precursors to highly reactive carbene intermediates upon photolysis with UV light.[2][3] This photo-activation, typically around 350-365 nm, is relatively benign to biological systems, minimizing damage to proteins and cells.[4][5] The generated carbenes can indiscriminately insert into neighboring C-H, O-H, and N-H bonds, making diazirine-containing molecules powerful probes for photoaffinity labeling (PAL).[6] PAL is a key technique used to identify the biological targets of small molecules, map ligand-binding sites, and elucidate protein-protein or protein-nucleic acid interactions.[7] This guide provides a detailed overview of the generation, reactivity, and application of carbene intermediates from diazirine photolysis.
Mechanism of Intermediate Generation
Upon absorption of UV light (typically 340-380 nm), a diazirine molecule is promoted to an excited state.[8] From this state, it can follow two primary pathways to generate reactive species.[8][9]
-
Direct Carbene Formation: The excited diazirine can directly extrude a molecule of dinitrogen (N₂) to form a highly reactive, short-lived singlet carbene intermediate.[4]
-
Isomerization to a Diazo Intermediate: Alternatively, the excited diazirine can rearrange to form a linear diazoalkane isomer.[4][9] This diazo intermediate is more stable than the carbene but can still be reactive. It can subsequently absorb a second photon to lose N₂ and form the same carbene intermediate, or it can react directly with nucleophiles, particularly acidic residues in proteins.[10][11]
Recent studies have revealed that for many alkyl diazirines, the dominant pathway involves the sequential generation of the diazo intermediate first, followed by the carbene.[10][12] The relative proportion of these two pathways and the resulting intermediates is influenced by the structure of the diazirine, with aromatic diazirines tending to generate more carbenes directly than alkyldiazirines.[4]
Reactivity of Intermediates
The utility of diazirines in PAL stems from the distinct reactivities of the carbene and diazo intermediates.
-
Carbene Intermediates: Carbenes are highly reactive, electrophilic species with very short lifetimes, on the order of picoseconds.[8] Their primary reaction is insertion into nearby covalent bonds, including C-H, O-H, and N-H bonds of amino acid side chains or the peptide backbone.[4][13] This reactivity is largely indiscriminate, making carbenes excellent tools for labeling the immediate molecular environment of the probe.[14] However, their high reactivity also makes them susceptible to quenching by water, which can lead to low labeling yields in aqueous solutions.[3][8]
-
Diazo Intermediates: Diazo compounds are less reactive than carbenes.[4] In biological systems, their primary mode of reaction involves protonation by acidic residues (e.g., glutamic acid, aspartic acid) to form a diazonium ion, which then acts as an alkylating agent.[9][11] This leads to a labeling preference for acidic amino acids, a phenomenon that is pH-dependent.[6][11] Understanding this reactivity bias is crucial for correctly interpreting PAL results, as it can explain why alkyl diazirine probes often enrich highly acidic proteins.[11]
Quantitative Data
The efficiency and kinetics of diazirine photolysis are critical parameters for experimental design. Quantitative data, while often system-dependent, provides valuable benchmarks.
Table 1: Photophysical Properties of a Representative Diazirine This table summarizes the photolysis half-life of Azi-fropofol, a trifluoromethylphenyl diazirine derivative, in methanol, demonstrating the wavelength-dependence of the reaction rate.
| Property | Wavelength | Value | Source |
| Absorption Max (λmax) | - | 317 nm | [15] |
| Half-life (t₁/₂) | 356 nm | 11.0 min (95% CI: 6.6–26.5) | [15] |
| Half-life (t₁/₂) | 300 nm | 3.8 min (95% CI: 2.9–4.8) | [15] |
Table 2: Representative Rate Constants for Carbene Reactions This table shows the rate constants for the reaction of various singlet carbenes with their parent diazirine to form a carbene-diazirine ylide (CDY), an intermediate that can lead to azine formation. This illustrates the decreasing reactivity of the carbenes.
| Carbene | Rate Constant (k, M⁻¹ s⁻¹) | Source |
| Adamantylidene (Ad:) | 10⁹ | [16] |
| Bicyclo[3.3.1]non-9-ylidene (BCN:) | 10⁹ | [16] |
| Benzylchlorocarbene | 10⁸ | [16] |
| Phenylchlorocarbene | 10⁶ | [16] |
Experimental Protocols
Protocol 1: General Procedure for Photoaffinity Labeling (PAL) of Proteins
This protocol provides a general workflow for identifying protein targets of a small molecule using a diazirine- and alkyne-containing photoaffinity probe.[17]
-
Incubation: Incubate the protein mixture (e.g., cell lysate, ~1 mg/mL) with the diazirine-containing photoaffinity probe. Perform this in the dark or under subdued light to prevent premature activation. A typical probe concentration is in the low micromolar range.
-
Competition Control: As a negative control, pre-incubate a parallel sample with an excess of a photo-stable competitor compound (a ligand that binds to the same target but lacks the diazirine) before adding the photoaffinity probe. This will demonstrate the specificity of the labeling.
-
Irradiation: Place the samples in a suitable container (e.g., quartz cuvette or microplate) and irradiate with a UV lamp (e.g., 350-365 nm). The optimal irradiation time depends on the lamp's power and the probe's half-life but typically ranges from 5 to 30 minutes.[15][17] Keep the samples on ice to minimize thermal damage. A sample protected from light (e.g., with aluminum foil) should be included as another control.
-
Click Chemistry: After photolysis, add reagents for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This involves adding a reporter tag (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). This step attaches a detectable tag to the cross-linked proteins.
-
Enrichment and Detection: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.
-
Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning (for fluorescent tags) or by Western blotting (for biotin tags). For target identification, the enriched proteins are typically subjected to tryptic digest followed by LC-MS/MS analysis.
Protocol 2: Determination of Diazirine Photolysis Half-Life
This protocol describes how to measure the rate of diazirine photodecomposition.[15]
-
Sample Preparation: Dissolve the diazirine compound in a suitable solvent (e.g., methanol) in a 1 cm path length quartz cuvette. The concentration should be sufficient to give a measurable absorbance at its λmax.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.
-
Photolysis: Place the cuvette at a fixed distance from a UV lamp (e.g., Rayonet RPR-3500 lamp) emitting at the desired wavelength (e.g., 350 nm).
-
Serial Measurements: At regular time intervals, briefly remove the cuvette from the light source and record its UV-Vis spectrum. Monitor the decrease in the absorbance peak corresponding to the diazirine N=N bond (typically ~315-360 nm).
-
Data Analysis: Plot the absorbance at λmax versus time. Fit the data to a first-order decay equation (A = A₀ * e^(-kt)) to determine the rate constant (k). The half-life (t₁/₂) can then be calculated using the formula t₁/₂ = ln(2)/k.
Applications and Drug Development
The primary application of diazirine photolysis in drug development is target identification.[18] By attaching a diazirine moiety to a drug candidate or a fragment molecule, researchers can create a photoaffinity probe.[18] When this probe binds to its target protein, UV irradiation triggers the generation of a carbene, which covalently cross-links the probe to the binding site.[1][17] Subsequent analysis using proteomics can then identify the protein, providing crucial information about the drug's mechanism of action.[5]
Conclusion
Diazirine photolysis provides a robust and versatile method for generating highly reactive carbene and diazo intermediates. This technology is central to photoaffinity labeling, a powerful strategy in modern drug discovery and chemical biology for identifying and characterizing molecular interactions in complex biological systems. A thorough understanding of the underlying photochemical mechanisms, the distinct reactivities of the generated intermediates, and the proper experimental design is essential for the successful application of this technique and the accurate interpretation of its results.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Diazirine based photoaffinity labeling [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 5. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. research.vu.nl [research.vu.nl]
- 8. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Probing the Shadows: A Technical Guide to the Stability of Trifluoromethylphenyldiazirine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylphenyldiazirine (TPD) moieties have emerged as powerful tools in chemical biology and drug discovery, primarily serving as photoactivatable crosslinkers in photoaffinity labeling (PAL) experiments. Their utility lies in their ability to remain chemically inert within complex biological systems until triggered by UV light, whereupon they generate highly reactive carbenes that form covalent bonds with nearby interacting biomolecules. This allows for the identification and characterization of drug targets, binding partners, and protein-protein interactions. However, the underlying assumption of their stability pre-activation is critical for the successful design and interpretation of such experiments. This technical guide provides an in-depth exploration of the stability of trifluoromethylphenyldiazirine in biological systems, summarizing available data, detailing experimental protocols for stability assessment, and visualizing key experimental workflows.
Data Presentation: Stability of Trifluoromethylphenyldiazirine Probes
Quantitative data on the specific half-life of the trifluoromethylphenyldiazirine group in various biological matrices is not extensively documented in publicly available literature. The primary focus of existing research has been on the synthesis and application of these probes, with their stability often being a stated prerequisite rather than a quantified parameter. However, based on their widespread and successful use, a qualitative understanding of their stability can be summarized.
| Biological Matrix | Stability Assessment | Key Findings | Citations |
| Aqueous Buffer | Generally considered stable. | Trifluoromethylphenyldiazirines are designed to be stable in aqueous solutions under typical physiological pH and temperature in the absence of UV light. | [1] |
| Cell Culture Media | Qualitatively high stability. | Probes are incubated with live cells for extended periods (hours) prior to photoactivation, implying sufficient stability to allow for cellular uptake and target engagement. | [2][3] |
| Cell Lysates | Assumed to be stable. | PAL experiments are routinely performed in cell lysates, where the probe is expected to remain intact until UV irradiation. | [4] |
| Plasma | Generally stable, but potential for enzymatic degradation exists for the overall molecule. | While the diazirine ring itself is robust, the stability of the entire probe molecule in plasma will depend on the susceptibility of its other functional groups to plasma esterases and proteases. | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for researchers aiming to validate the stability of their specific trifluoromethylphenyldiazirine-containing probes within their experimental context. Below are detailed methodologies for assessing probe stability in common biological matrices.
Protocol 1: In Vitro Stability Assessment in Plasma
Objective: To determine the rate of non-photochemical degradation of a trifluoromethylphenyldiazirine probe in plasma.
Materials:
-
Test trifluoromethylphenyldiazirine probe
-
Control compound (a stable compound with similar analytical properties)
-
Human, rat, or mouse plasma (freshly prepared with anticoagulant)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test probe and control compound in DMSO.
-
Incubation:
-
Pre-warm plasma and PBS to 37°C.
-
In separate microcentrifuge tubes, add the test probe stock solution to pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Prepare a parallel incubation in PBS as a control for non-enzymatic degradation.
-
Incubate the tubes at 37°C.
-
-
Time Points: Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The 0-minute time point is taken immediately after adding the compound.
-
Sample Quenching and Protein Precipitation:
-
To each aliquot, add 4 volumes of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins and quench any enzymatic reactions.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the percentage of the remaining probe against time.
-
Determine the half-life (t½) of the probe in plasma by fitting the data to a first-order decay model.
-
Protocol 2: Cellular Stability Assessment
Objective: To evaluate the stability of a trifluoromethylphenyldiazirine probe within a cellular environment.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test trifluoromethylphenyldiazirine probe
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Probe Incubation:
-
Treat the cells with the test probe at the desired concentration (e.g., 10 µM) in fresh cell culture medium.
-
Incubate the cells for various time periods (e.g., 0, 1, 2, 4, 8, and 24 hours) in the dark to prevent photoactivation. The 0-hour time point represents cells harvested immediately after probe addition.
-
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells twice with ice-cold PBS to remove the extracellular probe.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Add 4 volumes of ice-cold ACN with 0.1% formic acid to the cell lysate.
-
Vortex thoroughly and centrifuge at high speed to pellet proteins and cellular debris.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the intracellular concentration of the probe over time to assess its cellular stability. A decrease in concentration may indicate degradation or active efflux.
-
Mandatory Visualizations
Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use and stability assessment of trifluoromethylphenyldiazirine probes.
Discussion and Conclusion
The trifluoromethylphenyldiazirine moiety is a cornerstone of modern photoaffinity labeling techniques due to its inherent stability in biological environments prior to photoactivation. While quantitative data on its degradation kinetics are sparse, its successful and widespread application attests to its robustness. Some derivatives of TPD have, however, been shown to exhibit cellular toxicity, which may be related to membrane disruption rather than the instability of the diazirine group itself.[8] Therefore, it is imperative for researchers to empirically validate the stability and cytotoxicity of their specific probe constructs in the context of their planned experiments.
References
- 1. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Trifluoromethylphenyl Diazirine Cholesterol Analogues As Cholesterol Mimetics and Photolabeling Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Mapping the Interactome: A Technical Guide to Ligand-Receptor Identification Using Diazirine-Based Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the foundational concepts and practical applications of diazirine-based photoaffinity labeling (PAL) for mapping ligand-receptor interactions. Diazirines, as small and efficient photo-reactive crosslinkers, have become an indispensable tool in chemical biology and drug discovery for the covalent capture of transient molecular interactions, enabling the identification of protein targets and the elucidation of a ligand's interactome.[1][2][3] This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data analysis strategies.
Core Principles of Diazirine-Based Photoaffinity Labeling
Photoaffinity labeling is a powerful technique used to identify the binding partners of a specific ligand within a complex biological system.[4] The core of this method lies in a specially designed chemical probe, known as a photoaffinity probe.
A typical diazirine-based photoaffinity probe is a trifunctional molecule comprising three key components[5][6]:
-
A Ligand Moiety: This is the pharmacophore or molecule of interest whose binding partners are to be identified. It provides the specificity for the interaction.
-
A Diazirine Group: This is the photo-reactive moiety. Diazirines are three-membered rings containing a carbon and two nitrogen atoms.[1] Upon irradiation with long-wave UV light (typically 330-370 nm), the diazirine ring loses a molecule of dinitrogen gas (N₂) to generate a highly reactive carbene intermediate.[1][4][7]
-
A Reporter Tag: This functional group enables the detection, enrichment, and identification of the cross-linked protein-probe adducts. Common reporter tags include biotin for affinity purification with streptavidin, or an alkyne/azide group for subsequent bioorthogonal "click" chemistry conjugation to a fluorescent dye or biotin.[5][8]
The primary advantage of diazirines over other photo-reactive groups, such as aryl azides and benzophenones, is their small size, which minimizes perturbation of the ligand's binding properties.[1][9] They also require a relatively short period of irradiation at longer, less damaging wavelengths.[1][10]
The generated carbene is highly reactive and can insert into a wide range of chemical bonds present in amino acid side chains and the peptide backbone, including C-H, N-H, and O-H bonds, forming a stable covalent bond between the probe and the interacting protein.[1][8] This covalent capture of a transient interaction is the cornerstone of the technique.
It is important to note that the reactivity of the generated carbene is not entirely non-specific. Studies have shown that alkyl diazirines can exhibit a preference for labeling acidic amino acids, such as glutamate and aspartate, particularly under certain pH conditions.[1][11][12] This is thought to occur through the formation of a diazo intermediate which can be protonated to a reactive diazonium species.[4][13] Aryl-trifluorodiazirines, on the other hand, tend to react more broadly through the carbene intermediate.[11][14]
Experimental Workflow and Protocols
The general workflow for a diazirine-based photoaffinity labeling experiment involves several key stages, from probe incubation to mass spectrometry-based identification of the target proteins.
Detailed Experimental Protocols
Below are generalized protocols for key steps in a photoaffinity labeling experiment. Specific parameters should be optimized for the particular ligand, protein, and biological system under investigation.
Protocol 1: Photoaffinity Labeling in Live Cells [15][16]
-
Cell Culture and Probe Incubation:
-
Culture cells to the desired confluency (e.g., 90%).
-
Treat the cells with the diazirine-containing photoaffinity probe at a predetermined concentration. Include control groups, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the parent compound without the diazirine and reporter tag.
-
Incubate for a sufficient time to allow the probe to reach its target and establish binding equilibrium.
-
-
UV Irradiation:
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove the unbound probe.
-
Place the cell culture plates on a cooling block or on ice to minimize cellular stress during irradiation.
-
Irradiate the cells with UV light at a wavelength of approximately 350-365 nm.[8][17] The duration of irradiation should be optimized; a typical starting point is 1-5 minutes.[8] Use a UV lamp with an output of >8 W and ensure proper safety precautions, including UV-protective shielding.[16][17]
-
-
Cell Lysis and Protein Extraction:
-
After irradiation, harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Protocol 2: Click Chemistry and Affinity Purification [8]
-
Click Chemistry Reaction:
-
To the protein lysate, add the click chemistry reaction components: an azide- or alkyne-containing reporter molecule (e.g., biotin-azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper ligand like TBTA), and incubate to allow for the covalent ligation of the reporter tag to the cross-linked probe.
-
-
Affinity Purification:
-
Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with lysis buffer and then with a high-stringency wash buffer to remove non-specifically bound proteins.
-
Protocol 3: On-Bead Digestion and Mass Spectrometry
-
Protein Digestion:
-
Resuspend the beads in a digestion buffer (e.g., containing urea or another denaturant).
-
Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT) and alkylate the resulting free thiols with an alkylating agent like iodoacetamide.
-
Add a protease, typically trypsin, and incubate overnight to digest the captured proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Different fragmentation methods can be employed for the identification of cross-linked peptides, including Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD).[18][19] HCD is often favored for identifying cross-linked peptides.[18][19]
-
Data Presentation and Analysis
A key aspect of photoaffinity labeling experiments is the quantitative analysis of the mass spectrometry data to distinguish specific interactors from non-specific background proteins. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are often employed for this purpose.[4]
Table 1: Comparison of Fragmentation Methods for Diazirine Cross-linked Peptides
| Fragmentation Method | Number of Peptide-Spectrum Matches (PSMs) | Number of Identified Links | Cross-link Site Precision |
| HCD | 958 | 446 | ~62% |
| CID | - | +58 (complementary to HCD) | - |
| EThcD | - | - | ~62% |
Data adapted from a study on SDA-cross-linked human serum albumin.[18][19]
Table 2: Properties of Common Photo-Reactive Groups
| Photo-Reactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Diazirine | 330 - 370 | Carbene | Small size, high reactivity, short irradiation time, stable in various conditions.[1][7][10] | Can form diazo intermediate leading to labeling bias towards acidic residues.[4][11] |
| Aryl Azide | < 300 | Nitrene | - | Requires low wavelength UV which can damage macromolecules.[1] |
| Benzophenone | ~350 | Triplet Diradical | More stable to water quenching than carbenes.[4] | Larger size, can require longer irradiation times leading to non-specific labeling.[1] |
Visualizing the Chemistry and Pathways
The chemical transformations and biological pathways involved in photoaffinity labeling can be effectively visualized using diagrams.
Conclusion
Diazirine-based photoaffinity labeling is a robust and versatile methodology for the unbiased identification of ligand-receptor interactions directly in complex biological systems.[20] Its application is crucial in the early stages of drug discovery for target deconvolution and in fundamental research for mapping cellular communication networks. By understanding the core principles of diazirine chemistry, optimizing experimental protocols, and employing quantitative proteomic strategies, researchers can effectively harness this technology to uncover novel biological insights and accelerate the development of new therapeutic agents.
References
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.vu.nl [research.vu.nl]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 11. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. interchim.fr [interchim.fr]
- 18. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Diazirine: Structure, Bonding, and Spectral Properties for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazirines, three-membered heterocyclic compounds containing a strained nitrogen-nitrogen double bond, have emerged as indispensable tools in chemical biology and drug discovery. Their unique combination of small size, relative stability in the dark, and ability to generate highly reactive carbenes upon photoactivation makes them ideal photoaffinity labeling reagents. This guide provides an in-depth exploration of the fundamental structure, bonding, and spectral properties of diazirines, offering a crucial knowledge base for their effective application. Detailed experimental protocols for their synthesis and photochemical activation are also presented, alongside a summary of key quantitative data to aid in their characterization.
Structure and Bonding
The defining feature of the diazirine functional group is a three-membered ring composed of one carbon and two nitrogen atoms.[1] Unlike their linear isomers, diazomethanes, diazirines possess a cyclic structure that imparts significant ring strain. This inherent strain is a key contributor to their photoreactivity.
The bonding within the diazirine ring is distinct. The nitrogen-nitrogen bond is a true double bond, while the carbon-nitrogen bonds are single bonds.[2] The geometry of the ring is close to that of cyclopropene.[1] The substituents on the carbon atom significantly influence the properties of the diazirine and the resulting carbene upon photolysis. For instance, electron-donating groups can help stabilize the singlet state of the carbene, while other substituents can favor the triplet state.[1]
Molecular Geometry
The precise bond lengths and angles of the diazirine ring have been determined through spectroscopic techniques and computational studies. These parameters are crucial for understanding the molecule's stability and reactivity. Below is a summary of key geometric data for 3H-diazirine and 3,3-dimethyldiazirine.
| Parameter | 3H-Diazirine | 3,3-Dimethyldiazirine |
| Bond Lengths (Å) | ||
| N=N | 1.228[3] | 1.228[3] |
| C-N | 1.482[3] | 1.482[3] |
| Bond Angles (°) | ||
| ∠NCN | 49.1[2] | - |
| ∠HCH / ∠CRC | 117[3] | 117[3] |
| ∠HCN | 117.1[2] | - |
Frontier Molecular Orbitals
The photoreactivity of diazirines is governed by their electronic structure, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is a non-bonding orbital associated with the lone pairs of the nitrogen atoms, while the LUMO is the antibonding π* orbital of the N=N double bond.[3] Excitation of an electron from the HOMO to the LUMO upon absorption of UV light weakens the N=N bond, leading to the extrusion of dinitrogen gas (N₂) and the formation of a carbene.[3]
Spectral Properties
The unique structural and electronic features of diazirines give rise to characteristic spectral signatures that are essential for their identification and characterization.
UV-Visible Spectroscopy
Diazirines exhibit a weak but distinct absorption in the near-UV region, typically between 300 and 380 nm.[4] This absorption corresponds to the n → π* electronic transition and is responsible for their photoactivation.[4] The precise wavelength of maximum absorption (λmax) can be influenced by the substituents on the diazirine ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the diazirine functional group. The most characteristic vibration is the N=N stretching mode, which appears in the region of 1600 cm⁻¹.[1][5] This band is absent in the corresponding diaziridines (the saturated analog).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the atoms within the diazirine molecule.
-
¹H NMR: The chemical shifts of protons attached to or near the diazirine ring are influenced by the ring's magnetic anisotropy.
-
¹³C NMR: The carbon atom of the diazirine ring is sp²-hybridized and typically resonates at a lower field (more deshielded) compared to the sp³-hybridized carbon of a diaziriridine.[4] For example, in 3-methyl-3-phenethyl-3H-diazirine, the diazirine carbon appears at 25.6 ppm.[6]
-
¹⁵N NMR: ¹⁵N NMR can be a very informative technique for characterizing diazirines, with the nitrogen atoms of the N=N double bond exhibiting characteristic chemical shifts. For instance, a hyperpolarized ¹⁵N₂-labeled silyl-ether-substituted diazirine showed two distinct nitrogen signals.[7]
| Spectroscopic Data | Typical Range / Value | Notes |
| UV-Vis (λmax) | 300 - 380 nm[4] | Corresponds to the n → π* transition. |
| IR (N=N stretch) | ~1600 cm⁻¹[1][5] | A key diagnostic peak. |
| ¹³C NMR (ring carbon) | 25-30 ppm (for alkyl diazirines)[6] | Can vary with substitution. |
Experimental Protocols
Synthesis of Diazirines from Ketones
A common and versatile method for synthesizing diazirines is from the corresponding ketones. The following protocol is a general guide.
Step 1: Formation of the Diaziridine
-
Cool a solution of the starting ketone in methanol to 0 °C.
-
Add a solution of 7.0 N ammonia in methanol and stir for 1 hour at 0 °C.
-
Add hydroxylamine-O-sulfonic acid (HOSA) portion-wise over several hours while maintaining the temperature at 0 °C.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the crude diaziridine with an appropriate organic solvent (e.g., diethyl ether) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diaziridine.
Step 2: Oxidation to the Diazirine
-
Dissolve the crude diaziridine in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of iodine (I₂) and triethylamine (Et₃N) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the diazirine product by column chromatography on silica gel.
This is a generalized protocol and may require optimization for specific substrates.
Photolysis of Diazirines for Photoaffinity Labeling
The photoactivation of diazirines to generate carbenes is the basis for their use in photoaffinity labeling.
-
Prepare a solution of the diazirine-containing probe and the biological sample (e.g., protein, cell lysate) in a suitable buffer.
-
Incubate the sample to allow for binding of the probe to its target.
-
Irradiate the sample with UV-A light, typically using a 350-365 nm lamp.[3] The irradiation time can range from 1 to 60 minutes, depending on the probe and the experimental setup.[3] It is often recommended to perform the irradiation at a controlled low temperature (e.g., 0-4 °C) to minimize non-specific labeling and sample degradation.
-
Following irradiation, the generated carbene will have covalently cross-linked the probe to its binding partner.
-
The labeled biomolecules can then be analyzed by various techniques, such as mass spectrometry, to identify the site of interaction.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the photolysis pathway of diazirine and the relationship between its structure and spectral properties.
Caption: Photolysis pathway of a diazirine upon UV irradiation.
Caption: Relationship between diazirine structure and spectral properties.
Conclusion
Diazirines are powerful chemical tools with a rich and fascinating chemistry. A thorough understanding of their structure, bonding, and spectral properties is paramount for their successful application in research, particularly in the realm of drug discovery and chemical biology. The data and protocols presented in this guide are intended to provide a solid foundation for scientists and researchers working with these versatile molecules, enabling them to design and execute experiments with greater confidence and precision. The continued development of new diazirine-based probes and methodologies promises to further expand their utility in unraveling complex biological processes.
References
The Role of Diazirines in Identifying Unknown Protein Functions: A Technical Guide
1.0 Introduction
Elucidating the function of unknown proteins and mapping their complex interaction networks is a cornerstone of modern biology and a critical step in drug discovery.[1] While various genetic and biochemical methods exist, identifying transient or weak interactions remains a significant challenge. Photoaffinity Labeling (PAL) has emerged as a powerful chemical proteomics technique to address this, enabling the covalent capture of non-covalent molecular interactions in their native biological context.[1][2]
Among the repertoire of photoreactive groups used in PAL, diazirines have become the gold standard.[1][3] These small, three-membered ring compounds offer a unique combination of stability, minimal steric hindrance, and efficient photoactivation, making them an invaluable tool for covalently trapping and subsequently identifying the binding partners of small molecules, metabolites, and other proteins.[4][5][6] This guide provides a technical overview of diazirine chemistry, experimental workflows, and data interpretation for researchers aiming to unravel unknown protein functions.
2.0 Core Principles of Diazirine Chemistry
2.1 Structure and Stability A diazirine is a compact three-membered ring containing a carbon and two nitrogen atoms (C-N=N).[4] Key advantages of this structure include:
-
Small Size: Diazirines are nearly isosteric with a methyl group, allowing them to be incorporated into probes with minimal perturbation of the parent molecule's structure and biological activity.[5][7]
-
Chemical Stability: They are remarkably stable in the dark and tolerant of various chemical conditions, including acidic and basic environments, as well as the presence of nucleophiles, which facilitates probe synthesis and handling.[4][8]
2.2 Mechanism of Photoactivation The utility of diazirines lies in their ability to transform into a highly reactive species upon UV irradiation. The process is initiated by exposing the diazirine-containing probe to long-wave UV light, typically in the 350-370 nm range, which is less damaging to biological macromolecules compared to the shorter wavelengths required for other photocrosslinkers.[8][9][10]
Upon photoactivation, the diazirine ring loses a molecule of dinitrogen (N₂) to generate a highly reactive carbene intermediate.[4][7] Recent studies have revealed a more complex mechanism, particularly for alkyl diazirines, where an initial rearrangement forms a linear diazo intermediate. This diazo species can either react directly with nucleophilic amino acid residues or undergo further photolysis to form the carbene.[2][11][12] The carbene, being highly reactive and short-lived, rapidly and indiscriminately inserts into nearby chemical bonds, including C-H, O-H, and N-H bonds of interacting proteins, forming a stable, covalent crosslink.[4][7]
References
- 1. Recent Applications of Diazirines in Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of Diazirines in Chemical Proteomics. | Semantic Scholar [semanticscholar.org]
- 4. Diazirine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
Methodological & Application
Application Notes and Protocols for Diazirine Photo-Crosslinking in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for performing diazirine-based photo-crosslinking experiments in live cells. This powerful technique allows for the covalent capture of transient and weak biomolecular interactions, such as protein-protein or small molecule-protein interactions, in their native cellular environment. By "freezing" these interactions in place, researchers can identify binding partners, map interaction interfaces, and elucidate the mechanisms of action for drugs and tool compounds.
Principle and Mechanism
Diazirines are small, three-membered ring structures containing a nitrogen-nitrogen double bond. Upon irradiation with long-wave UV light (typically 350-370 nm), they efficiently release nitrogen gas to generate highly reactive carbene intermediates.[1][2][3] These carbenes can then rapidly and non-specifically insert into neighboring C-H, N-H, O-H, and S-H bonds, forming stable covalent crosslinks with interacting biomolecules.[4][5] This process is advantageous as it does not require specific functional groups on the target proteins and is initiated with bio-orthogonal UV light, which minimizes cellular damage compared to shorter wavelengths.[4][5]
Recent studies have revealed a two-step mechanism where the diazirine first isomerizes to a diazo intermediate, which can then be further photo-activated to the carbene.[6][7][8][9] The diazo intermediate shows a preference for reacting with buried polar residues like aspartic acid and glutamic acid, while the carbene is more indiscriminately reactive.[6][7][8] By tuning irradiation time and power, it's possible to favor the diazo-mediated reaction for more specific crosslinking.[6][7]
Figure 1: Chemical mechanism of diazirine photo-crosslinking.
Experimental Design and Considerations
Successful diazirine photo-crosslinking experiments depend on careful optimization of several parameters. The choice of probe, its concentration, incubation time, and the UV irradiation conditions are all critical for achieving efficient crosslinking while maintaining cell viability.
Photo-Crosslinking Probes
There are two main strategies for introducing the diazirine group into the cellular system:
-
Direct Probe Labeling: A small molecule of interest (e.g., a drug) is synthesized with a diazirine moiety and often an additional handle, like an alkyne or biotin, for downstream enrichment and detection (photo-affinity labeling, PAL).[1]
-
Metabolic Labeling: Photoreactive amino acid analogs containing a diazirine group (e.g., photo-leucine or photo-methionine) are incorporated into newly synthesized proteins during cell culture.[2] This allows for the capture of protein-protein interactions throughout the proteome.[2]
Key Parameters and Optimization
The following tables summarize key quantitative parameters that should be optimized for each specific experimental system.
Table 1: Reagent Concentrations and Incubation Times
| Parameter | Typical Range | Notes | References |
| Photo-Affinity Probe Concentration | 0.1 - 10 µM | Titrate to find the lowest effective concentration to minimize off-target effects. | [1] |
| Metabolic Labeling Amino Acid Conc. | 1 - 4 mM | Replace the natural amino acid in the culture medium. | [10] |
| Incubation Time (Probe with Cells) | 30 min - 4 hours | Dependent on cell type and membrane permeability of the probe. | [11] |
| Quenching Buffer (e.g., Tris) | 50 - 100 mM | Added after the NHS-ester reaction (if applicable) to quench unreacted esters. | [11] |
Table 2: UV Irradiation Parameters for Live Cells
| Parameter | Typical Range | Notes | References |
| Wavelength | 350 - 370 nm | Optimal for diazirine activation while minimizing damage to biomolecules. Avoid <300 nm. | [2][4][11] |
| UV Light Source | 6W - 1000W lamps | Higher wattage lamps require shorter exposure times. Examples: Stratalinker 2400, hand-held UV lamps. | [1][3][11] |
| Irradiation Time | 1 - 20 minutes | Total time should be minimized (<15-20 min) for live cells to maintain viability. Time-course experiments are recommended. | [1][10][11] |
| Power Density | ~100 mW/cm² | An ideal combination of power and time can enhance selectivity for polar residues. | [6] |
| Distance from Source | 3 - 6 cm | Efficiency decreases with distance. Keep consistent across experiments. | [1][11] |
Detailed Step-by-Step Protocol
This protocol provides a general framework for a photo-affinity labeling experiment in live adherent cells using a diazirine- and alkyne-functionalized small molecule probe.
Materials and Reagents
-
Adherent mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Diazirine-alkyne photo-affinity probe
-
DMSO (anhydrous)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
UV Crosslinker with 365 nm bulbs (e.g., UVP CL-1000L or similar)
-
Cell scrapers
Experimental Workflow
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. omicsdi.org [omicsdi.org]
- 10. rsc.org [rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of Custom Diazirine Photoaffinity Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of custom diazirine photoaffinity probes, versatile tools in chemical biology and drug discovery for identifying protein targets and elucidating ligand-binding interactions.[1] This document outlines both the traditional multi-step synthesis and a more streamlined one-pot protocol for the preparation of aliphatic diazirines from ketone precursors.
Introduction
Photoaffinity labeling (PAL) is a powerful technique used to covalently capture and identify transient molecular interactions, such as those between a small molecule and its protein target.[1] Diazirine-based probes are particularly advantageous due to their small size, which minimizes steric hindrance, and their rapid photoactivation to a highly reactive carbene intermediate upon exposure to UV light.[2][3] The general structure of a photoaffinity probe consists of three key components: a recognition element (the "bait" molecule), a photoreactive diazirine group, and a reporter tag (e.g., an alkyne or biotin) for downstream detection and enrichment.
Probe Design Considerations
Before embarking on the synthesis, careful consideration of the probe's design is crucial for experimental success. The placement of the diazirine and the reporter tag on the ligand of interest should be guided by existing structure-activity relationship (SAR) data to ensure that the probe retains its biological activity. The linker connecting these elements should be of appropriate length and composition to allow for efficient crosslinking without disrupting the ligand-target interaction.
Synthetic Strategies
The synthesis of the diazirine moiety typically starts from a corresponding ketone. Below are two common synthetic routes.
Diagram of the Photoaffinity Labeling Workflow
Caption: Workflow for target identification using a custom diazirine photoaffinity probe.
Experimental Protocols
Safety Precaution: Diazirine-containing compounds are energetic and potentially explosive. Handle with care and avoid heat, friction, and shock. All manipulations should be carried out in a well-ventilated fume hood, and the final products should be stored protected from light.
Protocol 1: Traditional Multi-Step Synthesis of Aliphatic Diazirines
This method proceeds through a diaziridine intermediate, which is subsequently oxidized.
Diagram of the Traditional Multi-Step Synthesis
Caption: Traditional four-step synthesis of diazirines from a ketone precursor.
Step 1: Oximation
-
To a solution of the ketone precursor (1.0 eq) in a suitable solvent such as pyridine or ethanol, add hydroxylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: Tosylation/Mesylation
-
Dissolve the crude oxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq) portion-wise, followed by a base such as triethylamine (1.5 eq) or pyridine.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with DCM, and wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Step 3: Diaziridine Formation
-
Dissolve the purified tosyl/mesyl oxime (1.0 eq) in a suitable solvent (e.g., diethyl ether).
-
Cool the solution to -78 °C and bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol.
-
Transfer the reaction mixture to a sealed tube and allow it to warm to room temperature.
-
Stir for 24-48 hours.
-
Cool the tube to -78 °C, carefully open it, and allow the excess ammonia to evaporate.
-
Concentrate the remaining solution and use the crude diaziridine in the next step.
Step 4: Oxidation to Diazirine
-
Dissolve the crude diaziridine (1.0 eq) in an inert solvent such as DCM or diethyl ether.
-
Add an oxidizing agent such as iodine (1.5 eq) and triethylamine (2.0 eq), or silver(I) oxide (Ag₂O) (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the filtrate with aqueous sodium thiosulfate (if using iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final diazirine product by flash column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate.
Protocol 2: One-Pot Synthesis of Aliphatic Diazirines
This streamlined method is often preferred for its operational simplicity and improved yields for many substrates.[3][4][5][6]
Diagram of the One-Pot Synthesis
Caption: A streamlined one-pot synthesis of aliphatic diazirines from a ketone.
Procedure:
-
In a sealed tube, dissolve the ketone precursor (1.0 eq, e.g., 2 mmol) in liquid ammonia (e.g., 8 mL) at -78 °C.
-
Carefully add hydroxylamine-O-sulfonic acid (1.1 eq) to the solution at -78 °C.
-
Seal the tube and stir the reaction mixture at room temperature for 12 hours.[4][5]
-
Cool the reaction mixture back to -78 °C and carefully open the tube.
-
Add a base such as potassium hydroxide (KOH) (3.3-4.3 eq, depending on the substrate) or potassium tert-butoxide (t-BuOK).[3][4]
-
Allow the ammonia to evaporate, and then stir the residue at room temperature under air for an additional 2 hours.[5]
-
The reaction progress can be monitored by ¹H-NMR analysis of aliquots.[4][5][6]
-
After the reaction is complete, add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final diazirine.[5]
Characterization and Data
Proper characterization of the synthesized diazirine probe is essential to confirm its identity and purity.
| Technique | Expected Observations for Diazirine Moiety |
| ¹H NMR | The proton(s) on the carbon of the diazirine ring typically appear as a characteristic upfield signal. |
| ¹³C NMR | The carbon atom of the diazirine ring shows a distinct signal in the aliphatic region (e.g., ~28-30 ppm for trifluoromethyl diazirines).[7] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the diazirine probe should be observed. |
| Infrared (IR) Spectroscopy | A characteristic N=N stretching vibration may be observed around 1560-1580 cm⁻¹. |
Table of Representative Reaction Yields for One-Pot Synthesis
The following table summarizes typical yields for the one-pot synthesis of various aliphatic diazirines from their corresponding ketone precursors, as reported in the literature.
| Starting Ketone | Base | Yield (%) | Reference |
| Levulinic acid | KOH | 67 | [3] |
| 4-Oxopentyl acetate | KOH | 89 | [3] |
| 4-Hydroxy-2-butanone | KOH | 75 | [3] |
| 4-Phenyl-2-butanone | KOH | 78 | [3] |
| Cyclohexanone | t-BuOK | 65 | [4] |
| 5-Hexyn-2-one | t-BuOK | 55 | [4] |
Purification and Storage
Purification of diazirine-containing compounds is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5] Due to their potential instability, it is crucial to avoid excessive heat and exposure to light during purification and storage. For long-term storage, it is recommended to keep the purified diazirine probe in a dark container at low temperatures (-20 °C or below).
Application in Photoaffinity Labeling
Once the custom diazirine probe is synthesized and purified, it can be used in photoaffinity labeling experiments.
General Protocol for Photoaffinity Labeling:
-
Incubate the diazirine probe with the biological sample (e.g., cell lysate, purified protein) in the dark to allow for binding to the target.
-
Irradiate the sample with UV light (typically around 350 nm) for a short period (e.g., 1-15 minutes) to activate the diazirine.[1]
-
Upon photoactivation, the diazirine releases nitrogen gas and forms a highly reactive carbene, which covalently crosslinks to nearby molecules, predominantly the target protein.
-
The covalently linked probe-protein adducts can then be detected and/or enriched via the reporter tag. For example, alkyne-tagged probes can be conjugated to a fluorescent reporter or biotin via a "click" reaction for visualization or affinity purification, respectively.
-
The identified target proteins can then be analyzed by techniques such as mass spectrometry.
Diagram of Diazirine Photoactivation and Crosslinking
Caption: Mechanism of diazirine photoactivation and covalent target crosslinking.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Designing and Utilizing Diazirine-Alkyne Probes for Photoaffinity Labeling and Target Identification
Introduction
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and study molecular interactions in complex biological systems.[1] This method employs photoreactive probes that, upon light activation, form a covalent bond with their interacting partners, enabling their subsequent isolation and identification.[2] Among the various photoreactive groups, diazirines have gained prominence due to their small size, rapid photo-activation with biocompatible long-wave UV light (~350-360 nm), and the high reactivity of the carbene species they generate.[3][4]
Integrating an alkyne handle into the diazirine probe design creates a bifunctional tool of immense utility. The alkyne group is bioorthogonal, meaning it does not react with native biological functional groups.[5] This allows for the specific attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, via the highly efficient and selective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This two-step approach—photocrosslinking followed by click chemistry—provides a versatile platform for drug target identification, interactome mapping, and elucidating ligand-binding sites.[7][8]
Probe Design and Key Considerations
The design of a successful diazirine-alkyne probe requires careful consideration of three key components: the targeting ligand, the diazirine photocrosslinker, and the alkyne handle.
-
Targeting Ligand: This portion of the probe provides specificity, guiding the molecule to the protein or biomolecule of interest. It is typically a known inhibitor, substrate analog, or other small molecule with affinity for the target.
-
Diazirine Moiety: This small, three-membered ring (containing two nitrogen atoms) is the photoreactive "warhead".[9] Upon UV irradiation, it extrudes nitrogen gas to generate a highly reactive carbene that can insert into nearby C-H, O-H, N-H, or S-H bonds, forming a stable covalent linkage with the target protein.[7] Aliphatic diazirines are often preferred over aryl diazirines or other photoreactive groups like benzophenones due to their smaller size, which minimizes perturbation of the ligand's binding properties.[2]
-
Alkyne Handle: A terminal alkyne is incorporated for the subsequent click chemistry reaction. Its placement is critical to ensure it remains accessible for the click reaction after the probe has bound to its target, without interfering with the ligand-target interaction.
The linker connecting these three components is also crucial, as its length and chemical nature can influence the probe's solubility, cell permeability, and the efficiency of the crosslinking reaction.
Quantitative Data on Probe Performance
The efficiency of photoaffinity labeling can be influenced by the choice of the photoreactive group and the physicochemical properties of the probe itself.
Table 1: Comparison of Labeling Efficiencies for Different Photoreactive Probes
This table compares the photo-cross-linking efficiency of diazirine-based probes to a benzophenone-based probe for labeling known histone H3K4Me3 'reader' proteins.
| Probe Type | Target Protein | Labeling Time | Labeling Yield (%) |
| Benzophenone (Probe 1)[10] | SPIN1 | 60 min | 16% |
| Diazirine (Probe 2)[10] | SPIN1 | 60 min | 59% |
| Diazirine (Probe 3)[10] | SPIN1 | 60 min | 49% |
| Benzophenone (Probe 1)[10] | ING2 | 20 min | 4% |
| Diazirine (Probe 2)[10] | ING2 | 20 min | 33% |
| Diazirine (Probe 3)[10] | ING2 | 20 min | 20% |
Data sourced from a study on developing chemical probes to identify histone modification 'readers'. Yields were determined by in-gel fluorescence scanning after click-conjugation to a rhodamine-azide tag.[10]
Table 2: Effect of Net Charge on Alkyl Diazirine Probe Labeling Efficiency
This table summarizes the number of proteins enriched from SK-N-SH cells using positively and negatively charged alkyl diazirine probes, demonstrating that positively charged probes can exhibit higher labeling propensity.
| Probe ID | Net Charge | Number of Enriched Proteins (>3-fold) |
| JN26[11] | Positive | 819 |
| JN33[11] | Negative | 9 |
Data from a quantitative proteomics study comparing two probe analogs. Enrichment was determined by TMT-based quantitative mass spectrometry after biotin-azide conjugation and streptavidin enrichment.[11] The higher efficiency of positively charged probes may be due to favorable interactions with negatively charged protein surfaces.[11]
Visualized Workflows and Mechanisms
Caption: General workflow for target identification using diazirine-alkyne probes.
Caption: Key chemical transformations in the PAL and click chemistry process.
Experimental Protocols
Protocol 1: Photoaffinity Labeling (PAL) in Live Cells
This protocol provides a general guideline for labeling target proteins in live mammalian cells. Optimization of probe concentration and irradiation time is crucial for each specific probe and cell line.
Materials and Reagents:
-
Diazirine-alkyne photoaffinity probe (10 mM stock in DMSO)
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
UV lamp (365 nm), e.g., a handheld lamp or a crosslinker instrument
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
Probe Incubation: Remove the culture medium. Wash cells once with warm PBS. Add fresh, serum-free medium containing the desired final concentration of the diazirine-alkyne probe (typically 1-10 µM).
-
Incubation: Incubate the cells with the probe for 1-4 hours at 37°C in a CO₂ incubator. This allows for probe uptake and binding to its target.
-
UV Irradiation: Remove the medium and wash the cells once with ice-cold PBS to remove the excess probe. Place the culture dish on ice and remove the lid.
-
Crosslinking: Irradiate the cells with 365 nm UV light. The distance from the lamp and the irradiation time (typically 5-30 minutes) must be optimized.[10] A shorter irradiation time is generally preferred to minimize cell damage.[3]
-
Cell Harvesting: After irradiation, immediately add ice-cold PBS. Scrape the cells, transfer to a microcentrifuge tube, and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Lysis: Discard the supernatant and add ice-cold lysis buffer containing protease inhibitors to the cell pellet. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Sample Collection: Collect the supernatant (clarified lysate), which contains the probe-labeled proteins. The sample is now ready for downstream click chemistry (Protocol 2).
Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-functionalized reporter tag to the alkyne-labeled proteins in the cell lysate.[12]
Materials and Reagents:
-
Probe-labeled cell lysate (from Protocol 1)
-
Azide-reporter tag (e.g., Azide-Biotin or a fluorescent azide), 10 mM stock in DMSO
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in deionized water[6]
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in deionized water (freshly prepared)[6]
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 10 mM stock in DMSO[6][12]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order. The volumes can be scaled as needed. For a 100 µL final reaction volume:
-
50 µL of protein lysate (1-5 mg/mL)
-
Add buffer (e.g., PBS) to bring the final volume to 100 µL after all additions.
-
2 µL of Azide-reporter stock (final concentration: 200 µM)
-
10 µL of TBTA/THPTA stock (final concentration: 1 mM)
-
2 µL of CuSO₄ stock (final concentration: 1 mM)
-
-
Initiation: Add 2 µL of freshly prepared TCEP stock (final concentration: 1 mM) to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.[6]
-
Incubation: Vortex the mixture gently. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Analysis: The reaction mixture containing the fully tagged proteins is now ready for downstream analysis.
-
For fluorescence imaging , add SDS-PAGE loading buffer, run the gel, and visualize using a fluorescence gel scanner.
-
For enrichment and mass spectrometry , proceed to affinity purification using streptavidin-coated beads (if a biotin tag was used).
-
This comprehensive approach, combining the specificity of photoaffinity labeling with the efficiency of click chemistry, provides researchers with a robust toolkit for exploring the complex landscape of molecular interactions within living systems.
References
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 4. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Applications of Diazirine-Based Chemical Proteomics for Target Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of diazirine-based chemical proteomics in target identification. It includes comprehensive application notes, structured quantitative data, and detailed experimental protocols for key methodologies. Visualizations are provided to illustrate complex workflows and signaling pathways.
Introduction to Diazirine-Based Chemical Proteomics
Diazirine-based photoaffinity labeling (PAL) has emerged as a powerful technique in chemical biology and drug discovery for identifying and characterizing protein-small molecule interactions directly in complex biological systems.[1][2] Diazirines are small, highly reactive functionalities that, upon photoactivation with UV light, generate a carbene intermediate capable of forming covalent bonds with nearby proteins.[3][4] This irreversible capture of binding partners allows for their subsequent enrichment and identification by mass spectrometry.
Key advantages of diazirine probes include their small size, which minimizes perturbation of the parent molecule's biological activity, and their rapid photo-activation with biocompatible long-wave UV light.[5] These features make them ideal tools for a range of applications, including drug target deconvolution, off-target profiling, and the mapping of protein-protein interactions.
Core Applications and Quantitative Data
Drug Target Deconvolution
Application Note: One of the primary applications of diazirine-based chemical proteomics is the identification of the molecular targets of bioactive small molecules, a critical step in understanding their mechanism of action and in the drug development pipeline.[1] By attaching a diazirine moiety and an enrichment handle (e.g., biotin via a clickable alkyne) to a drug molecule, researchers can covalently label its binding partners in live cells or cell lysates. Subsequent affinity purification and quantitative mass spectrometry can then identify these targets with high confidence. This approach has been successfully applied to identify the targets of a wide range of molecules, from fragment-based screening hits to established drugs.[6]
Quantitative Data:
The following tables summarize quantitative data from studies using diazirine-based probes for the deconvolution of targets for the kinase inhibitor staurosporine and the BET bromodomain inhibitor JQ1. The data highlights the number of identified proteins and the overlap between different probes.
Table 1: Target Deconvolution of Staurosporine using Diazirine-Based Probes
| Probe | Total Proteins Enriched | Number of Kinases Enriched |
| St-LD | 836 | 152 |
| St-BD | 545 | 128 |
| St-Ar | 529 | 107 |
| St-DF | 183 | 55 |
| St-Tm | 348 | 98 |
Data adapted from "Evaluation of fully-functionalized diazirine tags for chemical proteomic applications".
Table 2: Target Deconvolution of JQ1 using Diazirine-Based Probes
| Probe | Total Proteins Enriched | Bromodomain Proteins Enriched |
| JQ-LD | 286 | 14 |
| JQ-BD | 204 | 12 |
| JQ-Ar | 188 | 10 |
| JQ-DF | 89 | 8 |
| JQ-Tm | 156 | 11 |
Data adapted from "Evaluation of fully-functionalized diazirine tags for chemical proteomic applications".
Off-Target Profiling
Application Note: Identifying the off-targets of a drug candidate is crucial for understanding its potential side effects and for repurposing existing drugs. Diazirine-based chemical proteomics provides a powerful tool for unbiased, proteome-wide off-target profiling. By using a diazirine-alkyne tagged version of a drug, researchers can capture not only the intended target but also any unintended binding partners in a cellular context.[7] Competitive displacement experiments, where cells are co-incubated with the probe and an excess of the untagged parent drug, can further help to distinguish specific from non-specific interactions.
Quantitative Data:
The following table presents data from a study on the off-target profiling of a DDR1 inhibitor, demonstrating the identification of Cathepsin D (CTSD) as a primary off-target.
Table 3: Off-Target Profiling of a DDR1 Inhibitor
| Probe | Identified Off-Target | Fold Enrichment (Probe vs. Control) | p-value |
| DR-1 (Diazirine-alkyne probe) | Cathepsin D (CTSD) | > 5.0 | < 0.01 |
Data adapted from "Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor".[7]
Mapping Protein-Protein Interactions
Application Note: Diazirine-based cross-linking can be employed to map protein-protein interactions (PPIs) within their native cellular environment. By incorporating a diazirine-containing unnatural amino acid into a protein of interest or by using bifunctional cross-linkers, transient or weak interactions can be covalently trapped.[3] Subsequent purification of the protein of interest and mass spectrometric analysis of the cross-linked products can identify interacting partners and even provide spatial information about the interaction interface. This approach is particularly valuable for studying dynamic protein complexes that are difficult to isolate using traditional methods.
Quantitative Data:
The following table provides an example of quantitative data from a study mapping protein-protein interactions using a diazirine-based cross-linker.
Table 4: Mapping Protein-Protein Interactions with a Diazirine Cross-linker
| Bait Protein | Interacting Protein | SILAC Ratio (Heavy/Light) |
| Protein X | Protein Y | 3.5 |
| Protein X | Protein Z | 2.8 |
This is a representative table; specific quantitative PPI data with diazirine cross-linkers is often presented in the context of larger datasets within publications.
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and concepts in diazirine-based chemical proteomics.
Detailed Experimental Protocols
Synthesis of a Trifluoromethylphenyldiazirine (TPD) Alkyne Probe
This protocol describes a general method for synthesizing a TPD-alkyne probe, a common functional group for photoaffinity labeling.[5]
Materials:
-
3,5-dibromobenzoic acid methyl ester
-
Diisobutylaluminium hydride (DIBAL-H)
-
Dess-Martin periodinane (DMP)
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF)
-
Ammonia
-
Iodine
-
Sodium azide
-
Triphenylphosphine
-
Appropriate solvents (DCM, DMF, THF, MeOH) and reagents for a multi-step organic synthesis.
Procedure:
-
Reduction: Reduce 3,5-dibromobenzoic acid methyl ester with DIBAL-H in DCM at -78°C to yield the corresponding benzyl alcohol.
-
Oxidation: Oxidize the alcohol to the aldehyde using DMP in DCM.
-
Trifluoromethylation: React the aldehyde with TMSCF3 and a catalytic amount of TBAF in THF to form the trifluoromethyl alcohol.
-
Oxidation to Ketone: Oxidize the trifluoromethyl alcohol to the corresponding ketone using DMP.
-
Diazirine Formation: Convert the ketone to the diazirine by treatment with ammonia followed by oxidation with iodine.
-
Functionalization with Alkyne: Introduce the alkyne handle via a Sonogashira coupling or by reacting a bromo-functionalized TPD with an alkyne-containing nucleophile.
-
Purification: Purify the final product by column chromatography.
In-Cell Photo-Crosslinking
This protocol outlines the general procedure for labeling proteins in living cells with a diazirine-containing probe.[8][9]
Materials:
-
Adherent or suspension cells
-
Diazirine-alkyne probe stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Probe Incubation: Treat the cells with the diazirine-alkyne probe at a final concentration typically ranging from 1-10 µM in serum-free medium. Incubate for 1-4 hours.
-
Washing: Wash the cells twice with ice-cold PBS to remove excess probe.
-
UV Irradiation: Irradiate the cells with a 365 nm UV lamp for 5-15 minutes on ice. The distance from the lamp and the irradiation time should be optimized for each experiment.[10]
-
Cell Harvesting: Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells). The cell pellet can be stored at -80°C or used immediately for lysis.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Click Chemistry
This protocol describes the "click" reaction to attach a biotin tag to the alkyne handle of the cross-linked proteins.[11][12]
Materials:
-
Cell lysate containing cross-linked proteins
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
Procedure:
-
Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Prepare Click-Mix: Prepare a master mix of the click chemistry reagents. For a 1 mg protein sample in 1 mL lysate, a typical mix would be:
-
Biotin-azide (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
TCEP (from a 50 mM stock in water) to a final concentration of 1 mM.
-
TBTA (from a 1.7 mM stock in DMSO/t-butanol) to a final concentration of 100 µM.
-
CuSO4 (from a 50 mM stock in water) to a final concentration of 1 mM.
-
-
Initiate Reaction: Add the click-mix to the lysate, and initiate the reaction by adding freshly prepared sodium ascorbate (from a 100 mM stock in water) to a final concentration of 1 mM.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.
Streptavidin Bead Enrichment of Biotinylated Proteins
This protocol details the enrichment of biotinylated proteins using streptavidin-conjugated beads.[13]
Materials:
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., ammonium bicarbonate with a reducing agent for on-bead digestion)
-
Trypsin
Procedure:
-
Bead Equilibration: Wash the streptavidin beads three times with lysis buffer.
-
Binding: Add the cell lysate from the click chemistry reaction to the equilibrated beads and incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical washing sequence is:
-
Twice with PBS containing 1% SDS.
-
Twice with PBS containing 4 M urea.
-
Three times with PBS.
-
-
On-Bead Digestion: Resuspend the beads in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM, then incubate in the dark for 30 minutes to alkylate cysteines. Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 80% acetonitrile/0.1% formic acid to recover any remaining peptides.
-
Sample Preparation for MS: Combine the eluates, desalt using a C18 StageTip, and analyze by LC-MS/MS.
Mass Spectrometry Data Analysis
The acquired mass spectrometry data is typically analyzed using software such as MaxQuant.[13][14]
General Workflow:
-
Database Searching: Search the raw MS/MS data against a protein database (e.g., UniProt) using a search engine like Andromeda (integrated into MaxQuant).
-
Protein Identification and Quantification: Identify peptides and proteins with a specified false discovery rate (FDR), typically 1%. Quantify the relative abundance of proteins using label-free quantification (LFQ) or reporter ion intensities if using isobaric tags.
-
Data Filtering and Statistical Analysis: Filter the data to remove contaminants and reverse hits. Perform statistical analysis (e.g., t-test) to identify proteins that are significantly enriched in the probe-treated samples compared to controls.
-
Target Identification: Proteins that show a significant fold-enrichment and a low p-value are considered potential targets of the small molecule probe.
Conclusion
Diazirine-based chemical proteomics is a versatile and powerful platform for investigating protein-small molecule interactions in their native biological context. The applications detailed in this document, from drug target deconvolution and off-target profiling to the mapping of protein-protein interactions, highlight the broad utility of this technology in modern drug discovery and chemical biology research. The provided protocols offer a starting point for researchers looking to implement these methods in their own laboratories. As the field continues to evolve with the development of novel probes and more sensitive mass spectrometry techniques, the impact of diazirine-based chemical proteomics is expected to grow even further.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. | Semantic Scholar [semanticscholar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. How to Analyze Proteomic Mass Spectrometry with MaxQuant | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 14. evvail.com [evvail.com]
Application Notes: Diazirine-Containing Amino Acids for Metabolic Labeling
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing transient or weak biomolecular interactions, such as protein-protein and protein-ligand interactions, within a native cellular environment.[1][2] Diazirine-containing amino acids are a class of photo-activatable probes that have become indispensable tools for these studies.[3][4] Diazirines are small, stable three-membered rings containing a C-N=N bond. Upon irradiation with long-wave UV light (typically ~365 nm), they efficiently extrude nitrogen gas to generate highly reactive carbene intermediates.[2][3] These carbenes can then indiscriminately insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds in proximal molecules, effectively creating a "snapshot" of molecular interactions at a specific moment.[3][5]
The key advantages of diazirine-based probes include their small size, which minimizes perturbation of the biological system, and their activation by biocompatible wavelengths of light that reduce cellular damage.[6][7][8] This methodology allows for the covalent trapping of interacting partners in situ, which can then be identified and characterized using techniques like mass spectrometry.
Key Features and Advantages:
-
Small Size: Diazirines are less bulky than other photolabels like benzophenones, making them better mimics of natural structures and less likely to disrupt native interactions.[1][6]
-
High Reactivity: The generated carbene is highly reactive and can insert into a broad range of amino acid side chains and the peptide backbone, increasing the efficiency of photo-cross-linking.[5][6][9]
-
Biocompatible Activation: Activation occurs at a relatively benign UV wavelength (~365 nm), which minimizes protein damage that can occur at shorter wavelengths.[3][8]
-
"Zero-Length" Cross-linking: Diazirines can function as zero-length cross-linkers, providing high-resolution information about the proximity of interacting molecules.[3]
-
Versatility: They can be incorporated into various molecules, including amino acids, peptides, and small molecule drugs, to probe a wide array of biological interactions.[6][7]
Experimental Protocols
This section details a generalized protocol for a photo-cross-linking experiment using a diazirine-containing reagent to study protein interactions, followed by mass spectrometry analysis. The protocol is based on methodologies described for cross-linkers like sulfo-SDA and DizSEC/DizSPC.[3][8][10][11]
Protocol 1: Photo-Cross-linking of Purified Proteins
This protocol is adapted from a method using the hetero-bifunctional cross-linker sulfo-SDA, which contains an amine-reactive NHS ester and a photo-activatable diazirine.[10][11]
Materials:
-
Purified proteins of interest (e.g., Human Serum Albumin, Cytochrome C)
-
Sulfo-SDA (sulfosuccinimidyl 4,4′-azipentanoate) cross-linker
-
Cross-linking Buffer: 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8
-
pH adjustment solutions: 18.5% HCl and 1 M NaOH
-
UV Cross-linker instrument (e.g., UVP CL-1000L) set to 365 nm
-
Standard reagents and equipment for SDS-PAGE and mass spectrometry sample preparation.
Methodology:
-
Protein Preparation: Prepare the target proteins at a concentration of 1 µg/µL in the cross-linking buffer.
-
NHS Ester Reaction (Labeling):
-
Sample Preparation for Photo-activation:
-
UV Photo-activation (Cross-linking):
-
Place the samples on ice.
-
Irradiate the samples with UV light at 365 nm for a specified duration (e.g., 30 minutes) to activate the diazirine group.[6] This generates a carbene that will covalently cross-link to nearby residues.
-
-
Sample Processing for Analysis:
-
Quench the reaction by adding a quenching buffer (e.g., Tris buffer).
-
Analyze the cross-linked products using SDS-PAGE to visualize higher molecular weight species.
-
Prepare the samples for mass spectrometry analysis by performing in-gel or in-solution digestion (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
Protocol 2: Proteome-Wide Photo-Cross-linking in Cells
This protocol describes an in-cellulo cross-linking experiment using a cell-permeable, MS-cleavable diazirine cross-linker like DizSEC or DizSPC.[3][8]
Materials:
-
Cell culture (e.g., E. coli)
-
Cell-permeable diazirine cross-linker (e.g., DizSEC, DizSPC)
-
Cell lysis buffer and protease inhibitors
-
UV Cross-linker instrument (365 nm)
-
Equipment for protein extraction, digestion, and mass spectrometry.
Methodology:
-
Cell Culture and Labeling:
-
Grow cells to the desired density.
-
Add the diazirine-containing cross-linker to the cell culture medium and incubate to allow for cell uptake and labeling of proteins.
-
-
In-Cell Photo-Cross-linking:
-
Harvest and wash the cells to remove excess cross-linker.
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Irradiate the cell suspension with 365 nm UV light to induce photo-cross-linking of interacting proteins.[8]
-
-
Protein Extraction and Preparation:
-
Mass Spectrometry Sample Preparation:
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use appropriate software to identify the cross-linked peptides. The MS-cleavable nature of linkers like DizSEC/DizSPC generates characteristic fragment ions that aid in identification.[3][8]
-
Perform network analysis to visualize the identified protein-protein interaction networks.
-
Data Presentation
Quantitative data from metabolic labeling experiments is crucial for comparing the efficiency and kinetics of different probes.
Table 1: Kinetic Comparison of Diazirine vs. Benzophenone Probes
This table presents kinetic data for a diazirine-containing peptide substrate for the enzyme Ste14p, compared to similar peptides functionalized with benzophenone. The data shows that the diazirine probe is a more efficient substrate.[1][6]
| Photo-activatable Probe | Km (µM) | Vmax (pmol min-1 mg-1) |
| Diazirine-Containing Peptide | 6.6 | 947 |
| Benzophenone-Containing Peptide 1 | >100 | 119 |
| Benzophenone-Containing Peptide 2 | 21.7 | 468 |
Table 2: Quantification of Cross-linked Residue Pairs
This table summarizes the quantification of unique residue pairs (URP) in two model proteins after photo-cross-linking with sulfo-SDA, demonstrating the high efficiency of the method.[10][11]
| Protein | Total Unique Residue Pairs (URP) Identified | Quantifiable URPs across Triplicates (%) |
| Human Serum Albumin (HSA) | 93 | 93% |
| Cytochrome C | 95 | 95% |
Visualizations
Chemical Reaction and Cross-Linking Mechanism
The following diagram illustrates the photo-activation of a diazirine group and the subsequent reaction of the generated carbene with protein residues.
Caption: Photo-activation of a diazirine yields a reactive carbene that cross-links proteins.
Experimental Workflow for Photo-Cross-linking Mass Spectrometry
This diagram outlines the major steps in a typical photo-cross-linking experiment coupled with mass spectrometry for identifying protein interactions.
References
- 1. Diazirine-containing photoactivatable isoprenoid: synthesis and application in studies with isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Aliphatic Diazirines from Ketone Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of aliphatic diazirines from ketone precursors. Diazirines are valuable functional groups in chemical biology and drug discovery, primarily utilized as photoaffinity labeling probes to elucidate drug-target interactions. Their small size minimizes steric hindrance, making them ideal for probing binding sites. The protocols outlined below offer streamlined, efficient, and scalable methods for accessing these important molecules.
Introduction
Aliphatic diazirines are three-membered heterocyclic compounds containing a strained N=N double bond. Upon irradiation with UV light, they extrude nitrogen gas to generate highly reactive carbenes, which can then form covalent bonds with nearby molecules. This property makes them excellent photo-cross-linking agents. The synthesis of aliphatic diazirines has traditionally involved multi-step procedures with the isolation of diaziridine intermediates. However, recent advancements have led to the development of convenient and higher-yielding one-pot methodologies.
This guide focuses on a robust and widely applicable one-pot synthesis that proceeds via the in-situ formation of a diaziridine intermediate from a ketone precursor, followed by a base-mediated dehydrogenation to the final diazirine product.
Reaction Principle and Pathway
The one-pot synthesis of aliphatic diazirines from ketones generally follows a two-stage process within a single reaction vessel. First, the ketone is converted to a diaziridine intermediate. This is typically achieved by reacting the ketone with an ammonia source and an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA). The second stage involves the in-situ conversion of the diaziridine to the diazirine. While traditional methods use oxidizing agents like iodine/triethylamine or silver oxide, a more recent and efficient approach employs a strong base like potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) to facilitate dehydrogenation.[1][2][3][4]
A general schematic of this one-pot reaction is presented below:
References
- 1. mdpi.com [mdpi.com]
- 2. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV-Mediated Diazirine Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the setup and conditions for ultraviolet (UV) irradiation-mediated activation of diazirine-containing compounds for photoaffinity labeling. Detailed protocols for identifying protein-protein interactions and mapping small molecule binding sites are included, along with critical parameters and troubleshooting advice.
Introduction to Diazirine-Based Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique to identify and characterize transient and stable biomolecular interactions.[1] Diazirine-based probes are widely used due to their small size, which minimizes steric hindrance, and their activation by long-wavelength UV light (~365 nm), which reduces the risk of photodamage to biological samples.[2] Upon UV irradiation, the diazirine moiety releases nitrogen gas to generate a highly reactive carbene intermediate. This carbene rapidly and indiscriminately inserts into neighboring chemical bonds, forming a stable covalent linkage with the interacting biomolecule, thus capturing the interaction for subsequent analysis.[2]
UV Irradiation Setup and Conditions
The efficiency of diazirine activation is critically dependent on the UV irradiation setup and conditions. Key parameters include the wavelength of UV light, the power of the UV lamp, the distance between the lamp and the sample, and the duration of exposure.
Recommended UV Light Sources and Wavelengths
The optimal wavelength for activating most diazirine compounds is approximately 365 nm.[3][4] This wavelength provides sufficient energy for photoactivation while minimizing damage to proteins and nucleic acids. Shorter wavelengths, such as 254 nm, should be avoided as they can cause significant damage to biological macromolecules.[4]
Commonly Used UV Lamp Types:
-
UV Crosslinkers: These are enclosed chambers with built-in UV bulbs (e.g., Stratalinker®) that provide a controlled and reproducible irradiation environment.[4]
-
Mercury Vapor Lamps: High-power mercury (Hg) or mercury-xenon (Hg/Xe) lamps can deliver high-intensity UV light, reducing irradiation times.[2][4] These often require filters to select for the desired wavelength range.
-
Hand-held UV Lamps: Lower-power, portable lamps are suitable for small-scale experiments but may require longer exposure times and careful positioning to ensure even irradiation.[3][4]
Quantitative Data on UV Irradiation Conditions
The following tables summarize typical UV irradiation conditions for diazirine activation, compiled from various experimental setups.
Table 1: UV Lamp Specifications and Typical Exposure Parameters
| UV Lamp Type | Power | Wavelength (nm) | Typical Distance to Sample | Typical Exposure Time | Reference(s) |
| Mercury-Xenon (Hg/Xe) Lamp | 1000 W | ~350 (with bandpass filter) | ~6 cm | ≤ 1 minute | [2] |
| Mercury Vapor Lamp | 200 W | 300 - 360 | 20 cm (with 300 nm filter) | Variable | [4] |
| UV Crosslinker (e.g., Stratalinker®) | 5 x 15 W | 365 | 3 - 5 cm | 5 - 15 minutes | [4] |
| Hand-held UV Lamp | 8 W | 365 | 1 cm | Variable | [4] |
| Low-Intensity Hand-held UV Lamp | 6 W | 365 | Close proximity | 15 minutes | [3] |
Table 2: Experimental Conditions for Diazirine Photo-Crosslinking
| Application | UV Source | Power | Wavelength (nm) | Exposure Time | Crosslinking Efficiency | Reference(s) |
| Target Identification in ER Microsomes | 1000W Hg(Xe) lamp | 1000 W | ~350 | 1 minute | ~5-10% (compared to pre-labeling with click chemistry) | [2] |
| In vitro Protein Crosslinking | Stratalinker® 2400 | 5 x 15 W | 365 | 5 - 15 minutes | Not specified | [4] |
| Crosslinking with BSA | Low-intensity UV lamp | 6 W | 365 | 15 minutes | Sufficient for detection by fluorescence | [3] |
| Proteome-wide Crosslinking in E. coli | High-power UV LED array | Not specified | ~365 | ~1 second per cell | Not specified | [5] |
Experimental Protocols
The following are detailed protocols for common applications of diazirine-based photoaffinity labeling.
Protocol 1: Identification of Protein-Protein Interactions
This protocol describes a general workflow for identifying the binding partners of a protein of interest (the "bait" protein) using a heterobifunctional, diazirine-containing crosslinker.
Materials:
-
Purified "bait" protein with a unique, accessible cysteine residue.
-
Heterobifunctional crosslinker with a cysteine-reactive group (e.g., methanethiosulfonate, MTS) and a diazirine moiety.
-
Putative "prey" protein or complex protein lysate.
-
Reaction buffer (e.g., PBS or HEPES-based buffer, pH 7.2-7.8).
-
Quenching solution (e.g., DTT or β-mercaptoethanol).
-
SDS-PAGE gels and associated reagents.
-
Mass spectrometer and appropriate software for protein identification.
-
UV irradiation source (365 nm).
Methodology:
-
Conjugation of Crosslinker to Bait Protein:
-
Incubate the purified bait protein with a 10- to 20-fold molar excess of the MTS-diazirine crosslinker in reaction buffer.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted crosslinker by dialysis or size-exclusion chromatography.
-
-
Formation of Bait-Prey Protein Complex:
-
Mix the crosslinker-conjugated bait protein with the prey protein or cell lysate.
-
Incubate under conditions that favor the protein-protein interaction (e.g., 30 minutes at 4°C).
-
-
UV Irradiation:
-
Transfer the reaction mixture to a suitable container (e.g., 96-well plate, quartz cuvette).
-
Place the sample under a 365 nm UV lamp at a predetermined distance.
-
Irradiate for the optimized duration (typically ranging from 1 to 15 minutes, depending on the lamp's power). To minimize heating, perform irradiation on ice.
-
-
Analysis of Crosslinked Products:
-
Quench any unreacted cysteine-reactive groups with a reducing agent.
-
Separate the reaction products by SDS-PAGE.
-
Excise the band corresponding to the crosslinked complex.
-
Perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the prey protein(s).
-
Controls:
-
No UV Control: A sample prepared identically but not exposed to UV light to control for non-specific interactions.
-
No Bait Protein Control: A sample containing only the prey protein/lysate and the crosslinker to assess non-specific crosslinking of the probe.
-
Competition Control: A sample where an excess of the unmodified bait protein is added to compete with the crosslinker-conjugated bait, demonstrating the specificity of the interaction.
Protocol 2: Mapping Small Molecule Binding Sites
This protocol outlines a workflow for identifying the binding site of a small molecule on its protein target using a diazirine-functionalized analog of the small molecule.
Materials:
-
A diazirine- and alkyne-functionalized analog of the small molecule of interest (photoaffinity probe).[6]
-
Purified target protein or cell lysate.
-
Parent (unmodified) small molecule for competition experiments.
-
Reaction buffer.
-
Biotin-azide for click chemistry.
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).
-
Streptavidin-agarose beads for enrichment.
-
Mass spectrometer.
-
UV irradiation source (365 nm).
Methodology:
-
Incubation of Photoaffinity Probe with Target:
-
Incubate the photoaffinity probe with the purified protein or cell lysate in a suitable buffer.[6] The optimal probe concentration should be determined empirically, typically in the low micromolar range.[2]
-
For competition experiments, pre-incubate the protein/lysate with an excess of the parent small molecule before adding the photoaffinity probe.[6]
-
-
UV Irradiation:
-
Expose the sample to 365 nm UV light as described in Protocol 1 to covalently link the probe to its binding partner(s).[6]
-
-
Click Chemistry Reaction:
-
To the irradiated sample, add biotin-azide and the click chemistry catalyst mix.[2]
-
Incubate to attach the biotin tag to the alkyne handle of the photoaffinity probe.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a general G-Protein Coupled Receptor (GPCR) signaling pathway that can be investigated using diazirine-based photoaffinity probes to identify ligand binding sites and interacting partners.[7][8][9]
Caption: GPCR signaling pathway with photoaffinity labeling.
Experimental Workflow Diagram
This diagram outlines the general experimental workflow for a photoaffinity labeling experiment aimed at identifying protein-protein interactions or small molecule binding sites.[10]
Caption: General workflow for photoaffinity labeling.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Illuminating the life of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Molecular Interactions: A Guide to Photoaffinity Labeling for Protein-Nucleic Acid Complexes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Photoaffinity labeling (PAL) is a powerful biochemical technique used to identify and characterize direct interactions between proteins and nucleic acids. This method provides a "snapshot" of these transient interactions by creating a covalent bond between the interacting molecules upon photoactivation. This application note provides a detailed overview of the principles of photoaffinity labeling, experimental protocols, and data analysis strategies for studying protein-DNA and protein-RNA interactions.
Principle of Photoaffinity Labeling
The core of photoaffinity labeling lies in the use of a photoreactive crosslinking agent incorporated into the nucleic acid probe of interest. This "bait" molecule is allowed to bind to its putative protein "prey". Subsequent exposure to UV light of a specific wavelength activates the photoreactive group, which then forms a highly reactive intermediate that covalently bonds with nearby amino acid residues of the interacting protein. This irreversible crosslink allows for the capture and subsequent identification of the binding partner.[1][2]
The most commonly used photoreactive moieties are aryl azides, diazirines, and benzophenones.[2][3] Each has distinct characteristics regarding activation wavelength, reactivity, and stability. Diazirines are often favored due to their small size, rapid reaction speed, and high biocompatibility.[3]
Experimental Workflow
The general workflow for a photoaffinity labeling experiment involves several key stages, from probe preparation to the analysis of crosslinked products.[4][5]
Figure 1. A generalized experimental workflow for photoaffinity labeling of protein-nucleic acid interactions.
Key Reagents and Equipment
Successful photoaffinity labeling experiments require careful selection of reagents and access to specific equipment.
| Category | Item | Purpose |
| Photoreactive Probes | Aryl azides, Diazirines, Benzophenones | Covalent crosslinking upon UV activation[2] |
| Bromodeoxyuridine (BrdU) substituted probes | Increases sensitivity to UV-induced crosslinking[6][7] | |
| Labeling & Detection | Radioactive isotopes (e.g., ³²P) | Autoradiographic detection of crosslinked products[6] |
| Biotin | Affinity purification of crosslinked complexes[8] | |
| Fluorophores | Fluorescent detection[4] | |
| Equipment | UV Crosslinker | Delivers a precise dose of UV radiation[9][10] |
| Electrophoresis System (SDS-PAGE) | Separates proteins by molecular weight[6] | |
| Mass Spectrometer | Identifies crosslinked proteins and binding sites[11][12] |
Table 1. Essential reagents and equipment for photoaffinity labeling experiments.
Experimental Protocols
The following sections provide a detailed, step-by-step protocol for performing a photoaffinity labeling experiment.
Protocol 1: Preparation of Photoreactive Nucleic Acid Probes
The synthesis of a high-quality photoreactive probe is critical for the success of the experiment. Several strategies exist for incorporating a photoreactive group into a nucleic acid sequence.[13]
Figure 2. Common strategies for the synthesis of photoreactive nucleic acid probes.
A. Chemical Synthesis:
-
Design the DNA or RNA oligonucleotide sequence of interest.
-
Incorporate a photoreactive phosphoramidite building block during solid-phase synthesis.[13] This allows for site-specific placement of the crosslinker.
-
Alternatively, synthesize an oligonucleotide with a reactive functional group (e.g., an amine) and subsequently couple it to an NHS-ester-functionalized photoreactive molecule.[8]
-
Purify the final photoreactive probe using HPLC.
B. Enzymatic Synthesis (for DNA probes):
-
Synthesize a DNA probe using PCR or primer extension in the presence of photoreactive dNTP analogs (e.g., arylazido-dUTP).[14]
-
Alternatively, use terminal deoxynucleotidyl transferase (TdT) to add a photoreactive nucleotide to the 3' end of a DNA fragment.
-
Purify the labeled probe, for instance, via gel electrophoresis or spin column chromatography.
Protocol 2: Binding Reaction and UV Crosslinking
1. Binding Reaction:
-
Prepare a binding reaction mixture containing the purified photoreactive nucleic acid probe and the protein sample (e.g., cell lysate, nuclear extract, or purified protein).
-
The optimal concentrations of the probe and protein should be determined empirically. A common starting point is a probe concentration in the low nanomolar range.
-
Incubate the reaction mixture under conditions that are optimal for the protein-nucleic acid interaction (e.g., specific buffer, salt concentration, temperature, and incubation time).
2. UV Crosslinking:
-
Place the binding reaction mixture in a suitable container (e.g., a microcentrifuge tube or a well of a microplate) on ice.
-
Expose the sample to UV radiation in a UV crosslinker. The optimal UV wavelength and energy dose are critical parameters that need to be optimized for each specific system.[9]
-
Irradiation with UV light results in the formation of covalent bonds between the nucleic acid and proteins in close proximity.[7]
| Parameter | Typical Range | Notes |
| UV Wavelength | 254 nm for aryl azides and BrdU-substituted probes[9][10] | Longer wavelengths (350-380 nm) are used for diazirines and nitrophenyl azides to minimize protein damage.[2][10] |
| UV Energy Dose | 150 - 400 mJ/cm² | This is a critical parameter to optimize; excessive exposure can damage the protein and probe.[9] |
| Exposure Time | Varies depending on the intensity of the UV lamp | It is more accurate to report the total energy dose for reproducibility.[9] |
Table 2. Recommended UV crosslinking conditions.
Protocol 3: Analysis of Crosslinked Products
1. Nuclease Digestion (Optional but Recommended):
-
After crosslinking, digest the excess, non-crosslinked nucleic acid probe by adding a nuclease (e.g., DNase or RNase) to the reaction mixture.[6] This step reduces background signal and simplifies the analysis.
2. SDS-PAGE and Autoradiography/Blotting:
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate the crosslinked protein-nucleic acid complexes by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
If a radiolabeled probe was used, visualize the crosslinked products by autoradiography.
-
If a biotinylated probe was used, transfer the proteins to a membrane and detect the crosslinked species using streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
3. Mass Spectrometry for Protein Identification:
-
For identification of the unknown protein, the crosslinked band can be excised from the gel.[5]
-
The protein is then subjected to in-gel digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by mass spectrometry (MS) to identify the protein.[11]
Controls and Considerations
To ensure the specificity of the observed interactions, several control experiments are essential:
-
Competition Assay: Perform the binding reaction in the presence of an excess of the unlabeled, non-photoreactive nucleic acid sequence. A specific interaction should be competed away, leading to a decrease in the crosslinked signal.[5]
-
No UV Control: A sample that is not exposed to UV light should not show any crosslinked product. This control verifies that the covalent bond formation is UV-dependent.[5]
-
Probe-Only Control: A sample containing only the photoreactive probe without any protein should not yield a signal in the protein size range.
Conclusion
Photoaffinity labeling is a versatile and powerful technique for the identification and characterization of protein-nucleic acid interactions. By carefully designing the photoreactive probe, optimizing the crosslinking conditions, and including appropriate controls, researchers can gain valuable insights into the molecular basis of gene regulation, DNA replication and repair, and other fundamental cellular processes. The detailed protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of photoaffinity labeling in your research.
References
- 1. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Photoaffinity probes [chomixbio.com]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. UV crosslinking of proteins to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Utilization of Trifluoromethylphenyldiazirine (TPD) Derivatives for Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of trifluoromethylphenyldiazirine (TPD) derivatives, a superior class of photoaffinity labeling (PAL) probes for elucidating protein-ligand interactions. TPD derivatives are invaluable tools in chemical biology and drug discovery for identifying and validating drug targets.[1]
Introduction to Trifluoromethylphenyldiazirine (TPD)
3-Trifluoromethyl-3-phenyldiazirine (TPD) has emerged as a highly effective photoreactive group for photoaffinity labeling due to its advantageous properties. These include its relatively small size, chemical and thermal stability, and a long activation wavelength (approximately 360 nm) that minimizes cellular damage. Upon photoactivation, TPD forms a highly reactive carbene that readily inserts into neighboring chemical bonds, allowing for covalent cross-linking to interacting biomolecules.[1][2] This unique characteristic enables the permanent capture and subsequent identification of binding partners.
Advantages of TPD-Based Probes:
-
Small Size: Minimizes perturbation of the native ligand-protein interaction.
-
Stability: TPD moieties are stable in various chemical conditions, including 1 M acid or base, and at temperatures up to 75°C for at least 30 minutes.[2]
-
High Photolytic Efficiency: Rapidly photolyzed around 350 nm to generate a reactive carbene.[2]
-
Reactive Carbene: The generated carbene efficiently undergoes insertion reactions with a low rate of rearrangement.[2]
-
Versatility: TPD derivatives can be synthesized with various functionalities, such as alkynes for "click" chemistry, enabling downstream applications like affinity purification and visualization.[3][4][5][6]
General Workflow for Photoaffinity Labeling Using TPD Probes
The overall process involves the synthesis of a TPD-containing probe, incubation with a biological sample, photo-crosslinking, and subsequent analysis to identify the labeled proteins.
Caption: General experimental workflow for photoaffinity labeling using TPD probes.
Synthesis of TPD Derivatives
The synthesis of TPD derivatives typically starts from a corresponding acetophenone or tosyloxime. Below are protocols for two common synthetic routes.
Protocol 1: One-Pot Synthesis from Tosyloxime Derivatives
This method provides a convenient and efficient way to prepare TPD derivatives, avoiding the isolation of the intermediate diaziridine.[7]
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07260F [pubs.rsc.org]
- 6. [PDF] Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications | Semantic Scholar [semanticscholar.org]
- 7. Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Mapping Small Molecule Binding Sites on Proteins Using Diazirine Probes
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for transcriptome-wide mapping of small-molecule RNA-binding sites in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 16. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to reduce non-specific labeling with diazirine probes.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize non-specific labeling in experiments utilizing diazirine-based photoaffinity probes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific labeling with diazirine probes?
A: The primary cause of non-specific labeling stems from the dual reactivity of diazirine probes upon UV irradiation. While the desired pathway involves the formation of a highly reactive, short-lived carbene that reacts indiscriminately with nearby molecules (specific labeling), an alternative pathway exists where the diazirine rearranges into a longer-lived diazo intermediate.[1][2] This diazo species, particularly from alkyl diazirines, can be protonated in aqueous environments to form a reactive diazonium ion, which then acts as an alkylating agent that preferentially labels solvent-exposed, nucleophilic amino acid residues like aspartic and glutamic acid on any protein, leading to non-specific background.[3][4]
Q2: How does the type of diazirine probe affect non-specific labeling?
A: The chemical structure of the diazirine has a significant impact on the propensity for non-specific labeling.
-
Alkyl Diazirines: These are the most common type but are more prone to forming the diazo intermediate, leading to a higher potential for pH-dependent, non-specific labeling of acidic residues.[3][5]
-
Aryl(trifluoromethyl)diazirines: These probes are designed to be more photostable and favor the carbene pathway.[5] They lack the α-hydrogen atoms, which suppresses the unwanted side reaction of olefin formation.[5] Their labeling pattern is less dependent on pH and shows less bias towards acidic amino acids.[3][6]
-
Spirocyclic/Cyclobutane Diazirines: These represent a newer generation of probes designed to minimize diazo intermediate formation by leveraging ring strain.[7] They exhibit a marked decrease in non-specific labeling compared to traditional linear alkyl diazirines by favoring the "true" carbene mechanism.[8][9]
Q3: What are "diazo scavengers" and how do they work?
A: Diazo scavengers are reagents added to the experimental system to trap the long-lived diazo intermediate before it can cause non-specific labeling. Strained cycloalkynes, such as bicyclo[6.1.0]nonyne (BCN), are effective diazo scavengers.[8] They react with the diazo compound via a bioorthogonal 3+2 cycloaddition reaction, neutralizing it and preventing its protonation into a reactive diazonium ion.[8][10] The use of a BCN-containing reagent has been shown to reduce non-specific labeling by up to 69% in model systems.[8]
Q4: How does UV irradiation time influence labeling specificity?
A: Shorter irradiation times are generally recommended.[11] While sufficient UV exposure is needed to activate the probe, prolonged irradiation can increase the likelihood of non-specific labeling and may cause photodamage to proteins.[11] Diazirine probes have an advantage over other photoprobes like benzophenones as they typically require much shorter irradiation periods to achieve effective labeling.[11]
Q5: Why is it critical to include controls in my experiment?
A: Controls are essential to distinguish specific, interaction-dependent labeling from non-specific background. Key controls include:
-
No UV Control: A sample prepared identically but kept in the dark during the irradiation step. This helps identify any UV-independent probe reactivity.[8]
-
Competition Control: A sample pre-incubated with an excess (e.g., 10-100 fold molar excess) of a non-photoreactive version of the ligand or a known binder.[1] This will saturate the specific binding sites, so any remaining labeled proteins are likely non-specific.
-
Photo-stable Control Probe: Using a control compound that is structurally similar to the probe but lacks the diazirine moiety helps identify proteins that non-specifically bind to the ligand itself.[1][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Labeling / High Background | 1. Diazo Intermediate Formation: The probe is an alkyl diazirine, leading to labeling of acidic proteins.[3][5] | a. Use a Diazo Scavenger: Add a strained cycloalkyne like BCN-PEG to the reaction mix to trap the diazo intermediate (See Protocol 2).[8] b. Change Probe Type: Switch to a spirocyclic or aryl(trifluoromethyl)diazirine probe that minimizes diazo formation.[3][8] |
| 2. Prolonged UV Exposure: Excessive irradiation time increases off-target events and protein damage.[11] | a. Optimize Irradiation Time: Perform a time-course experiment (e.g., 1, 2, 5, 10 min) to find the shortest time that yields sufficient specific labeling. b. Check Lamp Intensity: Ensure the UV lamp output is appropriate and consistent. | |
| 3. Probe Concentration Too High: Excess unbound probe labels abundant, non-target proteins. | a. Titrate Probe Concentration: Test a range of probe concentrations (e.g., 0.1-10 µM) to find the lowest effective concentration.[10] | |
| No/Low Labeling of Target Protein | 1. Insufficient UV Activation: Irradiation time is too short, or the lamp is too far away or has the wrong wavelength. | a. Increase Irradiation Time/Intensity: Gradually increase exposure time. Decrease the distance between the lamp and the sample (e.g., 3-6 cm).[1][9] Ensure you are using a 350-365 nm light source. |
| 2. Probe Sterically Hindered: The diazirine moiety or linker interferes with target binding. | a. Reposition the Probe: Synthesize a new probe with the diazirine at a different position on the ligand, further from the key binding motifs.[11] | |
| 3. Carbene Quenching: The highly reactive carbene is rapidly quenched by solvent (water) before it can react with the target.[1] | a. This is an inherent property. Consider using a probe with a longer linker arm to extend its reach, but be mindful of increasing nonspecific interactions. | |
| Labeling is Highly pH-Dependent | 1. Alkyl Diazirine Probe: Labeling is dominated by the diazo/diazonium pathway, which is pH-sensitive.[3][6] | a. Confirm Mechanism: This observation strongly suggests non-specific labeling of acidic residues.[3] b. Implement Scavenger/Probe Change: Use a diazo scavenger or switch to an aryl or spirocyclic diazirine to favor the pH-independent carbene pathway.[3][8] |
Data Summary
Table 1: Comparison of Diazirine Probe Types
| Probe Type | Primary Reactive Intermediate(s) | Propensity for Non-Specific Labeling | Key Characteristics | Citation(s) |
| Linear Alkyl Diazirine | Carbene and Diazo/Diazonium | High | Small size, but labeling is pH-dependent and biased towards acidic residues. | [3][4][5] |
| Aryl(trifluoromethyl)diazirine | Primarily Carbene | Low to Medium | More stable, less pH-dependent labeling, lacks α-hydrogens to prevent olefin formation. | [3][5][6] |
| Spirocyclic Diazirine (e.g., Cyclobutane) | Primarily Carbene | Low | Designed to minimize diazo formation through ring strain, leading to reduced off-target labeling. | [7][8][9] |
Visual Guides and Workflows
Mechanism of Diazirine Labeling
Caption: Dual reaction pathways of diazirine probes after UV activation.
Experimental Workflow for Photoaffinity Labeling
Caption: A typical experimental workflow for target identification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting high background signal.
Experimental Protocols
Protocol 1: General Photoaffinity Labeling (PAL) in Cell Lysate
Objective: To identify protein targets of a small molecule probe in a complex protein mixture.
Materials:
-
Diazirine-alkyne photoaffinity probe (100 µM stock in DMSO).
-
Photo-stable competitor compound (10 mM stock in DMSO).
-
Cell lysate in appropriate lysis buffer (e.g., RIPA, avoid buffers with primary amines like Tris if using NHS-ester chemistry for other purposes).
-
Phosphate-buffered saline (PBS).
-
Reporter tag: Azide-biotin or Azide-fluorophore.
-
Click chemistry reagents (e.g., CuSO₄, TBTA, Sodium Ascorbate).
-
UV lamp (350-365 nm, e.g., 8-15W).
-
96-well plate (clear, flat-bottom).
Procedure:
-
Prepare Reactions: In separate microcentrifuge tubes, prepare the following reactions on ice. Adjust volumes for a final volume of 50-100 µL.
-
Sample: Cell lysate + Probe (final conc. 1 µM).
-
Competition Control: Cell lysate + Competitor (final conc. 100 µM) + Probe (final conc. 1 µM). Pre-incubate for 15-30 min.[1]
-
No UV Control: Cell lysate + Probe (final conc. 1 µM). Wrap this tube in aluminum foil.
-
-
Incubation: Incubate all samples for 30-60 minutes at 4°C to allow the probe to bind to its targets.
-
Irradiation: Transfer samples to a 96-well plate. Place the plate on ice and position the UV lamp 3-6 cm above the samples. Irradiate for 1-10 minutes. Keep the "No UV Control" sample covered.
-
Click Chemistry: To each sample, add the azide-reporter tag and the click chemistry catalyst mixture according to the manufacturer's protocol. Incubate for 1 hour at room temperature.
-
Analysis:
-
Gel-based: Add SDS-PAGE loading buffer, run the gel, and visualize labeled proteins using a fluorescence scanner (for fluorophore tags) or via Western blot (for biotin tags).
-
Mass Spectrometry: Proceed with affinity purification of biotin-tagged proteins using streptavidin beads, followed by on-bead digestion and LC-MS/MS analysis.[10]
-
Protocol 2: Reducing Non-Specific Labeling with a Diazo Scavenger
Objective: To minimize non-specific background by trapping diazo intermediates.
Materials:
-
All materials from Protocol 1.
-
Diazo Scavenger: BCN-PEG12 or a similar strained cycloalkyne reagent (1 M stock in DMSO).
Procedure:
-
Prepare Reactions: Set up the reactions as described in Protocol 1.
-
Add Scavenger: To the "Sample" and "Competition Control" tubes, add the BCN-PEG12 scavenger to a final concentration of 2-10 mM.[8] Gently mix.
-
Note: The optimal concentration of the scavenger may need to be determined empirically.
-
-
Incubation: Proceed with the incubation step as described in Protocol 1. The scavenger will be present during the binding incubation.
-
Irradiation: Irradiate the samples as described above. The scavenger will react with and neutralize diazo intermediates as they are formed.
-
Analysis: Proceed with click chemistry and analysis. Compare the background signal in samples with and without the scavenger to evaluate its effectiveness. A significant reduction in background bands on a gel or fewer non-specific hits in a proteomics analysis is expected.[8]
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. | Semantic Scholar [semanticscholar.org]
- 10. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Arylazide‐ and Diazirine‐Containing CrAsH‐EDT2 Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low crosslinking efficiency in diazirine experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low crosslinking efficiency in diazirine-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no crosslinking product. What are the primary factors I should investigate?
A: Low crosslinking efficiency is a common challenge. A systematic approach to troubleshooting is crucial. Begin by evaluating these key areas:
-
UV Irradiation Conditions: The wavelength, intensity, and duration of UV exposure are critical. Incorrect parameters can lead to insufficient activation of the diazirine or damage to the sample.[1][2]
-
Reaction Buffer Composition: The presence of nucleophiles in your buffer can quench the reactive carbene intermediate, preventing it from reacting with your target.[2]
-
Probe Concentration and Integrity: The concentration of your diazirine probe must be optimized. Also, ensure the probe has not degraded and is of high purity.[2][3]
-
Target Protein Abundance and Accessibility: Successful crosslinking depends on the concentration of your target protein and the availability of reactive amino acid residues near the probe's binding site.[2]
Q2: How can I optimize my UV irradiation conditions for efficient crosslinking?
A: UV irradiation requires careful optimization. The goal is to provide enough energy to activate the diazirine without causing damage to the biological sample.[2][4]
-
Wavelength: The optimal wavelength for diazirine photoactivation is in the range of 330-370 nm.[1][5][6] Using lamps that emit at 254 nm should be avoided as this can cause damage to proteins and DNA.[1][6]
-
Intensity and Duration: There is a trade-off between UV intensity and exposure time. Higher intensity lamps require shorter exposure times. It is recommended to perform a time-course experiment to find the optimal balance for your specific setup.[2] Prolonged exposure does not always lead to a higher yield and can cause protein denaturation.[2][4]
-
Distance to Sample: The distance between the UV lamp and the sample significantly impacts the light intensity received. This distance should be kept consistent across all experiments.[1][2]
Here is a summary of recommended UV irradiation parameters for optimization:
| Parameter | Recommended Range | Notes |
| Wavelength | 330 - 370 nm | Optimal for activating diazirine groups while minimizing damage to biological samples.[1][5][6] |
| Intensity | Varies by lamp (e.g., 100 mW/cm²) | Higher intensity can shorten exposure time but may require cooling to prevent sample heating.[2][7] |
| Exposure Time | 2 - 30 minutes | Must be determined empirically. Start with a shorter time and increase incrementally.[1][2][7][8] |
| Distance to Sample | 1 - 20 cm | Varies with lamp intensity. Must be kept consistent across experiments.[1][6] |
Q3: Could my reaction buffer be inhibiting the crosslinking reaction?
A: Yes, the composition of your reaction buffer is critical. The highly reactive carbene intermediate generated upon photoactivation can be quenched by nucleophilic molecules, preventing it from reacting with the target protein.[2]
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine.[1][2][6] Thiols like DTT and β-mercaptoethanol are also highly reactive with carbenes and should be avoided.[2]
-
Recommended Buffers: Use non-nucleophilic buffers such as HEPES, phosphate-buffered saline (PBS), or carbonate/bicarbonate buffers.[2][6]
Q4: How do I determine the optimal concentration for my diazirine probe?
A: The optimal concentration of your photo-affinity probe depends on the specific system under investigation and should be determined empirically.
-
Typical Concentration Range: A common starting point for diazirine probes is in the range of 0.1-10 µM.[3] For amine-reactive diazirine crosslinkers, a final concentration of 0.5-2 mM is often used.[1]
-
Molar Excess: When using amine-reactive diazirine crosslinkers, a 10-fold molar excess is recommended for protein concentrations ≥ 5 mg/mL, and a 20- to 50-fold molar excess for protein concentrations < 5 mg/mL.[1]
-
Titration is Key: It is advisable to perform a concentration titration to find the lowest effective concentration that yields a detectable specific signal while minimizing non-specific background.[2]
Q5: I'm seeing a lot of non-specific crosslinking. How can I reduce this?
A: Non-specific crosslinking can obscure results by creating a high background signal. This can happen when the probe reacts with abundant proteins or other biomolecules that are not the intended target.[2]
-
Competition Experiments: To demonstrate specificity, perform a competition experiment by pre-incubating your sample with an excess (e.g., 50-100x) of a photo-stable competitor compound (e.g., the unmodified drug or ligand) before adding the diazirine probe.[2][3] A specific interaction should be dose-dependently competed away, while non-specific interactions will not be.[3]
-
Optimize Probe Concentration: Use the lowest effective concentration of your diazirine probe.[2]
-
Optimize Incubation Time: Shorten the incubation time of the probe with your sample to minimize non-specific binding.[2]
-
Control Samples: Always include appropriate controls, such as a sample that is not irradiated with UV light, to distinguish between diazirine-dependent and diazirine-independent crosslinking.[3][4]
Experimental Workflows and Mechanisms
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate a typical workflow, a troubleshooting decision tree, and the photoactivation mechanism of diazirines.
Caption: A generalized experimental workflow for diazirine-based photo-crosslinking.
Caption: A decision tree for troubleshooting low crosslinking efficiency.
Caption: Simplified mechanism of diazirine photoactivation and crosslinking.
Detailed Experimental Protocol: A General Guide
This protocol provides a general framework for a photo-affinity labeling experiment using a diazirine-containing probe. Specific parameters should be optimized for each experimental system.
1. Preparation of Protein Sample and Probe Incubation
-
Prepare your protein sample (e.g., purified protein, cell lysate) in a compatible, non-nucleophilic buffer (e.g., PBS or HEPES) to the desired concentration.
-
For competition experiments, prepare a parallel sample containing a 50-100x molar excess of an unmodified competitor.[2]
-
Add the diazirine-containing photo-affinity probe to the protein sample to a final concentration that has been optimized (typically in the low micromolar range).[2][3]
-
Incubate the mixture in the dark (e.g., by wrapping the tube in aluminum foil) on ice or at 4°C for 15-30 minutes to allow for binding between the probe and the target protein.[2][3]
2. UV Irradiation
-
Transfer the reaction mixture to a suitable vessel for irradiation (e.g., a 96-well plate or an open microcentrifuge tube). Ensure the vessel does not block UV light transmission.[1][3]
-
Place the sample under a UV lamp that emits light in the 330-370 nm range.[1][5] The distance between the lamp and the sample should be minimized and kept consistent.[1][6]
-
Irradiate the sample for the optimized duration (e.g., 2-15 minutes).[1][7] Include a control sample that is not exposed to UV light.[3]
3. Quenching and Sample Analysis
-
(Optional) Quench the reaction by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM, to react with any remaining unreacted carbene intermediates.[1]
-
Analyze the crosslinked products. This is typically done by adding SDS-PAGE sample buffer, resolving the proteins by gel electrophoresis, and detecting the crosslinked species by Western blotting or mass spectrometry.[3]
By following these guidelines and systematically troubleshooting, researchers can enhance the efficiency and specificity of their diazirine crosslinking experiments, leading to more reliable and insightful results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing UV irradiation time for diazirine photoactivation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing UV irradiation for diazirine photoactivation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating diazirine-based crosslinkers?
A1: The optimal wavelength for diazirine photoactivation is in the long-wave UV range, typically between 330-370 nm.[1][2] The peak absorbance for many diazirine compounds is around 345-355 nm.[3][4] It is crucial to avoid short-wave UV light (e.g., 254 nm), as it can cause significant damage to proteins and nucleic acids.[1][3]
Q2: How does the power of the UV lamp affect irradiation time?
A2: The power (wattage) of the UV lamp is inversely proportional to the required irradiation time. High-wattage lamps are more effective and require shorter exposure times than low-wattage lamps.[3] For example, a 1000W lamp might require less than a minute of irradiation, while a lower intensity 100W lamp may need 5-10 minutes to achieve similar activation.[4] Using low-wattage lamps, such as 6W handheld units, will generally result in lower crosslinking efficiencies.[3][5]
Q3: Can I perform these experiments in normal laboratory lighting?
A3: Yes, one of the advantages of diazirine-based reagents is their stability under typical laboratory lighting conditions.[1] Unlike some other photoreactive groups like aryl azides, diazirines do not require experiments to be performed in the dark.[1][2]
Q4: What is the mechanism of diazirine photoactivation?
A4: Upon irradiation with long-wave UV light, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[4][5] This carbene can then rapidly and non-specifically insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting molecules.[2][4][6]
Q5: Are there any byproducts I should be aware of?
A5: The primary byproduct of the photoactivation reaction is harmless nitrogen gas.[7] However, under certain conditions, the diazirine can rearrange into a longer-lived diazo isomer as a side product.[8] This diazo intermediate is less reactive but can be converted to the carbene by subsequent photolysis, often more efficiently at a shorter wavelength like 302 nm.[8]
Troubleshooting Guide
Q: My crosslinking efficiency is low or non-existent. What should I check?
A: There are several potential causes for low crosslinking efficiency. Follow these troubleshooting steps:
-
Verify Your UV Source:
-
Wavelength: Ensure your lamp emits in the 330-370 nm range.[2] Lamps emitting at 254 nm are damaging and should not be used.[1][3] For mercury vapor lamps, use filters to remove light below 300 nm.[1][3]
-
Power & Age: Use bulbs with sufficient power (ideally >8W).[3] Older bulbs may have reduced output.
-
Distance: Irradiation efficiency decreases with distance.[3] For low-power lamps, position the sample as close as possible (e.g., 1 cm). For higher-power lamps, the distance can be increased (e.g., 3-5 cm for 15W lamps).[1][3]
-
-
Optimize Irradiation Time:
-
Check Your Sample Preparation:
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, during the initial labeling step (e.g., with NHS-ester diazirines), as they will compete with the reaction.[1][3] Use buffers like PBS, HEPES, or borate instead.[1][3]
-
Excess Reagent: Ensure that any non-reacted or hydrolyzed crosslinker is removed before photoactivation, for example, by using desalting columns or rinsing cells thoroughly.[1][3]
-
-
Consider a Two-Step Irradiation:
-
Some diazirines can form a diazo intermediate that is better activated at a different wavelength. If you suspect this is happening, try a sequential irradiation: first at 365 nm (e.g., for 90 seconds) and then at 302 nm (e.g., for 30 seconds). This can sometimes improve efficiency.[8]
-
Data Presentation: UV Irradiation Parameters
The optimal irradiation time is dependent on the UV source's power and its distance from the sample. The following table summarizes recommended starting conditions from various sources. Optimization will be required for specific applications.
| UV Lamp Type/Power | Recommended Distance from Sample | Recommended Irradiation Time | Notes |
| High Power (>150W) | ~20 cm | < 5 minutes | Requires a filter to remove wavelengths <300 nm.[1][3] |
| 1000W Hg(Xe) Lamp | ~6 cm | ≤ 1 minute | Provides a very intense source of radiation.[4] |
| 100W Lamp | Not Specified | 5 - 10 minutes | A lower intensity source requiring longer times.[4] |
| Medium Power (e.g., 15W) | 3 - 5 cm | 5 - 15 minutes | Common setup, e.g., Stratalinker 2400.[1][3] |
| Low Power Hand-held (~8W) | ~1 cm | 5 - 15 minutes | Position as close as possible without a filter.[1][3] |
| Very Low Power (e.g., 6W) | ~1 cm | > 15 minutes | Will result in lower crosslinking efficiencies.[3][5] |
Experimental Protocols
General Protocol for Photo-Crosslinking in Live Cells
This protocol provides a general workflow for labeling cell surface proteins using an amine-reactive (NHS-ester) diazirine crosslinker followed by photoactivation.
-
Cell Preparation:
-
Wash cultured cells (adherent or in suspension) twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.2-8.0) to remove culture media.[3]
-
-
Crosslinker Preparation & Reaction:
-
Immediately before use, prepare a stock solution of the NHS-ester diazirine reagent in anhydrous DMSO.[3]
-
Dilute the stock solution into cold PBS to the desired final concentration (e.g., 0.5-2 mM).[3]
-
Add the crosslinker solution to the cells and incubate for 30 minutes on ice or 10 minutes at room temperature.[3]
-
-
Quenching and Removal of Excess Crosslinker:
-
Stop the amine-reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3]
-
Incubate for 15 minutes on ice or 5 minutes at room temperature.[3]
-
Wash the cells twice with cold PBS to remove excess and quenched crosslinker. It is critical to cover the cells completely with PBS to prevent them from drying out during irradiation.[3]
-
-
UV Irradiation (Photoactivation):
-
Place the reaction plate (e.g., a 12-well plate without its lid) on an ice-water bath to minimize heating during irradiation.[9]
-
Position the UV lamp above the sample at an optimized distance (see table above).
-
Irradiate for the required time (e.g., 5-15 minutes for a 15W, 365 nm lamp positioned 3-5 cm away).[3] Rotation of the sample may be necessary for even exposure.[3]
-
-
Downstream Analysis:
Visualizations
Experimental Workflow for Diazirine Crosslinking
Caption: General experimental workflow for diazirine photo-crosslinking.
Troubleshooting Logic for Low Crosslinking Yield
Caption: Decision tree for troubleshooting low crosslinking efficiency.
References
- 1. interchim.fr [interchim.fr]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Issues with Diazirine-Containing Compounds
This guide is designed for researchers, scientists, and drug development professionals to address common stability and reactivity challenges encountered when working with diazirine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for diazirine-containing compounds?
A1: For long-term storage, diazirine-containing products should be protected from light to prevent premature activation of the photoreactive group.[1] While many diazirines are thermally stable, refrigeration or freezing in a dark container is recommended. For instance, 3-pyridyl and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines have demonstrated significant stability under ambient light compared to conventional 3-trifluoromethyl-3-aryldiazirines.[2]
Q2: How stable are diazirines to common synthetic reaction conditions?
A2: Many diazirines exhibit good stability under various synthetic conditions. They are often stable to both strong Brønsted and Lewis acids.[3] However, their stability can be influenced by their substituents. For example, the trifluoromethylphenyl diazirine group is known for its improved stability and reduced likelihood of unwanted rearrangements compared to other diazirines.[3] Conversely, some diazirines can be sensitive to certain reagents or conditions. For instance, the diazo isomer, a potential rearrangement product, is highly sensitive to acids and nucleophiles.[4]
Q3: At what wavelength should I irradiate my diazirine probe?
A3: Diazirines are typically activated by long-wave UV light, generally in the range of 330-370 nm.[3][5] This is advantageous as it minimizes potential damage to biological molecules like proteins and DNA, which do not absorb significantly at these wavelengths.[4][6]
Q4: What are the primary reactive species generated upon photolysis of a diazirine?
A4: Upon irradiation with UV light, diazirines extrude nitrogen gas (N₂) to form a highly reactive carbene intermediate.[5][7] This carbene can exist in a singlet or triplet state, depending on the diazirine's substituents.[7] The carbene is responsible for the desired crosslinking reaction by inserting into C-H, N-H, and O-H bonds.[7][8] However, a competing reaction is the photoisomerization of the diazirine to a linear diazo compound, which can also be reactive.[4][6]
Q5: Are there any known safety risks associated with diazirine compounds?
A5: Yes, diazirine-containing compounds are often classified as toxic and irritants to the eyes, respiratory system, and skin.[9] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing, and to work in a well-ventilated area.[10][11] However, in vitro toxicity assessments of a specific bis-diazirine reagent found it to be non-mutagenic, non-corrosive, and non-irritating to the skin, suggesting a favorable safety profile for some derivatives.[12][13]
Troubleshooting Guides
Guide 1: Low or No Yield During Synthesis/Purification
Q: My diazirine synthesis resulted in a low yield. What could be the cause?
A: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure all reagents are fresh and reaction conditions (temperature, time, atmosphere) are strictly followed. Some modern one-pot syntheses offer higher efficiency.[14]
-
Side Reactions: The formation of diazo isomers can occur, which are less stable and may decompose.[4] The choice of substituents on the diazirine can influence the propensity for these rearrangements.[7]
-
Degradation during Workup/Purification: Diazirines are light-sensitive.[15] All reactions and purification steps involving diazirine compounds should be performed in the dark or under amber/red light to prevent photodecomposition.[15] Additionally, some purification methods can be problematic; poor solubility and light sensitivity can lead to product loss or the generation of impurities.[15]
Q: I'm seeing unexpected byproducts after purification. What are they?
A: These are often the result of premature activation of the diazirine. Exposure to ambient light during chromatography can cause the diazirine to form a carbene, which can then react with solvents or other molecules present, creating impurities.[15] This can sometimes be monitored by techniques like ¹⁹F NMR for fluorine-containing diazirines.[15]
Guide 2: Poor Performance in Photo-Affinity Labeling (PAL) Experiments
Q: I'm observing very low crosslinking efficiency with my target protein. What can I do?
A: Low labeling efficiency is a common challenge. Consider the following:
-
Irradiation Time: While diazirines require shorter irradiation times than benzophenones, optimizing the exposure time is critical.[16] Insufficient time will lead to low yields, while excessive exposure does not typically improve yields and is unnecessary.
-
Carbene Quenching: The generated carbene is extremely reactive and has a very short half-life (picoseconds).[17] It can be rapidly quenched by water, which reduces the efficiency of target labeling.[6][17] While this minimizes non-specific labeling from diffused carbenes, it demands that the probe be in very close proximity to the target at the moment of activation.
-
Probe Design: The position of the diazirine group is crucial. It must be situated within the binding site to ensure the carbene reacts with the target protein upon formation, without sterically hindering the ligand-protein interaction.[16]
-
pH-Dependent Reactivity: Alkyl diazirines can exhibit a preference for labeling acidic amino acid residues (e.g., glutamate) in a pH-dependent manner.[7][18] This is thought to be due to a reactive alkyl diazo intermediate. If your target's binding site lacks acidic residues, labeling efficiency may be reduced. Consider using aryl-fluorodiazirines, which react primarily through a carbene intermediate and show different labeling patterns.[18]
Q: My PAL experiment shows a lot of non-specific background labeling. How can I improve specificity?
A: Non-specific labeling can obscure true interactions. To mitigate this:
-
Use of Scavengers: While not explicitly detailed in the provided search results for diazirines, a common strategy in PAL is to include scavenger reagents to quench non-specifically diffused reactive intermediates.
-
Minimize Irradiation Time: Use the shortest effective UV exposure time. Diazirines are advantageous here compared to reagents like benzophenones which require longer irradiation, increasing the risk of non-specific labeling.[16]
-
Rapid Quenching Advantage: The rapid quenching of diazirine-generated carbenes by water is beneficial for specificity, as it ensures that only carbenes formed in the immediate vicinity of a binding partner will result in a covalent bond.[17]
-
Probe Concentration: Use the lowest concentration of the probe that still provides a detectable signal to minimize background from unbound probes.
Q: I'm having trouble coupling an NHS-Diazirine to my amino-modified biomolecule. What's going wrong?
A: This is a specific but common issue. Based on reported challenges with DNA coupling:
-
Buffer Choice: The buffer system can interfere with the reaction. Phosphate buffers are sometimes problematic in NHS-ester couplings. Consider alternative buffers like borate or HEPES at a slightly alkaline pH (e.g., 8.0-8.5). One user reported issues using a phosphate buffer for an NHS-diazirine reaction.[19]
-
Hydrolysis: NHS esters are susceptible to hydrolysis, especially at high pH. Prepare solutions fresh and control the reaction time.
-
Purification Method: Column purification might not be efficient for removing unreacted NHS-diazirine or byproducts. Consider alternative methods like ethanol precipitation for nucleic acids or dialysis/spin filtration for proteins.
Data & Protocols
Data Presentation: Properties of Photoreactive Groups
| Feature | Diazirines | Aryl Azides | Benzophenones |
| Activation Wavelength | ~330-370 nm[5] | ~250-350 nm[5] | ~350-360 nm |
| Reactive Intermediate | Carbene[7] | Nitrene[6] | Diradical (Triplet State)[20] |
| Stability | Generally stable to acid/base; light sensitive[3][7] | Stable in the dark | Highly stable |
| Reactivity of Intermediate | Highly reactive, short-lived; inserts into C-H, N-H, O-H bonds[7][8] | Reacts with double bonds, inserts into C-H, N-H sites[5] | Abstracts hydrogen to form covalent bonds |
| Key Advantages | Small size, rapid activation, activated by long-wave UV[7][21] | Widely used | High stability, inert to most solvents |
| Common Issues | Potential rearrangement to diazo isomer, water quenching[4][6] | Requires low wavelength UV, potential for damage to biomolecules[7] | Bulky, requires long irradiation, reversible excitation[16][20] |
Experimental Protocols
Protocol 1: General Synthesis of an Aliphatic Diazirine from a Ketone
This protocol is a generalized representation based on conventional methods described in the literature.[14]
-
Diaziridine Formation:
-
Treat the ketone precursor with ammonia (e.g., in methanol).
-
Add an aminating agent such as hydroxylamine-O-sulfonic acid (NH₂OSO₃H) to the reaction mixture.
-
Stir for several hours at the appropriate temperature to form the diaziridine intermediate.
-
-
Oxidation to Diazirine:
-
After removing the ammonia, dissolve the crude diaziridine in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as iodine (with triethylamine) or silver(I) oxide (Ag₂O).
-
Stir the reaction in the dark until the diaziridine is fully converted to the diazirine.
-
Monitor reaction progress by TLC or LC-MS.
-
-
Purification:
-
Quench the reaction and perform an aqueous workup. For example, if using iodine, wash with sodium thiosulfate solution to remove excess iodine.[20]
-
Dry the organic layer (e.g., over MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography, ensuring the column and all collection tubes are protected from light (e.g., by wrapping with aluminum foil).
-
Protocol 2: Photo-Affinity Labeling (PAL) of a Protein Target
-
Incubation:
-
Incubate the purified target protein with the diazirine-containing probe in a suitable buffer (e.g., PBS or HEPES). The incubation should be performed in the dark at an appropriate temperature (e.g., 4 °C or room temperature) to allow for binding.
-
-
UV Irradiation:
-
Negative Control:
-
Prepare a control sample that is treated identically but is not exposed to UV light. This will help identify non-covalent interactions and background.
-
-
Analysis:
-
Quench the reaction by adding a sample buffer (e.g., Laemmli buffer).
-
Analyze the formation of the covalent protein-probe adduct by SDS-PAGE. The cross-linked protein should show a shift in molecular weight.
-
Further analysis can be performed by Western blotting (if an antibody to the protein is available) or by using a reporter tag (e.g., biotin, alkyne) on the probe for subsequent detection or enrichment.[1]
-
Visualizations
Caption: General workflow for diazirine probe synthesis and application in photo-affinity labeling.
Caption: Photochemical activation pathways and potential fates of diazirine compounds.
Caption: Decision tree for troubleshooting low photo-affinity labeling (PAL) efficiency.
References
- 1. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazirine - Wikipedia [en.wikipedia.org]
- 8. Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 16. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
How to minimize protein damage during UV exposure for photoaffinity labeling.
Welcome to the Technical Support Center for Photoaffinity Labeling. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein damage during UV exposure and optimize their photoaffinity labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein damage during photoaffinity labeling?
Protein damage during photoaffinity labeling is primarily caused by the UV irradiation required to activate the photoreactive probe. Proteins can absorb UV light, particularly at 280 nm (due to aromatic amino acids like tryptophan, tyrosine, and phenylalanine) and 200 nm (due to peptide bonds), which can lead to oxidative damage, conformational changes, and degradation.[1] The generation of reactive oxygen species (ROS) during UV exposure is a significant contributor to this damage.[2] Excessive UV exposure in terms of both intensity and duration can exacerbate this issue, potentially leading to non-specific binding and misleading results.[3][4]
Q2: How does the choice of photoreactive group affect protein damage?
The choice of the photoreactive group is critical in minimizing protein damage as it dictates the required activation wavelength.[1][5] Probes that can be activated at longer wavelengths (e.g., 350-365 nm) are generally preferred as this reduces the risk of damaging biological molecules.[1][5][6]
-
Benzophenones: Activated by longer wavelengths (350–365 nm), which significantly lowers the risk of protein damage.[5][6][7] However, they may require longer irradiation times, which can increase the potential for oxidative damage through photosensitization.[5]
-
Diazirines: Also activated by longer wavelengths (~350 nm) and react quickly, which can reduce the overall UV exposure time and thereby minimize protein damage.[1][5]
-
Aryl azides: Often require shorter, more energetic wavelengths for activation, which increases the risk of protein damage.[5]
Q3: What is the optimal UV wavelength and exposure time to minimize protein damage?
The optimal UV wavelength is determined by the specific photoaffinity probe being used. It is crucial to select a wavelength that efficiently activates the probe while minimizing absorption by the protein.[1] As a general rule, longer wavelengths (e.g., >350 nm) are less damaging to proteins.[5][6]
The ideal exposure time is the minimum duration required to achieve efficient crosslinking.[3] This should be determined empirically for each experimental system by performing a time-course experiment and assessing both labeling efficiency and protein integrity.[3][8] Prolonged exposure increases the risk of protein damage and non-specific labeling.[3][5]
Q4: Can scavengers or other additives help reduce protein damage?
Yes, certain additives can help mitigate protein damage during UV irradiation. Radical scavengers can neutralize reactive oxygen species generated during UV exposure.[9][10]
Commonly used scavengers include:
-
Ascorbic acid: A potent reducing agent.[9]
-
Glutathione: Effective at scavenging hydroxyl radicals and singlet oxygen.[9]
-
Sodium nitrate: An electron scavenger that has been shown to increase the dose tolerance of protein crystals.[11]
However, it's important to note that the effectiveness of scavengers can be context-dependent, and in some cases, they may not be effective or could even have a sensitizing effect in dense protein environments like crystals.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no crosslinking efficiency | Insufficient UV exposure (time or intensity). | Optimize UV exposure by performing a time-course experiment.[3] Increase UV light intensity, but monitor for protein damage.[8] |
| Inactive or degraded photoaffinity probe. | Use a fresh stock of the probe. Ensure proper storage conditions. | |
| Incompatible buffer components (e.g., Tris or glycine with amine-reactive crosslinkers).[12] | Use a buffer that does not contain components that can react with the crosslinker.[12] | |
| High background or non-specific labeling | Excessive UV exposure. | Reduce the UV exposure time and/or intensity to the minimum required for efficient crosslinking.[3] |
| Highly reactive photoprobe. | Consider using a more selective photoreactive group, like benzophenone.[6] | |
| Presence of highly abundant or "sticky" proteins. | Include competition experiments with an excess of the parent compound to distinguish specific from non-specific binding.[1][13] | |
| Protein degradation or aggregation | UV-induced protein damage. | - Use a longer activation wavelength (>350 nm).[5][6]- Minimize UV exposure time.[3]- Perform irradiation at a low temperature (e.g., 4°C).[14]- Add radical scavengers like ascorbic acid or glutathione to the buffer.[9] |
| Over-crosslinking of the protein. | Reduce the molar excess of the crosslinking reagent.[12] |
Quantitative Data Summary
Table 1: Properties of Common Photoreactive Groups
| Photoreactive Group | Typical Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Benzophenone | 350 - 365[5][6] | Diradical | Activated by less damaging, longer wavelengths.[5][6] Reversible excitation allows for repeated activation.[5] | Requires longer irradiation times.[5] Can act as a photosensitizer, leading to oxidative damage.[5] |
| Aryl Azide | 254 - 400[6] | Nitrene | Small size, which may cause less steric hindrance.[5] | Requires shorter, more damaging wavelengths.[5] Nitrene intermediate is less reactive than carbene.[1] Can be reduced by thiols.[1] |
| Diazirine | ~350[5][6] | Carbene | Activated by less damaging, longer wavelengths.[5] Highly reactive carbene leads to efficient labeling with short irradiation times.[5] | Can isomerize to a linear diazo compound upon UV irradiation, which can lead to biased reactivity.[5] |
Experimental Protocols
Protocol 1: Optimizing UV Exposure Time
This protocol aims to determine the minimal UV exposure time required for efficient photoaffinity labeling while minimizing protein damage.
Materials:
-
Purified target protein in a suitable buffer
-
Photoaffinity probe
-
UV crosslinking apparatus (e.g., Rayonet reactor with 350 nm bulbs)[14]
-
SDS-PAGE materials
-
In-gel fluorescence scanner or Western blot materials
Methodology:
-
Prepare Samples: Prepare multiple identical samples containing the target protein and the photoaffinity probe at their optimal concentrations. Include a "no UV" control.
-
UV Irradiation: Place the samples on a shaker in a cold room (4°C) within the UV apparatus.[14]
-
Time-Course Exposure: Expose the samples to UV light for varying amounts of time (e.g., 0, 1, 2, 5, 10, 15 minutes). Ensure consistent sample-to-light source distance.
-
Quench Reaction (if applicable): For certain photoreactive groups, a quenching step may be necessary. For example, adding DTT can quench reactions involving some crosslinkers.[15]
-
Analyze Labeling Efficiency: Analyze the samples by SDS-PAGE followed by in-gel fluorescence scanning (if the probe has a fluorescent tag) or Western blotting to detect the labeled protein.
-
Assess Protein Integrity: Run a parallel SDS-PAGE gel and stain with Coomassie blue or a similar total protein stain to assess protein degradation or aggregation at different exposure times.
-
Determine Optimal Time: The optimal UV exposure time is the shortest duration that yields a strong labeling signal without significant protein degradation.
Protocol 2: Competition Experiment to Confirm Specific Labeling
This protocol is essential to differentiate specifically labeled target proteins from non-specifically bound proteins.[1]
Materials:
-
Live cells or cell lysate
-
Photoaffinity probe
-
Parent compound (unmodified ligand)
-
UV crosslinking apparatus
-
Materials for protein extraction and analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry)
Methodology:
-
Prepare Samples: Set up three sets of samples:
-
Probe only: Cells/lysate treated with the photoaffinity probe.
-
Competition: Cells/lysate pre-incubated with an excess (e.g., 20-fold or higher) of the parent compound before adding the photoaffinity probe.[13]
-
Negative control: Cells/lysate treated with DMSO or the vehicle used for the probe and parent compound.[13]
-
-
Incubation: Incubate the samples to allow for binding of the probe and competitor.
-
UV Crosslinking: Irradiate the "Probe only" and "Competition" samples with the optimized UV dose. Keep the negative control unirradiated.
-
Cell Lysis and Protein Extraction: If using live cells, lyse the cells and extract the proteins.
-
Analysis: Analyze the protein samples. In the "Probe only" lane, a band corresponding to the labeled target protein should be visible. In the "Competition" lane, the intensity of this band should be significantly reduced, indicating that the parent compound competed with the probe for binding to the target protein.
Visualizations
Caption: General workflow for a photoaffinity labeling experiment.
Caption: A logical flow for troubleshooting common issues.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3D bioprinting and photocrosslinking: emerging strategies & future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rheolution.com [rheolution.com]
- 9. Can radiation damage to protein crystals be reduced using small-molecule compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSR, a scavenger receptor-like protein with a protective role against cellular damage causedby UV irradiation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photo-induced cross-linking of unmodified proteins - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing pH-Dependent Labeling Bias of Alkyl Diazirines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the pH-dependent labeling bias associated with alkyl diazirine photoaffinity probes.
Frequently Asked Questions (FAQs)
Q1: What is the pH-dependent labeling bias of alkyl diazirines?
A1: Alkyl diazirines, upon photoactivation, can form two reactive species: a carbene and a linear diazo intermediate.[1][2][3][4] The diazo intermediate exhibits pH-dependent reactivity, preferentially labeling acidic amino acid residues such as aspartic acid and glutamic acid.[1][5][6][7] This reaction is more pronounced in acidic environments because it requires a proton transfer from the acidic residue to the diazo intermediate.[1][8] This can lead to a labeling bias towards acidic proteins or proteins located in acidic microenvironments, such as those within membranes.[1][2][9]
Q2: How does the reactivity of alkyl diazirines differ from aryl diazirines?
A2: Alkyl diazirines exhibit a significant pH-dependent labeling bias due to the formation of a reactive diazo intermediate.[1][2][5][6] In contrast, aryl-trifluorodiazirines react primarily through a carbene intermediate, which shows broader reactivity with all amino acids and is less dependent on pH.[1][2] This makes aryl-trifluorodiazirines a better choice when more uniform labeling is desired.
Q3: What are the consequences of this labeling bias in my experiments?
A3: The pH-dependent labeling bias can lead to several issues in photoaffinity labeling experiments:
-
False Positives: Highly acidic proteins or those with acidic patches can be preferentially labeled, leading to their misidentification as specific interactors of your molecule of interest.[1][9]
-
Misinterpretation of Results: The enrichment of certain proteins may be a result of the probe's intrinsic reactivity rather than a specific biomolecular interaction.[2][3][10]
-
"Off-Target" Labeling: Known off-targets for alkyl diazirine probes are often highly acidic proteins.[4][9]
Q4: Are there newer-generation probes that mitigate this bias?
A4: Yes, new diazirine scaffolds have been developed to reduce pH-dependent reactivity. For example, cyclobutane diazirines, such as the PALBOX tag, have been shown to exhibit reduced labeling through the diazo intermediate and consequently have a more pH-independent reactivity profile.[4][9][11][12][13]
Troubleshooting Guide
Issue 1: My photoaffinity labeling experiment shows enrichment of known "sticky" or highly acidic proteins.
-
Possible Cause: The observed enrichment may be due to the inherent pH-dependent labeling bias of the alkyl diazirine probe rather than a specific interaction.[1][9]
-
Troubleshooting Steps:
-
Perform a pH-dependent labeling control experiment. (See Experimental Protocol 1). If labeling of the protein of interest increases at lower pH, it is likely a result of the probe's reactivity bias.
-
Conduct a competition experiment. (See Experimental Protocol 2). Co-incubate the photoaffinity probe with an excess of the unmodified parent molecule. A true interaction should show a significant reduction in labeling in the presence of the competitor.[14]
-
Consider using an alternative probe. If the bias is significant, switch to an aryl-trifluorodiazirine or a cyclobutane diazirine probe, which have reduced pH-dependent reactivity.[1][4]
-
Issue 2: I am seeing high background labeling in my experiments.
-
Possible Cause: High background can be a result of non-specific labeling due to the reactivity of the diazo intermediate, especially in acidic cellular compartments.[4]
-
Troubleshooting Steps:
-
Optimize probe concentration and irradiation time. Use the lowest effective probe concentration and shortest irradiation time to minimize non-specific labeling.
-
Include stringent wash steps. After labeling, ensure thorough washing to remove unbound probe.
-
Run necessary controls. Always include a "no UV" control and a "probe alone" control to identify UV-independent and probe-specific background.[14]
-
Issue 3: My probe is labeling membrane proteins, but I am unsure if this is a specific interaction.
-
Possible Cause: Alkyl diazirine probes have a known bias for labeling membrane proteins, partly because the membrane environment can have a lower local pH, favoring the diazo-mediated labeling of acidic residues.[1][9]
-
Troubleshooting Steps:
-
Follow the troubleshooting steps for Issue 1. A pH-dependent labeling experiment and a competition experiment are crucial to validate the interaction.
-
Use a probe with a different reactive group. Comparing the labeling profile with that of an aryl-trifluorodiazirine probe can help differentiate specific interactions from reactivity-driven labeling.
-
Quantitative Data Summary
The following tables summarize the expected outcomes of pH-dependent labeling experiments based on published findings.
Table 1: Relative Labeling Efficiency of Alkyl Diazirine Probes on Amino Acids at Different pH Values.
| Amino Acid Type | pH 5.8 | pH 7.4 | pH 8.0 |
| Acidic (Asp, Glu) | High | Moderate | Low |
| Nucleophilic (Lys, His, Cys) | Low | Low | Low |
| Hydrophobic (Ala, Val, Leu) | Very Low | Very Low | Very Low |
| Data is a qualitative representation based on findings that alkyl diazirines preferentially label acidic residues in a pH-dependent manner.[1][15] |
Table 2: Comparison of Labeling Characteristics for Different Diazirine Probes.
| Probe Type | Primary Reactive Intermediate | pH-Dependent Bias | Preferred Amino Acid Targets |
| Alkyl Diazirine | Carbene & Diazo | High | Acidic (Asp, Glu) |
| Aryl-Trifluorodiazirine | Carbene | Low | Broad reactivity |
| Cyclobutane Diazirine | Carbene | Reduced | Broad reactivity |
| This table summarizes the key differences in reactivity profiles.[1][4] |
Experimental Protocols
Experimental Protocol 1: Assessing pH-Dependent Labeling of a Protein of Interest
This protocol is adapted from methodologies used to characterize diazirine reactivity.[15]
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.8, 6.6, 7.4, 8.0). A suitable buffer system is Tris-HCl, ensuring the buffer itself does not react with the probe.
-
Incubation: Incubate your protein of interest (e.g., Bovine Serum Albumin as a control, or your purified target protein) with the alkyl diazirine probe in each of the prepared buffers for 30 minutes on ice.
-
UV Irradiation: Irradiate the samples with UV light (e.g., 365 nm) for a predetermined optimal time to activate the diazirine.
-
Click Chemistry: If your probe contains an alkyne or azide handle, perform a click reaction with a corresponding fluorescent tag (e.g., TAMRA-azide or a biotin-azide).
-
Analysis:
-
Separate the labeled proteins using SDS-PAGE.
-
Visualize the labeled protein using in-gel fluorescence.
-
Quantify the fluorescence signal and normalize it to the total protein amount using a Coomassie blue stain.
-
-
Interpretation: A significant increase in labeling at lower pH values is indicative of a pH-dependent labeling bias.
Experimental Protocol 2: Competition Experiment to Validate Specific Interactions
This is a standard control in photoaffinity labeling experiments.[14]
-
Prepare Samples:
-
Sample A (Positive Control): Cells or lysate + photoaffinity probe.
-
Sample B (Competition): Cells or lysate pre-incubated with a 50-fold excess of the unmodified parent compound for 1 hour, followed by the addition of the photoaffinity probe.
-
Sample C (Negative Control): Cells or lysate + DMSO (vehicle control).
-
-
Incubation: Incubate all samples for the appropriate time to allow for binding.
-
UV Irradiation: Irradiate samples A and B with UV light. Keep sample C in the dark.
-
Lysis and Enrichment: Lyse the cells (if applicable) and proceed with enrichment of labeled proteins (e.g., using streptavidin beads for biotin-tagged probes).
-
Analysis: Analyze the enriched proteins by Western blot for a specific target or by mass spectrometry for proteome-wide analysis.
-
Interpretation: A significant reduction in the signal for a protein in Sample B compared to Sample A indicates a specific interaction that is competed away by the parent compound.
Visualizations
Caption: Photoactivation pathways of alkyl diazirines.
Caption: pH-dependent vs. independent labeling pathways.
Caption: Decision tree for troubleshooting labeling bias.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 10. [PDF] Labeling Preferences of Diazirines with Protein Biomolecules. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 13. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Diazirine Synthesis from Tosyloxime Derivatives
Welcome to the technical support center for the synthesis of diazirines from tosyloxime derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to improve experimental outcomes. Here you will find troubleshooting advice for common issues and frequently asked questions, all presented in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of diazirines from tosyloxime derivatives, offering potential causes and solutions to enhance your reaction yield and purity.
Q1: My diazirine yield is consistently low or zero. What are the likely causes and how can I improve it?
A1: Low or irreproducible yields are a common issue in diazirine synthesis. Several factors could be contributing to this problem.
-
Inefficient Diaziridination: The conversion of the tosyloxime to the diaziridine intermediate is a critical step.
-
Ammonia Concentration and Temperature: The concentration of ammonia and the reaction temperature are crucial. Using liquid ammonia is a traditional method, but methanolic ammonia can be a less hazardous alternative. However, low concentrations of methanolic ammonia or low temperatures can lead to reduced yields.[1] It is often necessary to use a saturated solution of ammonia in an organic solvent like methanol. The reaction is typically initiated at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature.[2]
-
Reaction Time: The reaction time for diaziridination can vary depending on the substrate. Monitoring the reaction by TLC or NMR to determine the optimal time for the disappearance of the tosyloxime starting material is recommended.
-
-
Inefficient Oxidation: The final oxidation of the diaziridine to the diazirine is another step where yield can be lost.
-
Choice of Oxidant: Various oxidizing agents are used, including iodine in the presence of a base like triethylamine (I₂/Et₃N), silver oxide (Ag₂O), or even potassium hydroxide (KOH) under air in one-pot syntheses.[1][2][3] The choice of oxidant can be substrate-dependent. If one oxidant gives poor results, trying an alternative is advisable. For instance, oxidation with I₂/Et₃N is reported to give high yields for some substrates.[4]
-
Reaction Conditions: Over-oxidation or side reactions can occur if the reaction conditions are not optimal. The reaction should be carefully monitored, and the oxidant should be added portion-wise if necessary.
-
-
Instability of Intermediates or Product:
-
Tosyloxime Instability: Tosyloxime intermediates can be unstable, especially for certain substrates.[4] It is often best to use them immediately after preparation without prolonged storage.
-
Diazirine Instability: Diazirines themselves can be sensitive to light and acid.[4] It is recommended to work in a fume hood with minimal light exposure and to avoid acidic conditions during workup and purification. The stability of the diazirine is also influenced by its substituents; for example, aryl-CF₃ diazirines are generally more stable.[4]
-
-
One-Pot vs. Stepwise Procedure: One-pot procedures, where the diaziridination and oxidation are performed in the same reaction vessel, can often improve yields by minimizing the handling and isolation of unstable intermediates.[1][2][3]
Q2: I am observing multiple side products in my reaction mixture. What are they and how can I minimize their formation?
A2: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired diazirine.
-
Common Side Products:
-
Ketone Azine: This can form from the reaction of the starting ketone with hydrazine, which can be generated in situ.
-
Unreacted Diaziridine: Incomplete oxidation will leave the diaziridine intermediate in the final mixture.
-
Decomposition Products: As mentioned, diazirines can decompose, especially under harsh conditions. The resulting carbene can react with solvents or other species in the reaction mixture to form various byproducts.
-
-
Strategies for Minimizing Side Products:
-
Control of Stoichiometry: Ensure the correct stoichiometry of reagents, particularly the aminating agent and the oxidant.
-
Temperature Control: Maintain the recommended temperature throughout the reaction. For the initial amination, starting at a low temperature is often crucial.
-
Inert Atmosphere: While some one-pot methods are performed under air[1], for sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification Method: Careful purification by column chromatography, often on silica gel, is usually necessary to separate the desired diazirine from side products. The choice of eluent is important to avoid decomposition on the column.
-
Q3: The synthesis protocol calls for liquid ammonia, which is difficult to handle. Are there effective alternatives?
A3: Yes, the use of liquid ammonia can be avoided. Several protocols have been developed that use more convenient ammonia sources.
-
Methanolic Ammonia: A solution of ammonia in methanol (e.g., 7N) is a commonly used and effective substitute for liquid ammonia.[5] This allows the reaction to be set up more easily and safely. However, it may lead to slightly lower yields compared to liquid ammonia in some cases.[5]
-
Ammonia in other Organic Solvents: Solutions of ammonia in other organic solvents like diethyl ether can also be used.[2]
The choice of solvent and ammonia concentration can be critical and may require optimization for your specific substrate.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of diazirines from tosyloximes?
A1: The synthesis of diazirines from tosyloximes generally proceeds through a two-step mechanism. First, the tosyloxime is reacted with ammonia to form a diaziridine intermediate. This is a nucleophilic substitution reaction where ammonia displaces the tosylate group, followed by an intramolecular cyclization. In the second step, the diaziridine is oxidized to the corresponding diazirine.[6][7]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (tosyloxime) and the appearance of the product (diazirine). 1H NMR can be particularly useful for observing the formation of the diaziridine intermediate and its subsequent conversion to the diazirine.[3]
Q3: What are the best practices for purifying and storing diazirines?
A3:
-
Purification: Diazirines are typically purified by column chromatography on silica gel. It is important to use a well-deactivated silica gel and to choose an appropriate solvent system to avoid decomposition. The fractions containing the product should be collected and the solvent removed under reduced pressure at low temperature.
-
Storage: Diazirines are often light-sensitive and can be thermally unstable. They should be stored in a freezer (-20 °C or lower), protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil). For long-term storage, it is advisable to store them as a solution in a suitable solvent.
Data on Reaction Optimization
The choice of base and solvent can significantly impact the yield of one-pot diazirine synthesis. The following table summarizes the optimization of a one-pot synthesis for an aliphatic diazirine.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | NH₃ (liq.) | LiNH₂ | Room Temp | 36 |
| 2 | NH₃ (liq.) | NaNH₂ | Room Temp | 44 |
| 3 | NH₃ (liq.) | NaH | Room Temp | 47 |
| 4 | NH₃ (liq.) | t-BuOK | Room Temp | 67 |
| 5 | NH₃ (liq.) | KOH | Room Temp | 62 |
| 6 | NH₃ (liq.) | DBU | Room Temp | 0 |
| 7 | NH₃ (liq.) | Et₃N | Room Temp | 0 |
| 8 | NH₃ (liq.) | K₂CO₃ | Room Temp | 0 |
| 9 | NH₃ (liq.) | NaOH | Room Temp | 55 |
| 10 | NH₃ (liq.) | Ca(OH)₂ | Room Temp | 0 |
| 11 | NH₃ (liq.) | KOH | -78 to RT | 35 |
| 12 | NH₃/MeOH | KOH | Room Temp | 21 |
Data adapted from a study on the base-mediated one-pot synthesis of aliphatic diazirines.[1][8]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Aliphatic Diazirines using KOH in Liquid Ammonia
This protocol is adapted from a reported base-mediated one-pot synthesis of aliphatic diazirines.[1]
-
To a sealed tube, add the starting ketone (1.0 mmol) and hydroxylamine-O-sulfonic acid (1.1 mmol).
-
Cool the tube to -78 °C and condense liquid ammonia (approximately 8 mL) into the tube.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Add potassium hydroxide (KOH) (3.3 mmol) to the reaction mixture.
-
Continue stirring at room temperature under air for 2 hours.
-
Evaporate the ammonia.
-
Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure diazirine.
Protocol 2: Synthesis of Aryl-Trifluoromethyl Diazirines from Tosyloximes
This is a general procedure for the synthesis of aryl-trifluoromethyl diazirines, which are commonly used as photoaffinity labeling probes.[9][10]
-
Diaziridination: Dissolve the tosyloxime derivative in a suitable solvent (e.g., diethyl ether or dichloromethane) in a pressure vessel. Cool the solution to -78 °C and add liquid ammonia. Seal the vessel and allow the mixture to warm to room temperature. Stir for the required amount of time (typically several hours to overnight).
-
Work-up: After the reaction is complete, carefully vent the ammonia and evaporate the solvent. The resulting crude diaziridine can be used directly in the next step or purified if necessary.
-
Oxidation: Dissolve the crude diaziridine in a suitable solvent (e.g., dichloromethane). Add the oxidizing agent (e.g., iodine and triethylamine, or silver oxide) portion-wise at 0 °C or room temperature.
-
Monitoring: Monitor the reaction by TLC until the diaziridine is consumed.
-
Final Work-up and Purification: Quench the reaction, wash the organic layer with appropriate aqueous solutions (e.g., sodium thiosulfate solution to remove excess iodine), dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.
Visual Guides
Caption: General workflow for diazirine synthesis from a tosyloxime derivative.
Caption: Troubleshooting logic for low diazirine yield.
References
- 1. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Strategies to prevent diazirine rearrangement to linear diazo isomers.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diazirines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the undesired rearrangement of diazirines to their linear diazo isomers during your experiments.
Troubleshooting Guide
Q1: I am observing a significant amount of the linear diazo isomer in my reaction mixture. What are the most likely causes?
A1: The rearrangement of diazirines to linear diazo compounds is a common side reaction that can be influenced by several factors. The most probable causes include:
-
Inherent Instability of the Diazirine: Aliphatic diazirines are generally more prone to rearrangement than their aryl counterparts. The absence of stabilizing groups, such as a trifluoromethyl group, significantly increases the likelihood of isomerization.[1]
-
Thermal Stress: Diazirines can be thermally labile. Elevated temperatures during synthesis, purification, or the experiment itself can promote rearrangement.[2]
-
Photochemical Conditions: While UV light is used to generate the desired carbene from the diazirine, prolonged or high-intensity irradiation can also facilitate the formation of the diazo isomer as an intermediate.[3][4] The wavelength of UV light used is also a critical factor.
-
Solvent Effects: The polarity of the solvent can influence the rate of rearrangement. Some solvents may stabilize the transition state for isomerization.
-
pH Instability: Although generally stable, extremes in pH can sometimes contribute to the degradation of diazirines, which may include rearrangement.[5]
Q2: My purified diazirine seems to be degrading and forming the diazo isomer upon storage. How can I prevent this?
A2: Proper storage is crucial for maintaining the integrity of your diazirine compounds. To minimize degradation during storage:
-
Store at Low Temperatures: Store your diazirine compounds at low temperatures, typically -20°C or -80°C, to reduce thermal decomposition.
-
Protect from Light: Diazirines are photosensitive. Store them in amber vials or wrapped in aluminum foil to protect them from ambient light.[5]
-
Use an Inert Atmosphere: For particularly sensitive diazirines, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Choose the Right Solvent: If storing in solution, select a solvent in which the diazirine has proven stability. Aprotic and non-polar solvents are often preferred.
Q3: I am synthesizing a diazirine-containing photoaffinity probe, and the final product is contaminated with the diazo isomer. What purification techniques are most effective for removal?
A3: Separating the diazirine from its diazo isomer can be challenging due to their similar polarities. However, the following techniques can be effective:
-
Flash Chromatography: Careful flash column chromatography on silica gel is the most common method. The choice of eluent is critical. A non-polar solvent system, such as a hexane/ethyl acetate gradient, often provides the best separation. Due to the non-polar nature of diazirines, they tend to elute quickly.
-
High-Performance Liquid Chromatography (HPLC): For small-scale purifications and to obtain highly pure material, reversed-phase or normal-phase HPLC can be employed. Method development will be necessary to achieve baseline separation.
-
Crystallization: If your diazirine compound is a solid, recrystallization from a suitable solvent system may effectively remove the diazo impurity.
Q4: How can I confirm the presence and quantify the amount of the diazo isomer in my sample?
A4: Several analytical techniques can be used to detect and quantify the linear diazo isomer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton signals of the diazo isomer will be distinct from those of the diazirine.
-
¹⁹F NMR: If you are using a trifluoromethyl-substituted diazirine, ¹⁹F NMR is an excellent tool. The trifluoromethyl group of the diazirine and the diazo isomer will have distinct chemical shifts, allowing for straightforward quantification by integration.[6]
-
-
Infrared (IR) Spectroscopy: The N=N stretch of the diazirine ring has a characteristic absorption, which will differ from the N=N stretch of the linear diazo group.
-
UV-Vis Spectroscopy: Diazirines and their corresponding diazo isomers have different absorption maxima. You can monitor the formation of the diazo isomer by observing the appearance of its characteristic absorption band.
-
Mass Spectrometry (MS): While both isomers have the same mass, their fragmentation patterns in techniques like LC-MS/MS may differ, aiding in their identification.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most effective structural modification to prevent diazirine rearrangement?
A1: The introduction of a trifluoromethyl group adjacent to the diazirine ring is the most widely adopted and effective strategy to suppress rearrangement to the linear diazo isomer.[2][8] Trifluoromethylphenyldiazirines (TPDs) are particularly stable and are favored for many applications.[8] The strong electron-withdrawing nature of the trifluoromethyl group disfavors the electronic reorganization required for the rearrangement.
Q2: How do electron-donating and electron-withdrawing substituents on an aryl diazirine affect its stability and the propensity for rearrangement?
A2: The electronic nature of substituents on an aryl diazirine can influence its thermal stability and reactivity.
-
Electron-withdrawing groups generally increase the thermal stability of the diazirine, requiring higher temperatures for activation.[2]
-
Electron-donating groups tend to decrease the thermal stability, allowing for activation at lower temperatures.[2] While this can be advantageous for certain applications, it may also increase the rate of undesired thermal rearrangement if not carefully controlled.
Q3: Are there any solvent systems that are known to minimize the formation of the diazo isomer?
A3: While solvent effects can be compound-specific, some general trends have been observed. Non-polar, aprotic solvents are often a good choice for minimizing side reactions. For instance, in some studies, the generation of the desired carbene from aryl diazirines was more efficient in cyclohexane compared to more polar solvents like DMSO.
Q4: What are the optimal photochemical conditions to favor carbene formation over diazo rearrangement?
A4: To favor the desired carbene formation, consider the following:
-
Wavelength: Diazirines are typically activated with UV light in the 350-365 nm range.[2] Using a light source with a narrow wavelength range can be beneficial. In some cases, subsequent irradiation at a shorter wavelength (e.g., 302 nm) can promote the conversion of any formed diazo isomer to the carbene.
-
Irradiation Time and Intensity: Prolonged irradiation can lead to the accumulation of the diazo intermediate.[3] It is often best to use the shortest irradiation time and the lowest light intensity that provides sufficient activation for your specific application. A time-course experiment is recommended to determine the optimal irradiation time.[3]
Quantitative Data Summary
Table 1: Influence of Substituents on the Thermal Stability of Aryl Diazirines
| Substituent (R) on Phenyl Ring | Onset Thermal Activation Temperature (°C) | Peak Thermal Activation Temperature (°C) |
| 4-OCH₃ (electron-donating) | 88 | 113 |
| 4-NO₂ (electron-withdrawing) | 118 | 144 |
Data synthesized from studies on trifluoromethyl aryl diazirines.[2]
Table 2: Carbene vs. Diazo Formation in Different Solvents for an Aryl Diazirine
| Solvent | Carbene Formation Efficiency (%) |
| Cyclohexane | ~65 |
| Chlorobenzene | ~50 |
| DMSO | ~10 |
Note: Efficiency can vary depending on the specific diazirine structure and experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of a 3-Trifluoromethyl-3-phenyldiazirine (TPD) Derivative
This protocol outlines the key steps for synthesizing a TPD derivative, a class of diazirines known for its high stability against rearrangement.
Materials:
-
Appropriately substituted trifluoroacetophenone precursor
-
Hydroxylamine hydrochloride
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Liquid ammonia (NH₃)
-
An oxidizing agent (e.g., silver (I) oxide (Ag₂O) or iodine/triethylamine)
-
Anhydrous solvents (e.g., diethyl ether, THF)
Procedure:
-
Oxime Formation: React the trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.
-
Tosylation: Convert the oxime to a tosyl oxime by reacting it with p-toluenesulfonyl chloride in pyridine.
-
Diaziridine Formation: In a pressure vessel, treat the tosyl oxime with liquid ammonia to form the diaziridine intermediate. This is a critical step and often requires low temperatures (-78°C to -50°C) and extended reaction times.
-
Oxidation to Diazirine: Oxidize the purified diaziridine to the final diazirine product. A common method is stirring with freshly prepared silver (I) oxide in an anhydrous solvent like diethyl ether at room temperature.[9] The reaction should be protected from light.
-
Purification: Purify the resulting diazirine by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Photochemical Activation with Minimized Diazo Formation
This protocol provides a general workflow for the photoactivation of diazirines while minimizing the formation of the linear diazo isomer.
Materials:
-
Diazirine-containing compound dissolved in an appropriate solvent
-
UV lamp with a narrow bandpass filter (e.g., 365 nm)
-
Reaction vessel transparent to the chosen UV wavelength (e.g., quartz cuvette or borosilicate glass)
-
Stirring mechanism
-
Cooling system (optional, but recommended)
Procedure:
-
Sample Preparation: Prepare a solution of your diazirine compound in a degassed, anhydrous solvent. The concentration should be optimized for your specific experiment.
-
Optimize Irradiation Time: Before your main experiment, perform a time-course study. Irradiate small aliquots of your sample for varying amounts of time (e.g., 1, 2, 5, 10, 30 minutes).
-
Analyze Aliquots: Analyze each aliquot by a suitable method (e.g., ¹⁹F NMR, HPLC, or LC-MS) to determine the rate of diazirine consumption and the formation of the diazo isomer.
-
Determine Optimal Time: Select the shortest irradiation time that gives a sufficient yield of the desired reaction product while minimizing the formation of the diazo isomer.
-
Perform Experiment: Conduct your full-scale experiment using the optimized irradiation time. Maintain a constant temperature, preferably at or below room temperature, to minimize thermal side reactions.
-
(Optional) Secondary Photolysis: If the diazo isomer is still a significant byproduct, consider a secondary irradiation at a shorter wavelength (e.g., ~300-320 nm) to convert the diazo compound to the desired carbene.
Visualizations
References
- 1. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]
- 3. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazirine - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Best Practices for Storing and Handling Light-Sensitive Diazirine Crosslinkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of light-sensitive diazirine crosslinkers. Adherence to these best practices is crucial for experimental success and ensuring the integrity of these powerful photo-reactive reagents.
Frequently Asked Questions (FAQs)
Q1: How should I store my diazirine crosslinkers upon arrival?
A1: Proper storage is critical to maintain the stability and reactivity of diazirine crosslinkers. Upon receipt, and for long-term storage, neat (undissolved) crosslinkers should be stored in a cool, dark, and dry environment.[1] Storing them in a freezer at -20°C in the dark can provide stability for at least four years.[1] For shorter-term storage, refrigeration at +4°C is also acceptable, provided the container is tightly sealed to protect from light and moisture.[2]
Q2: Are there any special precautions to take before opening a new vial of diazirine crosslinker?
A2: Yes, these crosslinkers are sensitive to moisture.[2][3] To prevent condensation from forming on the product, it is essential to allow the vial to equilibrate to room temperature before opening.[3]
Q3: What is the recommended procedure for preparing stock solutions of diazirine crosslinkers?
A3: Stock solutions should be prepared immediately before use, as the NHS-ester moiety is prone to hydrolysis and can become non-reactive.[3] Do not prepare stock solutions for long-term storage.[3]
-
For NHS-ester diazirines (e.g., SDA, LC-SDA): Dissolve in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3]
-
For Sulfo-NHS-ester diazirines (e.g., Sulfo-SDA): These are water-soluble and can be dissolved in water or phosphate-buffered saline (PBS).[2][3]
Q4: How stable are diazirine crosslinkers once they are in solution?
A4: Solutions of diazirine crosslinkers have limited stability. When mixed with a solvent, they can remain stable for up to two months when stored in a cool, dark location.[1] However, if exposed to light and room temperature, mixed solutions can degrade in as little as a day.[1] It is always best to prepare solutions fresh for each experiment.
Q5: Do I need to work in a darkroom when handling diazirine crosslinkers?
A5: While diazirine crosslinkers are light-sensitive, they are generally stable under typical laboratory lighting conditions for the duration of experimental setup.[2] There is no need to perform the entire experiment in a darkroom.[2] However, for long-term storage and during incubation steps prior to photo-activation, it is crucial to protect the reagents from light by using amber vials or covering tubes with aluminum foil.[4][5]
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Long-Term Storage (Neat) | -20°C in a dark, dry place.[1] | Ensures stability for at least 4 years by minimizing thermal and photo-degradation.[1] |
| Short-Term Storage (Neat) | +4°C, protected from light and moisture.[2] | Adequate for shorter periods, but freezer storage is preferred for long-term stability. |
| Opening a New Vial | Equilibrate to room temperature before opening.[3] | Prevents moisture condensation which can hydrolyze the crosslinker.[3] |
| Stock Solution Preparation | Prepare fresh for each use.[3] | The NHS-ester is susceptible to hydrolysis, leading to inactivation.[3] |
| Solvents for NHS-esters | Anhydrous DMSO or DMF.[2][3] | These solvents are compatible and minimize hydrolysis. |
| Solvents for Sulfo-NHS-esters | Water or PBS.[2][3] | These crosslinkers are water-soluble. |
| Handling in Lab | Stable under normal lab lighting for short periods.[2] | Avoid prolonged exposure to direct light. Use amber tubes or foil for protection during incubations.[5] |
Experimental Workflow for Photo-Crosslinking
The following diagram outlines the general workflow for a typical protein-protein interaction study using an NHS-ester diazirine crosslinker.
References
- 1. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
How to choose the right solvent for diazirine crosslinking reactions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on choosing the right solvent for diazirine crosslinking reactions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a diazirine crosslinking reaction?
A1: The solvent in a diazirine crosslinking reaction serves multiple critical functions. It must first and foremost dissolve the diazirine-containing probe and the target biomolecule(s) while maintaining their structural integrity and biological activity. Upon photoactivation with UV light, the solvent environment can influence the reaction pathway. After irradiation, a reactive carbene intermediate is formed, which can be quenched by the solvent.[1][2] The choice of solvent can therefore impact the efficiency of the desired crosslinking reaction versus solvent-quenching side reactions.
Q2: How does solvent polarity affect the efficiency of diazirine crosslinking?
A2: The relationship between solvent polarity and diazirine crosslinking efficiency is not always straightforward. Some studies have shown no direct correlation between solvent polarity and the ratio of diazoalkane to carbene generated upon photolysis.[3] However, the solvent's nature does influence the reaction. For instance, protic solvents, which can donate hydrogen bonds, are generally more likely to quench the highly reactive carbene intermediate, potentially reducing the crosslinking yield.[2] Aprotic solvents are often preferred to minimize this quenching effect.
Q3: What are the most commonly recommended solvents for diazirine crosslinkers?
A3: For many commercially available diazirine crosslinkers, particularly those containing NHS esters, dry, water-miscible organic solvents are recommended for initial dissolution. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used for this purpose.[4][5] The stock solution is then typically diluted into an aqueous buffer, such as phosphate-buffered saline (PBS), for the reaction with the biological sample.[4] It is crucial to ensure the final concentration of the organic solvent is low enough (<10%) to not disrupt the biological system.[4]
Q4: Can I use protic solvents like water or alcohols in my diazirine crosslinking reaction?
A4: While diazirine crosslinking is often performed in aqueous buffers to maintain the biological relevance of the interaction, it's important to be aware that protic solvents like water can react with and quench the carbene intermediate, which may lower the overall crosslinking yield.[2] However, this quenching can also be advantageous as it minimizes non-specific labeling.[2] The choice to include protic solvents depends on the specific experimental goals and the balance between achieving sufficient crosslinking and minimizing non-specific background.
Q5: Are there any solvents or buffer components I should absolutely avoid?
A5: Yes. Buffers containing primary amines, such as Tris or glycine, should be avoided, especially when using NHS-ester functionalized diazirine crosslinkers, as they will compete with the target molecule for reaction with the NHS ester.[4] For reactions involving click chemistry for downstream detection, it's important to avoid metal chelators like EDTA or EGTA, which will sequester the copper catalyst. Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol can also inhibit the click reaction and should be avoided.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Crosslinking Signal | Incorrect Solvent Choice: The diazirine probe or target may not be soluble, or the solvent is quenching the reaction. | Ensure your diazirine probe is fully dissolved. For NHS-ester diazirines, dissolve in DMSO or DMF first before adding to an aqueous, amine-free buffer like PBS.[4] Minimize the final concentration of organic solvent. |
| Solvent Quenching: Protic solvents (e.g., water, alcohols) can quench the reactive carbene intermediate.[2] | While often necessary for biological samples, be aware of potential yield reduction. If possible, titrate the concentration of any organic co-solvents to find an optimal balance. | |
| Degraded Crosslinker: The diazirine compound may have degraded due to improper storage or handling. | Store diazirine crosslinkers protected from light and moisture. Equilibrate the vial to room temperature before opening to prevent condensation.[4] Prepare solutions immediately before use.[4] | |
| Insufficient UV Activation: The wavelength, intensity, or duration of UV light may be inadequate. | Use a UV lamp with an output around 350-365 nm.[1][4] Ensure the lamp is close enough to the sample (typically 3-5 cm for a 15-watt lamp).[4] Optimize the irradiation time; too short will result in incomplete activation, while too long can cause sample damage. | |
| High Background/Non-specific Labeling | Solvent Effects: The solvent environment may promote non-specific interactions or reactions. | Reduce the concentration of the photo-affinity probe or the total protein concentration.[1] Consider the use of scavenger molecules that can react with excess carbene. |
| Probe Concentration Too High: Excess probe can lead to non-specific crosslinking. | Perform a concentration titration of your diazirine probe to find the lowest effective concentration.[1] | |
| Precipitation in Reaction Mixture | Poor Solubility of Crosslinker: The diazirine crosslinker, especially NHS-ester derivatives, may precipitate in aqueous buffers. | Dissolve water-insoluble diazirine crosslinkers (e.g., SDA, LC-SDA) in an organic solvent like DMSO or DMF to a stock concentration before diluting into the final aqueous reaction buffer.[4][5] Ensure the final organic solvent concentration is kept low (typically <10%).[4] |
Solvent Selection Workflow
This workflow provides a general guide for selecting an appropriate solvent system for your diazirine crosslinking experiment.
Troubleshooting Logic for Low Crosslinking Yield
This diagram outlines a logical approach to troubleshooting experiments with low or no crosslinking signal.
Experimental Protocol: General Procedure for Crosslinking with an NHS-Ester Diazirine
This protocol is a general guideline. Optimal conditions, such as crosslinker concentration and incubation times, should be determined empirically for each specific application.
-
Reagent Preparation:
-
Equilibrate the NHS-ester diazirine crosslinker vial to room temperature before opening.
-
Prepare a 10-100 mM stock solution of the crosslinker in dry DMSO or DMF. This solution should be prepared fresh and any unused portion discarded.[4]
-
Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7 and 9.[4]
-
-
Reaction with Primary Amines (Acylation):
-
Add the diazirine stock solution to your protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM). The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[4]
-
-
Quenching (Optional but Recommended):
-
To quench the NHS-ester reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted and hydrolyzed crosslinker using a desalting column or dialysis. This step is important to reduce non-specific crosslinking in the subsequent photoactivation step.
-
-
Photoactivation:
-
Place the sample in a suitable vessel (e.g., a petri dish or a microplate) to allow for maximal exposure to the UV light.
-
Irradiate the sample with a UV lamp (350-365 nm) at a distance of 3-5 cm.[4] The optimal irradiation time will depend on the lamp's wattage and should be determined empirically (a starting point could be 5-15 minutes).[1]
-
-
Downstream Analysis:
-
Following photoactivation, the crosslinked sample is ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
-
References
Validation & Comparative
Diazirine vs. Benzophenone: A Comparative Guide to Photoaffinity Labeling
In the landscape of chemical biology and drug discovery, photoaffinity labeling (PAL) stands out as a powerful technique for identifying and characterizing ligand-protein interactions. This method relies on a photoreactive chemical group that, upon activation by light, forms a covalent bond with its interacting partner. Among the most utilized photoreactive moieties are diazirines and benzophenones. This guide provides an in-depth, data-driven comparison of these two photolabels to assist researchers in selecting the optimal tool for their experimental needs.
At a Glance: Key Differences
| Feature | Diazirine | Benzophenone |
| Photoreactive Intermediate | Carbene | Triplet Diradical |
| Activation Wavelength | ~350-380 nm | ~350-360 nm |
| Size | Small | Bulky |
| Reactivity | Highly reactive, short-lived | Moderately reactive, longer-lived |
| Labeling Efficiency | Generally lower due to quenching by water | Generally higher due to lower reactivity with water |
| Non-specific Binding | Minimized due to rapid quenching | Can be higher due to longer lifetime and steric bulk |
| Photostability | Generally good, but can isomerize to linear diazo compounds | Excellent |
| Amino Acid Preference | Alkyl diazirines show preference for acidic amino acids; aryl diazirines are less selective. | Preferential reaction with C-H bonds, particularly those adjacent to N or S atoms (e.g., methionine). |
| Irradiation Time | Short (minutes) | Longer (can be 0.5-2 hours) |
Probing Deeper: A Quantitative Comparison
| Parameter | Diazirine-based Probes | Benzophenone-based Probes | References |
| Photo-cross-linking Rate | Significantly improved rates compared to benzophenone. | Slower, requiring longer irradiation times. | [1] |
| Cross-linking Yield | Generally lower yields due to the high reactivity of the carbene intermediate and its rapid quenching by water. However, trifluoromethyl diazirines can produce high yields of carbene insertion products. | Higher photo-linking efficiency compared to diazirines due to the diradical's preferential reaction with C-H bonds over water. | [1][2] |
| Specificity | Higher specificity, particularly in complex protein mixtures, due to the short lifetime of the carbene intermediate. This minimizes non-specific labeling of bystander proteins. | Can exhibit increased non-specific labeling due to the longer lifetime of the reactive species and potential steric hindrance from its bulky structure. | [1][3] |
Chemical Mechanisms and Structures
The distinct properties of diazirines and benzophenones stem from the different reactive intermediates they form upon photolysis.
Chemical structures and photoactivation pathways.
Upon irradiation with UV light, diazirines release nitrogen gas to form a highly reactive carbene intermediate.[2][4][5] This carbene can readily insert into various chemical bonds, including C-H, O-H, and N-H bonds, leading to covalent labeling.[5] In contrast, benzophenone, upon photoactivation, forms a less reactive triplet diradical that primarily abstracts hydrogen atoms from C-H bonds to form a new C-C bond.[6]
Experimental Workflow: A Generalized Approach
The following diagram outlines a typical workflow for a photoaffinity labeling experiment, applicable to both diazirine and benzophenone-based probes.
A typical photoaffinity labeling workflow.
Detailed Experimental Protocols
Diazirine Photoaffinity Labeling Protocol
This protocol is a generalized procedure and may require optimization for specific applications.
-
Probe Incubation: Incubate the diazirine-containing photoaffinity probe with the biological sample (e.g., cell lysate, purified protein) to allow for binding to the target protein.[3] Typical concentrations can range from the low micromolar to nanomolar range, depending on the affinity of the probe.
-
UV Irradiation: Expose the sample to UV light at a wavelength of approximately 350 nm.[7][8] Irradiation time is typically short, often in the range of 1 to 15 minutes, to minimize potential damage to biological molecules.[4][8] This step should be performed on ice to mitigate heating.
-
Sample Processing: If working with live cells, lyse the cells after irradiation to release the proteins.[3]
-
Click Chemistry (Optional): If the diazirine probe contains a bioorthogonal handle (e.g., an alkyne), perform a click chemistry reaction to attach a reporter tag such as biotin or a fluorophore.[7]
-
Enrichment and Detection: Labeled proteins can be enriched using affinity purification methods (e.g., streptavidin beads for biotin-tagged proteins).[7]
-
Analysis: The identified proteins are typically analyzed by SDS-PAGE followed by western blotting or mass spectrometry for identification.
Benzophenone Photoaffinity Labeling Protocol
This protocol is a generalized procedure and may require optimization for specific applications.
-
Probe Incubation: Incubate the benzophenone-containing photoaffinity probe with the biological sample under conditions that favor ligand-target binding.
-
UV Irradiation: Irradiate the sample with UV light at a wavelength of 350-360 nm.[6] Due to the lower reactivity of the benzophenone diradical, longer irradiation times are often necessary, ranging from 30 minutes to 2 hours.[4] As with diazirines, it is advisable to perform this step on ice.
-
Sample Processing: For cellular experiments, lyse the cells post-irradiation.
-
Click Chemistry (Optional): If the probe is designed with a bioorthogonal handle, proceed with the appropriate click chemistry reaction to append a reporter tag.[9]
-
Enrichment and Detection: Use affinity purification techniques to isolate the covalently labeled proteins.
-
Analysis: Analyze the enriched proteins using methods such as SDS-PAGE and mass spectrometry to identify the target proteins.
Conclusion: Making the Right Choice
The selection between a diazirine and a benzophenone photoprobe is contingent on the specific goals of the experiment.
Choose Diazirine when:
-
Minimizing the size of the photoreactive group is critical to preserve the ligand's binding affinity.[2]
-
High specificity is paramount, and minimizing non-specific labeling is a primary concern.[1]
-
The target interaction is transient, requiring a rapid cross-linking event.
Choose Benzophenone when:
-
A higher labeling efficiency is desired, and the potential for some non-specific binding is acceptable.[2]
-
The bulkiness of the benzophenone group is unlikely to interfere with the ligand-protein interaction.[3]
-
The experimental setup can accommodate longer irradiation times.
Recent advancements in the synthesis and application of both diazirine and benzophenone probes continue to expand their utility in chemical biology.[10][11] A thorough understanding of their respective chemical properties and careful experimental design are crucial for the successful identification and characterization of protein targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 6. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 9. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Diazirines vs. Aryl Azides: A Comparative Guide to Photoreactive Crosslinkers
For researchers, scientists, and drug development professionals seeking to capture molecular interactions with precision, the choice of a photoreactive crosslinker is paramount. This guide provides an objective comparison of two popular classes of photo-crosslinkers: diazirines and aryl azides, highlighting the distinct advantages of diazirines supported by experimental data.
Diazirines have emerged as a superior alternative to traditional aryl azides for photo-crosslinking applications in chemical biology and drug discovery. Their inherent chemical and physical properties lead to more efficient, specific, and less damaging labeling of protein-protein and protein-small molecule interactions.
Key Advantages of Diazirines
Diazirines offer several significant advantages over aryl azides, making them the preferred choice for many modern crosslinking studies. These advantages are centered around their smaller size, greater stability, and more favorable photoactivation requirements.
-
Smaller Size Reduces Steric Hindrance: Diazirines are significantly smaller than aryl azides, minimizing the potential for steric hindrance that could perturb the natural interactions being studied.[1] This compact size allows for their incorporation into small molecules and amino acid side chains with minimal structural disruption.
-
Activation with Long-Wave UV Light Minimizes Photodamage: Diazirines are efficiently activated by long-wave UV light (typically 330-370 nm).[2] This is a crucial advantage as shorter wavelength UV light (around 260 nm), often required for the activation of simple aryl azides, can be damaging to proteins and other biological macromolecules.[1]
-
Greater Stability and Reduced Non-Specific Labeling: Diazirine-based photoreactive linkers exhibit better stability compared to the more commonly used aromatic azide photo-linkers.[3] Upon photoactivation, aryl azides form highly reactive and short-lived nitrene intermediates, which can lead to non-specific protein labeling and lower yields.[4] In contrast, diazirines generate carbene intermediates that, while also highly reactive, are less prone to intramolecular rearrangements and have a reduced tendency for non-specific reactions.
-
Efficient Insertion into a Broader Range of Chemical Bonds: The carbene intermediates generated from diazirines can readily insert into C-H, N-H, and O-H bonds, providing a more comprehensive and unbiased labeling of interacting partners.[4] Nitrenes from aryl azides, on the other hand, can undergo ring expansion and other side reactions, leading to a more complex and less predictable labeling profile.
Comparative Data of Crosslinker Properties
While direct quantitative comparisons of crosslinking efficiency in the literature are limited, the available data and the consensus in the field suggest a higher efficiency for diazirines under optimal conditions. One study comparing an azide-modified and a diazirine-modified membrane lipid found that the diazirine-modified lipid had a higher cross-linking yield.[5] Generally, the crosslinking yields for aryl azides are reported to be low.
| Feature | Diazirines | Aryl Azides |
| Photoreactive Group | Diazirine | Aryl Azide |
| Reactive Intermediate | Carbene | Nitrene |
| Activation Wavelength | 330-370 nm (Long-wave UV) | 260-365 nm (Short to Long-wave UV) |
| Size | Small, minimally perturbing | Larger, can cause steric hindrance |
| Stability | More stable in ambient light | Less stable, can be light sensitive |
| Byproducts | Nitrogen gas (N₂) | Nitrogen gas (N₂) |
| Insertion Reactivity | C-H, N-H, O-H bonds | Primarily nucleophilic attack, C-H, N-H insertion |
| Crosslinking Yield | Generally higher, but can be reduced by water quenching | Generally low (<30%) |
| Potential for Photodamage | Lower, due to longer activation wavelength | Higher with simple aryl azides requiring short-wave UV |
Photoreactive Mechanisms
The distinct photoreactive mechanisms of diazirines and aryl azides underpin their differing performance characteristics.
Caption: Photoreactive mechanisms of diazirines and aryl azides.
Experimental Workflow
A typical workflow for a photo-crosslinking experiment involves several key steps, from probe incubation to analysis of the crosslinked products.
Caption: A generalized experimental workflow for photo-crosslinking.
Experimental Protocols
Below are generalized protocols for performing photo-crosslinking experiments using NHS-ester functionalized diazirine and aryl azide crosslinkers. These protocols should be optimized for specific applications.
Protocol 1: Photo-Crosslinking with NHS-Ester Diazirine
This protocol is a two-step process where the NHS-ester is first reacted with primary amines on the protein of interest, followed by photo-activation of the diazirine group.
Materials:
-
NHS-ester diazirine crosslinker (e.g., NHS-Diazirine)
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
UV lamp (365 nm)
-
Reaction tubes
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester diazirine crosslinker in an organic solvent like DMSO to a stock concentration of 10-25 mM.
-
NHS-Ester Reaction: Add a 20- to 50-fold molar excess of the diazirine crosslinker to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the NHS-ester reaction. Incubate for 15 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove non-reacted and hydrolyzed crosslinker by dialysis or using a desalting column.
-
Photo-activation: Place the sample in a suitable container (e.g., quartz cuvette or on a petri dish on ice) and irradiate with a 365 nm UV lamp for 5-15 minutes. The distance from the lamp and irradiation time should be optimized.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Photo-Crosslinking with NHS-Ester Aryl Azide
This protocol is similar to the diazirine protocol but requires careful handling to avoid premature activation of the aryl azide group.
Materials:
-
NHS-ester aryl azide crosslinker (e.g., NHS-ASA)
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
UV lamp (wavelength appropriate for the specific aryl azide, typically 254-365 nm)
-
Reaction tubes (protect from light)
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer.
-
Crosslinker Preparation: In a darkened room or under a red safe light, dissolve the NHS-ester aryl azide crosslinker in an organic solvent like DMSO to a stock concentration of 10-25 mM immediately before use.
-
NHS-Ester Reaction: In the dark, add a 20- to 50-fold molar excess of the aryl azide crosslinker to the protein solution. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: In the dark, add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Removal of Excess Crosslinker: In the dark, remove non-reacted and hydrolyzed crosslinker by dialysis or using a desalting column.
-
Photo-activation: Expose the sample to UV light of the appropriate wavelength for 5-30 minutes. The sample should be kept cool during irradiation.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide- and diazirine-modified membrane lipids: Physicochemistry and applicability to study peptide/lipid interactions via cross-linking/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyl and Aryl Diazirines for Photoaffinity Labeling
In the field of chemical biology and drug discovery, photoaffinity labeling (PAL) is a powerful technique for identifying and mapping the interactions between small molecules and their biological targets.[1] Diazirines have emerged as a preferred class of photoactivatable crosslinkers due to their small size, stability in biological systems, and activation by UV light at wavelengths (~350-365 nm) that minimize protein damage.[2][3] However, the choice between an alkyl and an aryl diazirine probe is critical, as their distinct photochemical reactivities lead to different labeling outcomes.
This guide provides an objective comparison of alkyl and aryl diazirines, supported by experimental findings, to help researchers select the optimal tool for their specific application.
Differentiating Reaction Mechanisms
Upon UV irradiation, both alkyl and aryl diazirines extrude nitrogen gas to form highly reactive carbene intermediates.[4] These carbenes can rapidly insert into various chemical bonds (C-H, N-H, O-H, S-H) in their immediate vicinity, forming a stable covalent linkage.[2][5] The fundamental difference, however, lies in an alternative reaction pathway available to alkyl diazirines.
Alkyl diazirines can isomerize into a more stable, yet still reactive, linear diazo intermediate.[6][7] This diazo intermediate exhibits a distinct reactivity profile, preferentially reacting with acidic residues.[8] In contrast, aryl-fluorodiazirines are electronically stabilized and primarily react through the short-lived, highly reactive carbene intermediate, leading to more indiscriminate, proximity-based labeling.[6][9]
Caption: Photochemical activation pathways of alkyl vs. aryl diazirines.
Data Presentation: Performance Comparison
The differing reaction intermediates of alkyl and aryl diazirines directly influence their performance in labeling experiments. These characteristics are summarized below.
Table 1: Reactivity and Labeling Characteristics
| Feature | Alkyl Diazirine | Aryl Diazirine (Trifluoromethyl Phenyl) |
| Primary Reactive Intermediate(s) | Alkyl Carbene & Alkyl Diazo[6][7] | Aryl Carbene[6][9] |
| Amino Acid Selectivity | Preferential labeling of acidic residues (Glu, Asp)[8][10] | Broad, non-specific reactivity with all amino acids[5][11] |
| pH Dependence | Labeling efficiency is pH-dependent, increasing at lower pH[6][12] | Labeling is largely pH-independent[6] |
| Labeling Pattern | Biased towards acidic protein surfaces and membrane-embedded proteins[6][8] | Proximity-based, labeling residues in the immediate vicinity of the probe[1] |
| Ideal For | Surveying membrane proteomes, identifying binding sites in acidic pockets[8][13] | General interactome mapping, footprinting binding pockets without amino acid bias[14] |
Table 2: Quantitative Performance Aspects
| Metric | Alkyl Diazirine | Aryl Diazirine | Rationale / Comments |
| Labeling Efficiency | Can be very high, especially for acidic targets or when using positively charged probes.[6] | Generally efficient, though the very short carbene lifetime can lead to quenching by water.[1] | Efficiency is highly context-dependent. Alkyl diazirines excel in acidic environments; aryl diazirines are effective for general proximity labeling. |
| Specificity / Off-Target Labeling | Potential for "off-target" labeling of highly acidic proteins due to the reactivity of the diazo intermediate.[13] | Considered more specific to the binding pocket due to the short-lived carbene, which is rapidly quenched if not near a protein substrate.[1][6] | The definition of "specificity" differs: alkyl diazirines are specific for an amino acid type, while aryl diazirines are specific for physical proximity. |
| Probe Size | The diazirine group is compact, nearly isosteric to a methyl group, minimizing steric perturbation.[2] | The trifluoromethylphenyl diazirine group is bulkier, which may perturb the interaction being studied.[10] | The small size of the alkyl diazirine is a significant advantage for creating minimally disruptive probes.[2] |
| Stability | Generally stable to a wide range of chemical conditions used in synthesis.[2] | Aryl trifluoromethyl diazirines also exhibit high stability.[15] | Both classes are robust enough for complex chemical probe synthesis.[14] |
Experimental Protocols
A generalized workflow for a comparative photoaffinity labeling experiment is outlined below. This protocol can be adapted for specific cellular or in vitro systems.
General Protocol for Photoaffinity Labeling
-
Probe Incubation:
-
Treat cells or protein lysates with the alkyl or aryl diazirine-containing probe at a predetermined concentration.
-
Include a control sample with a competitor compound (e.g., the parent molecule without the diazirine) to distinguish specific from non-specific binding.[2]
-
Incubate under appropriate conditions (e.g., 37°C for live cells) to allow for target engagement.
-
-
UV Irradiation:
-
Sample Processing:
-
For cellular experiments, harvest and lyse the cells to solubilize proteins.
-
If the probe contains an enrichment handle (e.g., an alkyne or biotin), proceed with the appropriate conjugation chemistry.
-
-
Enrichment via Click Chemistry (for alkyne-tagged probes):
-
To the protein lysate, add an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent-azide).
-
Add copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA) to initiate the click reaction.[2]
-
Incubate to allow for covalent linkage of the reporter tag to the probe.
-
-
Analysis:
-
In-gel Fluorescence: If a fluorescent tag was used, separate proteins by SDS-PAGE and visualize labeled proteins using a gel scanner.
-
Western Blot & Enrichment: If a biotin tag was used, labeled proteins can be enriched using streptavidin-coated beads. Enriched proteins can be identified by Western blot or digested for mass spectrometry analysis.
-
Mass Spectrometry: For target identification and binding site mapping, enriched proteins are digested (e.g., with trypsin) and analyzed by LC-MS/MS to identify the labeled proteins and the specific peptides modified by the probe.[17]
-
Caption: General experimental workflow for photoaffinity labeling studies.
Conclusion and Recommendations
The choice between alkyl and aryl diazirines is not a matter of one being universally superior, but rather of selecting the right tool for the research question.
-
Choose Alkyl Diazirines when:
-
The goal is to investigate interactions within acidic microenvironments, such as the extracellular space or on the surface of membranes.[8]
-
The target protein is known or suspected to have important acidic residues in its binding pocket.
-
Creating the smallest possible probe is critical to preserving the parent molecule's activity.[2]
-
-
Choose Aryl Diazirines when:
-
The objective is to map a binding site with minimal bias for amino acid type.
-
The primary goal is to capture any protein in close proximity to the probe upon activation (general interactome mapping).
-
The slightly larger size of the photoprobe is tolerated by the biological system.
-
A systematic evaluation of both probe types, where feasible, can provide a more comprehensive understanding of a small molecule's interactions. By understanding the distinct labeling preferences of alkyl and aryl diazirines, researchers can better design their experiments and more accurately interpret the resulting data to accelerate drug discovery and the elucidation of biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 10. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
A Researcher's Guide to the Cross-Validation of Protein-Protein Interactions Identified by Diazirine Crosslinking
In the intricate cellular landscape, understanding the dynamic network of protein-protein interactions (PPIs) is paramount for elucidating biological processes and advancing drug discovery. Diazirine-based photochemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for capturing a snapshot of these interactions in their native cellular environment, including weak and transient associations. However, the inherent complexities of XL-MS data necessitate rigorous orthogonal validation to confirm the biological relevance of identified PPIs.
This guide provides a comparative overview of the primary methodologies used to validate PPIs discovered through diazirine crosslinking: co-immunoprecipitation (Co-IP) and proximity-dependent biotinylation (proximity labeling) techniques, including BioID, TurboID, and APEX. We present a detailed comparison of their principles, experimental workflows, and key performance characteristics to assist researchers in selecting the most appropriate validation strategy.
Comparative Analysis of Validation Methodologies
The choice of a validation method is critical and depends on the nature of the protein interaction being investigated. While Co-IP is a long-established technique for confirming stable interactions, proximity labeling methods have gained prominence for their ability to capture transient and proximal interactions that may be missed by traditional approaches.
| Feature | Co-Immunoprecipitation (Co-IP) | BioID | TurboID | APEX2 |
| Principle | Affinity purification of a "bait" protein and its stable binding partners using a specific antibody. | Fusion of a promiscuous biotin ligase (BirA*) to a bait protein, which biotinylates proximal proteins over hours. | A directed evolution variant of BioID with significantly faster labeling kinetics (minutes). | An engineered ascorbate peroxidase that generates short-lived biotin-phenoxyl radicals for rapid labeling (minutes). |
| Interaction Type Detected | Primarily stable and strong interactions. May miss transient or weak interactions. | Proximal and transient interactions, as well as stable interactions. | Proximal and transient interactions with higher temporal resolution than BioID. | Proximal and transient interactions with very high temporal resolution. |
| Temporal Resolution | Low; captures a steady-state view of interactions. | Low (hours). | High (minutes). | Very high (minutes). |
| Spatial Resolution | High for direct interactors. | Labeling radius of ~10 nm. | Labeling radius of ~10 nm. | Labeling radius of ~1-2 nm. |
| In Vivo Applicability | Yes. | Yes, but long labeling times can be a limitation. | Yes, well-suited for in vivo studies due to faster kinetics. | Limited in vivo applicability due to the potential toxicity of H2O2. |
| Key Advantage | "Gold standard" for confirming direct, stable interactions. | Captures a broader range of interactions, including transient ones. | Rapid labeling allows for capturing dynamic interaction changes. | High temporal and spatial resolution. |
| Key Limitation | Can miss transient interactions; prone to non-specific binding. | Long labeling times may not be suitable for all biological contexts. | Can have higher background biotinylation. | Requires the addition of potentially toxic reagents (biotin-phenol and H2O2). |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes, the following diagrams illustrate the workflows for diazirine crosslinking and the subsequent validation methodologies.
Caption: Workflow for PPI discovery using diazirine crosslinking.
Caption: Comparative workflows for Co-IP and Proximity Labeling.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of PPIs. Below are summarized protocols for the key validation techniques.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Culture and Lysis:
-
Culture cells expressing the bait protein to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse on ice with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody specific to the bait protein and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against the putative interacting protein to confirm its presence.
-
Proximity Labeling (TurboID) Protocol
-
Construct Generation and Cell Line Creation:
-
Generate a fusion construct of the bait protein with TurboID.
-
Transfect or transduce the construct into the desired cell line and select for stable expression.
-
-
Biotin Labeling:
-
Culture the stable cell line to the desired confluency.
-
Supplement the culture medium with biotin (e.g., 50 µM final concentration).
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for biotinylation of proximal proteins.
-
-
Cell Lysis and Protein Capture:
-
Wash the cells with ice-cold PBS to remove excess biotin.
-
Lyse the cells with a stringent lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture biotinylated proteins.
-
-
Washing and Elution:
-
Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the enriched proteins to determine the interactome of the bait protein.
-
Conclusion
The validation of protein-protein interactions identified by diazirine crosslinking is a critical step in ensuring the biological significance of the findings. While no single method is universally superior, a considered approach that leverages the complementary strengths of different techniques will yield the most reliable results. Co-immunoprecipitation remains an indispensable tool for confirming stable, direct interactions. In contrast, proximity labeling methods like TurboID and APEX2 offer powerful alternatives for validating transient or proximal interactions that are often the unique strength of in-cell crosslinking studies. By carefully selecting the appropriate validation strategy based on the suspected nature of the interaction, researchers can confidently advance their understanding of complex protein networks.
A Head-to-Head Guide to Isotopic Labeling for Validating Diazirine Crosslinking
For researchers, scientists, and drug development professionals utilizing diazirine-based crosslinking to map protein-protein interactions, robust validation of these transient interactions is paramount. Isotopic labeling coupled with mass spectrometry offers a powerful suite of tools for quantifying and confirming crosslinking results. This guide provides a comprehensive comparison of three prominent isotopic labeling strategies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isotope-Labeled Crosslinkers, and Isotopic Dimethyl Labeling, with an outlook on the advanced NeuCode™ SILAC method.
This guide will delve into the experimental workflows, present comparative data, and provide detailed protocols to assist in selecting the optimal strategy for your research needs.
Comparative Analysis of Isotopic Labeling Strategies
The choice of an isotopic labeling strategy for validating diazirine crosslinking results depends on several factors, including the biological system, experimental goals, and available resources. Each method presents a unique set of advantages and limitations in terms of accuracy, precision, plexing capabilities, and applicability.
| Strategy | Principle | Key Advantages | Key Limitations |
| SILAC | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine) into proteins in living cells. | High accuracy and precision due to early-stage sample mixing, minimizing experimental variability. Applicable for in vivo crosslinking.[1][2] | Limited to cell culture systems that can be metabolically labeled. Lower throughput (typically 2-3 plex). Can be expensive for labeling entire proteomes. |
| Isotope-Labeled Crosslinkers | Use of a diazirine crosslinker synthesized with stable isotopes (e.g., deuterium), creating a mass-distinguishable "heavy" version. | Applicable to any protein sample, including those from tissues or in vitro experiments.[3] Simpler sample preparation compared to SILAC. | Potential for chromatographic shifts between light and heavy labeled peptides, complicating data analysis.[4] The synthesis of custom isotope-labeled diazirine crosslinkers can be challenging and costly. |
| Isotopic Dimethyl Labeling | Chemical labeling of primary amines (N-terminus and lysine side chains) with light or heavy formaldehyde and a reducing agent. | Cost-effective and applicable to a wide range of samples.[5] Fast and straightforward labeling protocol. | Labeling occurs after protein digestion, introducing potential for variability during sample handling before this step.[1] Can result in a lower number of peptide identifications compared to SILAC.[1] |
| NeuCode™ SILAC | A metabolic labeling approach using amino acid isotopologues that have the same nominal mass but are distinguishable by high-resolution mass spectrometry. | Higher multiplexing capabilities (up to 18-plex or more) compared to traditional SILAC.[2] Retains the high accuracy and precision of metabolic labeling. | Requires access to a high-resolution mass spectrometer. The specialized amino acids can be expensive. |
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these validation strategies, the following diagrams illustrate the general experimental workflows.
General Workflow for Diazirine Crosslinking and Validation
Caption: General workflow for diazirine crosslinking followed by isotopic labeling for validation.
Comparative Workflow for Isotopic Labeling Strategies
Caption: Comparison of the key steps in different isotopic labeling workflows for crosslinking validation.
Quantitative Data Presentation
Table 1: Performance Metrics of Isotopic Labeling Strategies
| Metric | SILAC | Isotope-Labeled Crosslinkers | Isotopic Dimethyl Labeling |
| Quantitative Accuracy | High | Moderate to High | Moderate to High |
| Quantitative Precision (CV) | Low (<15%) | Moderate | Moderate to High |
| Number of Identified Crosslinks | High | Moderate | Moderate to High |
| Applicability | Cell Culture | Universal | Universal |
| Cost | High | Moderate to High | Low |
| Plexing | Low (2-3) | Low (2) | Low (2-3) |
Note: The performance metrics are generalized from multiple studies and can vary depending on the specific experimental conditions and instrumentation.
A study comparing SILAC and dimethyl labeling for quantitative proteomics found that while both methods have comparable accuracy and dynamic range, SILAC demonstrates higher reproducibility.[6] Furthermore, the study noted a decrease in the number of identified peptides and proteins in dimethyl-labeled samples compared to SILAC-labeled ones.[1][6] For isotope-labeled crosslinkers, a key challenge is the potential for chromatographic shifts between the light and heavy forms, which can impact quantification accuracy.[4]
Detailed Experimental Protocols
The following are generalized protocols for each isotopic labeling strategy, which should be optimized for specific experimental systems.
Protocol 1: SILAC for Diazirine Crosslinking Validation
1. Cell Culture and Metabolic Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural abundance lysine and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., ¹³C₆,¹⁵N₂-Lys) and arginine (e.g., ¹³C₆,¹⁵N₄-Arg).
-
Ensure complete incorporation of the heavy amino acids by culturing the cells for at least five passages.
2. Diazirine Crosslinking:
-
Treat both cell populations with the diazirine-containing probe for the desired time.
-
Irradiate the cells with UV light (typically 365 nm) to induce crosslinking.
3. Sample Preparation:
-
Harvest and lyse the cells from both populations separately.
-
Combine equal amounts of protein from the light and heavy cell lysates.
-
Proceed with protein reduction, alkylation, and digestion with an appropriate protease (e.g., trypsin).
4. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., MaxQuant) to identify crosslinked peptides and quantify the heavy-to-light ratios.
Protocol 2: Isotope-Labeled Diazirine Crosslinker
1. Protein Sample Preparation:
-
Prepare two identical aliquots of your protein sample (e.g., purified protein complex, cell lysate).
2. Crosslinking Reaction:
-
To one aliquot, add the "light" (unlabeled) diazirine crosslinker.
-
To the second aliquot, add the "heavy" (e.g., deuterated) diazirine crosslinker at the same concentration.
-
Incubate both reactions under identical conditions.
-
Irradiate both samples with UV light to induce crosslinking.
-
Quench the reaction.
3. Sample Processing:
-
Combine the two crosslinked samples.
-
Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion.
4. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify crosslinked peptides by searching for pairs of peaks with the expected mass difference between the light and heavy crosslinker.
-
Quantify the relative abundance of the light and heavy crosslinked peptides.
Protocol 3: Isotopic Dimethyl Labeling for Diazirine Crosslinking Validation
1. Diazirine Crosslinking and Protein Digestion:
-
Perform the diazirine crosslinking experiment on your protein sample.
-
Lyse the cells and digest the proteins into peptides using an appropriate enzyme.
-
Divide the resulting peptide mixture into two equal aliquots.
2. Isotopic Dimethyl Labeling:
-
To one peptide aliquot, add the "light" labeling reagents (formaldehyde, CH₂O, and sodium cyanoborohydride, NaBH₃CN).
-
To the second aliquot, add the "heavy" labeling reagents (deuterated formaldehyde, CD₂O, and/or deuterated sodium cyanoborohydride, NaBD₃CN).
-
Incubate both reactions to allow for complete labeling of the N-termini and lysine side chains.
-
Quench the labeling reaction.
3. Sample Mixing and Analysis:
-
Combine the light and heavy labeled peptide samples.
-
Analyze the mixed sample by LC-MS/MS.
-
Identify crosslinked peptides and quantify the heavy-to-light ratios to determine relative abundance.
Conclusion
The selection of an isotopic labeling strategy for validating diazirine crosslinking results is a critical decision that impacts the accuracy, scope, and feasibility of the study. SILAC offers the highest level of quantitative precision for cell-based models, while isotope-labeled crosslinkers and dimethyl labeling provide versatile options for a broader range of sample types. NeuCode™ SILAC emerges as a powerful alternative for studies requiring higher multiplexing capabilities. By carefully considering the strengths and weaknesses of each approach and adhering to rigorous experimental protocols, researchers can confidently validate their diazirine crosslinking findings and gain deeper insights into the dynamic landscape of protein-protein interactions.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Carbene Precursors: Diazirines vs. The Field
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and chemical biology, the choice of a carbene precursor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of diazirines against other common carbene precursors, namely diazo compounds and tosylhydrazones, to empower informed selection for applications such as photoaffinity labeling and cross-linking studies.
Carbenes are highly reactive intermediates prized for their ability to form covalent bonds with a wide range of molecules, including traditionally inert C-H bonds. The utility of a carbene is intrinsically linked to the properties of its precursor, which dictates its stability, ease of activation, and the cleanliness of the resulting reaction. Here, we delve into a side-by-side comparison of these powerful chemical tools.
Quantitative Performance at a Glance
To facilitate a rapid and objective comparison, the following table summarizes the key quantitative performance metrics for diazirines, diazo compounds, and tosylhydrazones. It is important to note that these values can be influenced by the specific substituents on the precursor molecule and the experimental conditions.
| Feature | Diazirines | Diazo Compounds | Tosylhydrazones |
| Activation Method | Photochemical (UV, ~350-380 nm)[1], Thermal | Photochemical (UV/Vis), Thermal, Metal-catalyzed[2] | Thermal, Base-mediated[3] |
| Typical Activation Temperature | Ambient (photochemical) | Often requires elevated temperatures for thermal decomposition (e.g., >100°C for some stabilized diazo compounds)[4][5][6] | High temperatures (e.g., 155-160°C) or strong base at lower temperatures[7] |
| Quantum Yield (Carbene Formation) | Varies; can be low (<0.1) due to isomerization to diazo compounds[8]. Trifluoromethyl-substituted diazirines can have higher yields. | Generally higher than diazirines under direct photolysis. | Not typically generated photochemically. |
| Precursor Stability | Generally high thermal and chemical stability, especially trifluoromethyl derivatives.[1] Can be stored for extended periods. | Variable; often less stable than diazirines. Stabilized diazo compounds are more robust than their non-stabilized counterparts.[4][9] | Generally stable solids at room temperature.[10] |
| Carbene Lifetime | Very short (picoseconds to nanoseconds)[8] | Varies depending on substituents; can be short-lived or persist for minutes in the case of highly stabilized triplet carbenes.[11] | Typically short-lived unless stabilized. |
| Key Byproducts | Nitrogen gas, corresponding diazo isomer.[1] | Nitrogen gas. | Nitrogen gas, sulfinate salt. |
| Key Advantages | High stability, small size, activation with longer wavelength UV light minimizes biological damage.[1] | Versatile reactivity, well-established chemistry. | Stable, solid precursors, in situ generation of diazo compounds.[10] |
| Key Disadvantages | Isomerization to diazo compounds can reduce carbene yield[1], synthesis can be complex. | Lower stability, potential for explosive decomposition (especially for non-stabilized variants)[5][12][6], can be sensitive to acids. | Requires harsh conditions (high temperature or strong base) for activation, which may not be suitable for all applications. |
In-Depth Comparison of Carbene Precursors
Diazirines
Diazirines, particularly 3-aryl-3-(trifluoromethyl)diazirines, have emerged as the gold standard for many applications in chemical biology, most notably in photoaffinity labeling (PAL).
Stability and Handling: Their exceptional thermal and chemical stability allows for their incorporation into complex molecules and their storage for extended periods without degradation.[1] This robustness is a significant advantage over the often-labile diazo compounds.
Activation: Diazirines are typically activated by UV light in the 350-380 nm range.[1] This longer wavelength is advantageous in biological systems as it minimizes damage to proteins and other biomolecules. Upon photoactivation, they extrude nitrogen gas to generate a highly reactive carbene.
Reactivity and Byproducts: The generated carbene is extremely short-lived, reacting rapidly with nearby molecules.[8] This minimizes the diffusion distance and leads to more precise labeling of the target binding site. A notable side reaction is the photoisomerization of the diazirine to the corresponding linear diazo compound, which can reduce the overall carbene yield.[1][8] The reactivity of this diazo intermediate can differ from the carbene, with alkyl diazirines showing a preference for labeling acidic residues via the diazo intermediate.
Diazo Compounds
Diazo compounds are a versatile and widely studied class of carbene precursors.
Stability and Handling: The stability of diazo compounds varies greatly depending on their substituents. Stabilized diazo compounds, such as those with adjacent electron-withdrawing groups, are relatively stable and can be isolated.[4][9] However, non-stabilized diazo compounds are often highly reactive and can be explosive, necessitating their in situ generation.[5][12][6]
Activation: Diazo compounds can be decomposed to carbenes through thermal, photochemical, or metal-catalyzed methods.[2] This versatility in activation provides a broader range of experimental conditions.
Reactivity and Byproducts: The primary byproduct of carbene generation from diazo compounds is nitrogen gas. The reactivity of the resulting carbene is highly dependent on its electronic structure (singlet vs. triplet state), which can be influenced by the substituents and the method of generation.
Tosylhydrazones
Tosylhydrazones serve as stable, solid precursors that generate diazo compounds in situ, which then decompose to carbenes.
Stability and Handling: Tosylhydrazones are generally stable crystalline solids that are easy to handle and store.[10]
Activation: The generation of carbenes from tosylhydrazones typically requires treatment with a strong base (Shapiro reaction) or thermal decomposition (Bamford-Stevens reaction).[3] The thermal method often requires high temperatures, which can limit its applicability with sensitive substrates.[7]
Reactivity and Byproducts: The in situ generation of the diazo intermediate avoids the need to handle potentially hazardous diazo compounds directly. The primary byproducts are nitrogen gas and a sulfinate salt. The subsequent carbene reactivity is similar to that observed from isolated diazo compounds.
Visualizing the Pathways
To better understand the relationships and processes involved in carbene generation, the following diagrams have been created.
Experimental Protocols
Below are generalized experimental protocols for carbene generation from each precursor type. Researchers should optimize these protocols based on their specific substrates and experimental goals.
Photochemical Carbene Generation from a Diazirine Probe for Photoaffinity Labeling
-
Probe Incubation: Incubate the target protein with the diazirine-containing photoaffinity probe in an appropriate buffer (e.g., PBS) at a suitable concentration (typically in the low micromolar to nanomolar range) to allow for binding. This is usually performed in the dark to prevent premature activation of the probe.
-
Photoactivation: Irradiate the sample with UV light at a wavelength corresponding to the absorbance maximum of the diazirine (typically 350-365 nm). The irradiation time will depend on the light source intensity and the quantum yield of the diazirine, but is often in the range of 1-30 minutes. The irradiation is typically performed on ice to minimize heat-induced denaturation of the protein.
-
Quenching (Optional): After irradiation, a scavenger molecule can be added to quench any remaining reactive species, although the short lifetime of the carbene often makes this unnecessary.
-
Analysis: The covalently cross-linked protein-probe complex can then be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the labeled protein and the site of modification.
Thermal Carbene Generation from a Diazo Compound
-
Reaction Setup: Dissolve the diazo compound and the substrate in a suitable high-boiling point solvent (e.g., toluene, xylene) in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
Heating: Heat the reaction mixture to the decomposition temperature of the diazo compound. This temperature can range from 80°C to over 150°C depending on the stability of the diazo compound.
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS to determine the consumption of the starting materials and the formation of the product. The evolution of nitrogen gas is also an indicator of the reaction's progress.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated and purified using standard techniques such as column chromatography.
Carbene Generation from a Tosylhydrazone via the Shapiro Reaction
-
Formation of the Tosylhydrazone: If not already prepared, the tosylhydrazone is synthesized by reacting the corresponding ketone or aldehyde with tosylhydrazine, typically in a solvent like ethanol with an acid catalyst.
-
Deprotonation: Suspend the tosylhydrazone in an aprotic solvent such as THF or ether under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add a strong base, typically two equivalents of an alkyllithium reagent (e.g., n-butyllithium), dropwise to the suspension at a low temperature (e.g., -78°C).
-
Decomposition to Carbene: Allow the reaction mixture to warm to room temperature. As the mixture warms, the tosylhydrazone dianion decomposes to generate the carbene, with the evolution of nitrogen gas and the formation of lithium p-toluenesulfinate.
-
Trapping the Carbene: The carbene is generated in the presence of a trapping agent (e.g., an alkene for cyclopropanation) to form the desired product.
-
Quenching and Workup: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent and purify by standard methods.
Conclusion
The selection of a carbene precursor is a multifaceted decision that requires careful consideration of the experimental context. Diazirines , with their superior stability and biocompatible activation conditions, are often the precursor of choice for applications in complex biological systems, particularly for photoaffinity labeling. Diazo compounds offer greater versatility in terms of activation methods but come with stability concerns that necessitate careful handling. Tosylhydrazones provide a convenient and safe route to in situ diazo compound generation, but the often harsh conditions required for their decomposition can limit their utility. By understanding the distinct advantages and disadvantages of each precursor, researchers can select the optimal tool to unlock the power of carbene chemistry in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. britannica.com [britannica.com]
- 3. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 4. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - On the cause of low thermal stability of ethyl halodiazoacetates [beilstein-journals.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. C&EN: NEWS OF THE WEEK - TRIPLET CARBENE HAS LONG LIFE [pubsapp.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Diazirine Labeling of Acidic Amino Acid Residues
For researchers, scientists, and drug development professionals engaged in chemical biology and proteomics, understanding the nuances of photoaffinity labeling (PAL) is critical for accurately identifying and characterizing protein interactions. Diazirine-based probes have become a popular tool in this field due to their small size and high reactivity upon photoactivation. This guide provides an in-depth analysis of the labeling patterns of diazirine probes, with a particular focus on their interaction with acidic amino acid residues, and compares their performance with alternative labeling methods, supported by experimental data.
Diazirine Labeling: A Tale of Two Intermediates
Upon irradiation with UV light, diazirines form highly reactive carbene species that can covalently bind to nearby molecules, enabling the capture of transient interactions.[1][2] However, the reaction mechanism is more complex and significantly influences labeling outcomes. The structure of the diazirine probe—specifically whether it is an alkyl or an aryl diazirine—determines the dominant reactive intermediate and, consequently, its preferred binding partners.[3][4][5]
Alkyl diazirines primarily isomerize to a linear diazo intermediate upon photolysis.[6][7] This electrophilic diazo species exhibits a strong preference for reacting with acidic amino acid residues, namely glutamic acid (Glu) and aspartic acid (Asp).[3][4][8][9] The reaction is pH-dependent, as it requires proton transfer from the carboxylic acid side chain of the amino acid to the diazo intermediate.[4][10] This protonation is often the rate-limiting step, leading to the formation of a diazonium species that then reacts with the carboxylate to form an ester linkage.[1]
In contrast, aryl-fluorodiazirines react predominantly through a carbene intermediate.[3][4] This pathway is less specific and results in insertions into various C-H, N-H, and O-H bonds, leading to a broader and more indiscriminate labeling pattern across different amino acid residues.[2][6]
Quantitative Analysis of Labeling Preferences
Systematic evaluations of diazirine labeling patterns have provided quantitative insights into their reactivity with different amino acids. A comprehensive study by West et al. analyzed the labeling preferences of 32 different alkyl diazirine probes on the whole cell proteome.[3][5] The findings highlight a significant enrichment of acidic residues in peptides labeled by these probes.
| Amino Acid Residue | Enrichment in Labeled Peptides (Alkyl Diazirine Probes) | Key Observations |
| Glutamic Acid (Glu) | Most enriched amino acid | Labeling is particularly enhanced by positively charged probes, likely due to favorable electrostatic interactions with negatively charged protein surfaces.[4] |
| Aspartic Acid (Asp) | Limited enrichment compared to Glu | The lower enrichment may reflect differences in local pKa environments or accessibility.[4][11] |
| Other Amino Acids | Varied, generally lower enrichment | Aryl-fluorodiazirines show a more uniform labeling pattern across different residues, consistent with a carbene-mediated mechanism.[3][4] |
This table summarizes findings from studies where the occurrence of amino acids in labeled peptides was compared to their natural abundance in the human proteome.[4]
Comparison with Alternative Photoaffinity Labeling Methods
While diazirines are highly effective, other photoactivatable groups are also used in PAL experiments. Understanding their characteristics is crucial for selecting the appropriate tool for a given biological question.
| Feature | Diazirines | Benzophenones | Aryl Azides |
| Size | Small, minimal steric hindrance.[12] | Bulky, can disrupt molecular interactions.[1] | Relatively small, but larger than diazirines.[13] |
| Activation | Irreversible, requires short UV irradiation (350 nm).[1] | Reversible excitation, requires longer irradiation times.[1] | Requires lower wavelength UV, which can cause protein damage.[2] |
| Reactive Intermediate | Carbene and/or diazo.[1] | Triplet diradical.[1] | Nitrene.[1] |
| Reactivity | Alkyl diazirines are biased towards acidic residues; aryl diazirines are more promiscuous.[3] Generally promiscuous C-H insertion. | Prone to photoisomerization, leading to lower cross-linking yields. | |
| Stability | Stable in acidic and basic conditions and to various nucleophiles.[2] | Stable. | Can be less stable. |
Experimental Protocols
The following are generalized protocols for photoaffinity labeling experiments using diazirine-based probes. Specific parameters such as probe concentration, irradiation time, and cell type should be optimized for each experimental system.
Protocol 1: In-vitro Protein Labeling with Diazirine Probes
-
Incubation: Incubate the purified protein of interest (e.g., Bovine Serum Albumin) with the alkyl or aryl diazirine probe in a suitable buffer (e.g., Tris buffer) at various pH values (e.g., 5.8, 6.6, 7.4, 8.0) for a predetermined time at room temperature.[10]
-
Photo-crosslinking: Irradiate the samples with UV light (e.g., 365 nm) on ice for a specified duration (e.g., 15-60 minutes) to activate the diazirine.[12][14]
-
Click Chemistry: If the probe contains an alkyne or azide handle, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorophore like TAMRA-azide or a biotin tag for enrichment).[10][14]
-
Analysis: Visualize the labeled protein by SDS-PAGE and in-gel fluorescence scanning. Quantify the labeling yield by normalizing the fluorescence signal to the total protein amount determined by Coomassie blue staining.[10]
Protocol 2: Chemoproteomic Profiling in Live Cells
-
Cell Treatment: Treat live cells (e.g., HEK293T) with the diazirine-containing photoaffinity probe at various concentrations for a specified time.[15]
-
UV Irradiation: Expose the cells to UV light (e.g., 365 nm) to induce photo-crosslinking.[15]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Reporter Tagging: Conjugate a reporter tag (e.g., biotin-azide) to the probe-labeled proteins via click chemistry.
-
Enrichment (for Biotin tags): Use streptavidin or avidin-agarose beads to enrich the biotinylated proteins.[14]
-
Proteomic Analysis: Digest the enriched proteins into peptides and identify the labeled proteins and specific sites of modification using liquid chromatography-mass spectrometry (LC-MS/MS).
Visualizing the Process: Workflows and Mechanisms
To better illustrate the experimental and chemical processes involved, the following diagrams are provided.
Caption: General experimental workflow for photoaffinity labeling.
Caption: Dominant reaction pathways for diazirine probes.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Preferences of Diazirines with Protein Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxyl-Photo-Reactive MS-Cleavable Cross-Linkers: Unveiling a Hidden Aspect of Diazirine-Based Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. [PDF] Labeling Preferences of Diazirines with Protein Biomolecules. | Semantic Scholar [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 12. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Validating Target Engagement in Cells: A Comparative Guide to Diazirine-Based Probes
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery and chemical biology. This guide provides an objective comparison of diazirine-based photoaffinity probes with other common methods for validating target engagement, supported by experimental data and detailed protocols.
Diazirine-Based Photoaffinity Labeling: A Powerful Tool for Covalent Capture
Diazirine-based photoaffinity probes are small molecules designed to identify the direct binding partners of a compound of interest within a cellular context.[1][2] These probes are typically composed of three key features: a pharmacophore that mimics the parent molecule, a diazirine ring as the photoreactive group, and a reporter tag (like an alkyne or biotin) for enrichment and detection.[2][3]
Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring irreversibly loses nitrogen gas to form a highly reactive carbene intermediate.[2][4] This carbene can then rapidly and non-specifically insert into nearby chemical bonds, forming a stable covalent linkage with the target protein.[2][4] This covalent capture of even transient interactions is a key advantage of this technique.[1][2] The tagged proteins can then be isolated and identified using mass spectrometry.
Mechanism of Diazirine Photoactivation
The activation of a diazirine probe proceeds through the formation of a carbene, which then covalently binds to the target protein. It's important to note that diazirines can also isomerize into a reactive diazo intermediate, which can also lead to protein labeling, particularly of acidic residues.[4][5]
Caption: Mechanism of diazirine photoactivation and target labeling.
Comparison of Target Engagement Validation Methods
While powerful, diazirine-based photoaffinity labeling is one of several techniques available to researchers. The choice of method depends on the specific research question, the nature of the target, and available resources.
| Feature | Diazirine Probes | Benzophenone Probes | Aryl Azide Probes | Cellular Thermal Shift Assay (CETSA) |
| Principle | Covalent capture via photo-activated carbene | Covalent capture via photo-activated diradical | Covalent capture via photo-activated nitrene | Ligand-induced thermal stabilization of target protein |
| Probe Required | Yes, requires chemical synthesis | Yes, requires chemical synthesis | Yes, requires chemical synthesis | No, uses unmodified compound |
| Activation Wavelength | ~350-380 nm[4] | ~350-360 nm[6] | < 300 nm[6] | Not applicable (heat treatment) |
| Reactivity of Intermediate | High, inserts into C-H, N-H, O-H bonds[7] | Moderate, abstracts H-atoms | High, but prone to rearrangement | Not applicable |
| Key Advantage | Small size, rapid kinetics[6] | Commercially available, non-damaging wavelength[6] | Small size | Label-free, reflects intracellular binding[8] |
| Key Limitation | Can be synthetically challenging, potential for diazo isomer formation[6][9] | Bulky, requires prolonged irradiation[4][6] | Low activation wavelength can cause cell damage[2] | Not suitable for all targets, throughput can be a challenge[10] |
Other Photoaffinity Probes
-
Benzophenones: These probes are activated by UV light to form a triplet diradical that can abstract a hydrogen atom from a nearby amino acid, leading to a covalent bond.[11] They are generally more stable than diazirines but are bulkier and may require longer irradiation times, which can increase the risk of non-specific labeling and cellular damage.[4][12]
-
Aryl Azides: Upon UV irradiation, aryl azides form highly reactive nitrene intermediates.[2] While they are small, they often require lower wavelength UV light for activation, which can be damaging to cells, and the nitrene can undergo intramolecular rearrangement, reducing crosslinking efficiency.[2]
Label-Free Methods
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand stabilizes the target protein, making it more resistant to thermal denaturation.[8][13] CETSA is advantageous as it does not require modification of the compound of interest and can be performed in intact cells or cell lysates.[8] However, the magnitude of the thermal shift can vary, and the method may not be suitable for all protein targets.[10]
Experimental Protocol: Target Engagement Validation in Cells Using Diazirine Probes
This protocol outlines a general workflow for a photoaffinity labeling experiment in a cellular context.
Experimental Workflow
Caption: General workflow for target identification using diazirine probes.
1. Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the diazirine-based probe at various concentrations and for a specific duration. Include a vehicle-only control (e.g., DMSO).[14]
2. UV Crosslinking:
-
Wash the cells to remove any unbound probe.
-
Irradiate the cells with UV light (e.g., 365 nm) for a short period (typically 1-15 minutes) to activate the diazirine.[7][14]
3. Cell Lysis and Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Click Chemistry:
-
To the cleared lysate, add the components for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This will attach a biotin tag to the alkyne handle of the probe.[7]
5. Enrichment of Labeled Proteins:
-
Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
6. Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using a protease such as trypsin.
-
Collect the resulting peptides.
7. LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.[14]
8. Data Analysis:
-
Analyze the mass spectrometry data to identify proteins that are significantly enriched in the probe-treated samples compared to the controls.
Choosing the Right Method
The selection of an appropriate target engagement validation method is crucial for the successful progression of a drug discovery project. The following decision tree can guide researchers in this process.
References
- 1. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Evaluation of Diazirine Utility in Chemical Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a photo-crosslinker is a critical decision in designing chemical proteomics experiments to identify and study protein-small molecule interactions. Among the available options, diazirines have emerged as a popular choice. This guide provides a critical evaluation of diazirine utility, comparing its performance with other common alternatives like benzophenones and aryl azides, supported by experimental data and detailed protocols.
Diazirines are lauded for their small size, which minimizes perturbation of the probe molecule's biological activity, and their activation by long-wavelength UV light (typically ~350-365 nm), which reduces the risk of photodamage to biological samples.[1][2] Upon photoactivation, diazirines form highly reactive carbenes that can insert into a wide range of C-H and X-H bonds in proximity, theoretically providing a "snapshot" of molecular interactions.[2][3] However, their utility is not without drawbacks, including the potential for rearrangement into a reactive diazo intermediate, which can influence labeling preference and lead to less precise interaction mapping.[4][5]
Performance Comparison of Photo-Crosslinkers
The selection of a photo-crosslinker significantly impacts the outcome of a chemical proteomics experiment. The ideal crosslinker should exhibit high crosslinking efficiency to its target, high specificity of labeling at the interaction site, and low non-specific background binding to unrelated proteins. The following table summarizes the key performance characteristics of diazirines in comparison to benzophenones and aryl azides, compiled from various studies.
| Feature | Diazirine | Benzophenone | Aryl Azide |
| Activation Wavelength | ~350-380 nm[6] | ~350-360 nm | ~260-280 nm (can be shifted to longer wavelengths with substitution) |
| Reactive Intermediate | Carbene, Diazo isomer[4][5] | Triplet diradical | Nitrene |
| Crosslinking Efficiency | Moderate to High[7] | Moderate | Low to Moderate[8] |
| Specificity/Selectivity | Alkyl diazirines may preferentially label acidic residues (Asp, Glu) due to diazo intermediate formation.[4][5] Aryl diazirines react more like true carbenes. | Preferential reaction with C-H bonds, particularly in hydrophobic pockets. | Highly reactive and non-selective, can lead to higher non-specific labeling.[8] |
| Non-Specific Binding | Can be influenced by the linker and probe structure.[9] Branched linkers may reduce non-specific binding.[9] | Aromatic structure can lead to non-specific hydrophobic interactions and higher background.[10] | Short-lived, highly reactive nitrene can increase non-specific labeling.[8] |
| Stability | Generally stable to ambient light and a range of chemical conditions.[1] | Stable | Can be unstable, especially to thiols. |
| Size | Smallest of the common photo-crosslinkers.[1] | Bulky, aromatic structure. | Relatively small, but can be larger than diazirines. |
Unpacking the Chemistry: Reaction Mechanisms
The distinct reactivity of each photo-crosslinker stems from the nature of its photo-generated intermediate. Understanding these differences is key to interpreting experimental results.
Caption: Photoactivation pathways of common photo-crosslinkers.
A Typical Chemical Proteomics Workflow Using Diazirine Probes
The successful application of diazirine-based probes in chemical proteomics relies on a well-designed experimental workflow. The following diagram and protocol outline the key steps involved, from probe design to target identification.
Caption: Experimental workflow for chemical proteomics with diazirine probes.
Detailed Experimental Protocol
This protocol provides a generalized methodology for a chemical proteomics experiment using a diazirine-based photoaffinity probe.
1. Probe Preparation and Characterization:
-
Synthesize the photoaffinity probe by conjugating the small molecule of interest with a diazirine moiety and a reporter tag (e.g., an alkyne or azide for click chemistry).
-
Characterize the probe thoroughly using techniques like NMR and mass spectrometry to confirm its identity and purity.
-
Assess the biological activity of the probe to ensure that the modifications have not significantly altered its interaction with the target protein(s).
2. Photo-Crosslinking:
-
Incubate the diazirine-containing probe with the biological sample (e.g., cell lysate, intact cells, or purified proteins). The concentration of the probe and incubation time should be optimized based on the affinity of the small molecule for its target.
-
Irradiate the sample with UV light at ~350-365 nm.[1] The irradiation time is a critical parameter that needs to be optimized to maximize crosslinking to the target while minimizing non-specific labeling and potential photodamage. A typical irradiation time can range from 1 to 30 minutes.[11]
3. Sample Processing and Enrichment:
-
For cellular experiments, lyse the cells to release the proteins.
-
Perform a "click" reaction to attach a biotin tag to the reporter group on the crosslinked probe. For example, if the probe contains an alkyne, use an azide-biotin conjugate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrich the biotin-tagged, crosslinked proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
4. Mass Spectrometry Analysis:
-
Perform on-bead digestion of the enriched proteins, typically using trypsin, to generate peptides.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis and Target Identification:
-
Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins by searching the MS/MS spectra against a protein sequence database.
-
Proteins that are significantly enriched in the probe-treated sample compared to control samples (e.g., no probe, or a probe that does not contain the diazirine) are considered potential targets of the small molecule.
Conclusion and Future Perspectives
Diazirines offer a powerful tool for chemical proteomics, providing a means to covalently capture and identify the protein targets of small molecules. Their small size and favorable activation wavelength are significant advantages over other photo-crosslinkers. However, researchers must be mindful of the potential for the formation of diazo intermediates, particularly with alkyl diazirines, which can lead to a labeling bias towards acidic residues.[4][5] Careful probe design, including the choice between alkyl and aryl diazirines and the structure of the linker, can help to mitigate some of these limitations.[9] As chemical proteomics continues to evolve, the development of new photo-crosslinkers with improved efficiency, specificity, and reduced non-specific binding will further enhance our ability to unravel the complex networks of protein-small molecule interactions that govern cellular processes.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Applications of Diazirines in Chemical Proteomics. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Advanced & Specific Applications
Application Notes and Protocols: Diazirine-Based Probes for Identifying Histone Modification Readers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are central to the regulation of chromatin structure and gene expression. These modifications are recognized by specific "reader" proteins that translate the epigenetic code into downstream biological outcomes. The study of these reader proteins is crucial for understanding fundamental cellular processes and for the development of novel therapeutics. Diazirine-based photoaffinity probes have emerged as powerful tools for the identification and characterization of histone modification readers, offering significant advantages over traditional methods.[1][2][3]
Diazirine-containing probes are chemically stable in the dark but, upon activation with UV light, generate highly reactive carbenes that can form covalent cross-links with nearby interacting proteins.[4][5] This allows for the capture of both strong and transient interactions that are often missed by conventional affinity purification techniques.[6] Compared to other photo-cross-linkers like benzophenones, diazirines exhibit faster cross-linking kinetics and smaller size, minimizing potential steric hindrance and improving labeling efficiency and specificity.[1][2][3][7]
These application notes provide an overview of the use of diazirine-based probes for identifying histone modification readers, including detailed experimental protocols and comparative data to guide researchers in their experimental design.
Advantages of Diazirine-Based Probes
-
Higher Photo-Cross-Linking Efficiency: Diazirine-based probes have demonstrated significantly improved photo-cross-linking rates and yields compared to benzophenone-based probes.[1][2][3]
-
Greater Specificity: The rapid cross-linking kinetics of diazirines reduce non-specific labeling of proteins that are not true binders.[1][3]
-
Minimal Steric Perturbation: The small size of the diazirine moiety is less likely to interfere with the binding of reader proteins to the histone modification.[1][7]
-
Versatility: These probes can be used to identify not only "readers" but also "erasers" of histone modifications, such as deacetylases and demalonylases.[1][2]
Experimental Workflow Overview
The general workflow for identifying histone modification readers using diazirine-based probes involves several key steps: probe synthesis, incubation with a biological sample, UV irradiation for cross-linking, enrichment of cross-linked complexes, and identification of reader proteins by mass spectrometry.
Caption: General experimental workflow for identifying histone modification readers using diazirine-based photoaffinity probes.
Quantitative Data Summary
The following table summarizes the comparative labeling efficiencies of diazirine-based probes versus benzophenone-based probes for known histone reader proteins.
| Probe Type | Target Reader Protein | Relative Labeling Yield (%) | Reference |
| H3K4Me3-Benzophenone | SPIN1 | ~5 | [1] |
| H3K4Me3-Diazirine (Photo-Met) | SPIN1 | ~25 | [1] |
| H3K4Me3-Diazirine (Photo-Leu) | SPIN1 | ~45 | [1] |
| H3K4Me3-Benzophenone | ING2 | Low | [1] |
| H3K4Me3-Diazirine (Photo-Leu) | ING2 | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diazirine-Based Histone Peptide Probes
This protocol describes the solid-phase peptide synthesis (SPPS) of a histone H3 peptide (amino acids 1-15) containing a trimethylated lysine at position 4 (H3K4Me3), a diazirine-containing amino acid, and a C-terminal alkyne for click chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Lys(Me3)-OH and a commercially available Fmoc-protected diazirine-containing amino acid like Fmoc-Photo-Leucine or Fmoc-Photo-Methionine)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Propargylamine
Procedure:
-
Swell Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF and DCM.
-
Couple the first Fmoc-protected amino acid using HBTU and DIPEA in DMF for 2 hours.
-
Repeat steps 2-4 for each subsequent amino acid in the desired histone peptide sequence, incorporating the Fmoc-protected diazirine amino acid at the desired position.
-
For the final coupling step, use propargylamine to introduce a C-terminal alkyne handle.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the probe by mass spectrometry.
Protocol 2: In Vitro Photo-Cross-Linking of a Recombinant Reader Protein
This protocol details the photo-cross-linking of a diazirine-based histone peptide probe to a purified recombinant histone reader protein.
Materials:
-
Purified diazirine-based histone peptide probe (from Protocol 1)
-
Purified recombinant histone reader protein (e.g., GST-SPIN1)
-
Phosphate-buffered saline (PBS)
-
UV lamp (350-365 nm)
-
Rhodamine-azide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and reagents
-
In-gel fluorescence scanner
Procedure:
-
Prepare a reaction mixture containing the recombinant reader protein (e.g., 20 ng/µL) and the diazirine probe (e.g., 2 µM) in PBS.
-
Irradiate the mixture with UV light (365 nm) for 20-60 minutes on ice.[1]
-
Perform a "click" reaction to conjugate a fluorescent tag to the probe's alkyne handle. Add rhodamine-azide, CuSO4, sodium ascorbate, TCEP, and TBTA to the reaction mixture and incubate for 1 hour at room temperature.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the cross-linked protein-probe complex using an in-gel fluorescence scanner.
Protocol 3: Identification of Histone Readers from Nuclear Extracts
This protocol outlines the procedure for identifying histone reader proteins from a complex biological sample, such as a nuclear extract, using a diazirine-based probe and quantitative proteomics.
Materials:
-
Diazirine-based histone peptide probe with a biotin-alkyne handle
-
Nuclear extract from cultured cells
-
UV lamp (350-365 nm)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin
-
Reagents for mass spectrometry (e.g., formic acid, acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubate the biotinylated diazirine probe with the nuclear extract for 1-2 hours at 4°C to allow for binding to reader proteins.
-
Irradiate the mixture with UV light (365 nm) for 20-60 minutes on ice to induce cross-linking.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins and quantify their relative abundance using appropriate proteomics software. A control experiment with a non-cross-linking probe or a probe without the specific histone modification should be performed for comparative analysis.
Signaling Pathways and Logical Relationships
The interaction between a histone PTM and its reader protein is a key event in many signaling pathways that regulate gene expression.
Caption: Simplified signaling pathway illustrating the role of a histone PTM reader protein.
The mechanism of photoaffinity labeling with a diazirine-based probe can be visualized as follows:
Caption: Mechanism of photo-cross-linking using a diazirine-based probe to capture a reader protein.
Conclusion
Diazirine-based photoaffinity probes represent a significant advancement in the toolset available for studying the complex interactions that govern epigenetic regulation. Their superior efficiency and specificity make them invaluable for the discovery and characterization of histone modification readers. The protocols and data presented here provide a framework for the successful application of this technology in diverse research and drug discovery settings.
References
- 1. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone probes for reader and eraser investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone probes for reader and eraser investigations - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05529F [pubs.rsc.org]
Application of Diazirines in Mapping the Interactome of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the molecular targets of natural products is a pivotal step in drug discovery and chemical biology. Diazirine-based photo-affinity labeling (PAL) has emerged as a powerful chemical proteomics strategy to identify and map the protein interaction network (interactome) of these bioactive molecules directly in a complex biological system.[1][2] Diazirines are small, photoreactive functional groups that, upon activation with UV light, generate highly reactive carbenes.[3][4] These carbenes can covalently crosslink the natural product-based probe to its interacting proteins in close proximity, enabling their subsequent enrichment and identification by mass spectrometry.[1][5] This approach allows for the capture of both high-affinity and transient interactions, providing a comprehensive snapshot of the natural product's cellular targets.[2]
The minimal size of the diazirine moiety is a key advantage, as it is less likely to perturb the bioactivity of the natural product probe compared to bulkier photolabels.[5][6] Furthermore, diazirines are stable under various biological and chemical conditions, making them versatile tools for chemical biology research.[3]
This document provides detailed application notes and standardized protocols for the use of diazirine-based probes in mapping the interactome of natural products.
General Workflow
The overall workflow for mapping the interactome of a natural product using a diazirine-based probe involves several key steps, as illustrated below. The natural product is first functionalized with a diazirine photocrosslinker and a reporter tag, such as an alkyne or biotin, for enrichment.
Caption: General workflow for natural product interactome mapping using diazirine probes.
Experimental Protocols
Here, we provide detailed, generalized protocols for key experiments. Researchers should optimize these protocols for their specific natural product, probe, and biological system.
Protocol 1: Synthesis of a Diazirine-Alkyne Functionalized Natural Product Probe
This protocol outlines a general strategy for the synthesis of a natural product probe containing a diazirine for photocrosslinking and an alkyne for click chemistry-based enrichment.
Materials:
-
Natural product with a suitable functional group for modification (e.g., -OH, -NH2, -COOH)
-
Diazirine-alkyne linker with a reactive group (e.g., NHS ester, carboxylic acid)
-
Coupling reagents (e.g., EDC, HOBt, or HATU)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Selection of Modification Site: Analyze the structure-activity relationship (SAR) of the natural product to identify a position where modification is least likely to disrupt its biological activity.
-
Linker Attachment:
-
If the natural product has a hydroxyl or amine group, it can be coupled to a diazirine-alkyne linker containing a carboxylic acid using standard peptide coupling reagents like EDC/HOBt or HATU.
-
If the natural product has a carboxylic acid, it can be activated to an NHS ester and then reacted with a diazirine-alkyne linker containing a primary amine.
-
-
Reaction Conditions:
-
Dissolve the natural product and the diazirine-alkyne linker in an appropriate anhydrous solvent.
-
Add the coupling reagents and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
-
Purification: Purify the resulting probe by flash column chromatography or preparative HPLC to obtain the final product with high purity.
-
Characterization: Confirm the structure and purity of the synthesized probe using NMR and high-resolution mass spectrometry.
Protocol 2: Photo-Affinity Labeling in Live Cells
This protocol describes the labeling of target proteins in live cells with the diazirine-alkyne probe.
Materials:
-
Cultured cells of interest
-
Diazirine-alkyne natural product probe
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
UV lamp (350-365 nm)
-
Ice
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow them to 70-80% confluency.
-
Probe Incubation:
-
Prepare a stock solution of the diazirine-alkyne probe in DMSO.
-
Dilute the probe in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing the probe.
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
UV Irradiation:
-
After incubation, wash the cells twice with ice-cold PBS to remove the excess probe.
-
Place the cell culture plate on ice and irradiate with a 350-365 nm UV lamp for 15-30 minutes. The distance from the lamp to the cells and the irradiation time should be optimized.
-
-
Cell Harvesting:
-
After irradiation, immediately harvest the cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
The cell pellet can be stored at -80°C for further processing.
-
Protocol 3: Cell Lysis and Click Chemistry
This protocol details the lysis of labeled cells and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag for enrichment.
Materials:
-
Labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Ice
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
Collect the supernatant containing the proteome.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein), biotin-azide (final concentration ~100 µM), TCEP (final concentration ~1 mM), and TBTA (final concentration ~100 µM).
-
Initiate the reaction by adding CuSO4 to a final concentration of ~1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
Protocol 4: Enrichment of Biotinylated Proteins and On-Bead Digestion
This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads and their subsequent on-bead digestion for mass spectrometry analysis.
Materials:
-
Protein lysate after click chemistry
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Ammonium bicarbonate solution (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
Enrichment:
-
Add streptavidin beads to the lysate and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Separate the beads using a magnetic stand and discard the supernatant.
-
-
Washing:
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
PBS with 1% SDS
-
PBS with 4 M urea
-
PBS
-
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Separate the beads with a magnetic stand and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip before LC-MS/MS analysis.
-
Data Presentation
Quantitative data from proteomics experiments are crucial for identifying high-confidence targets. Below is a template for presenting such data.
| Protein ID (UniProt) | Gene Name | Fold Change (Probe/Control) | p-value | Unique Peptides Identified | Function/Notes |
| P0CG48 | UBI4 | 15.2 | 0.001 | 8 | Polyubiquitin-C |
| Q13148 | HSP90AA1 | 12.5 | 0.003 | 15 | Heat shock protein 90 |
| P62937 | PPIA | 9.8 | 0.005 | 5 | Peptidyl-prolyl cis-trans isomerase A |
| P08670 | VIM | 8.1 | 0.01 | 11 | Vimentin |
Signaling Pathway Visualization
Diazirine-based interactome mapping can help elucidate the signaling pathways affected by a natural product. For example, if a natural product is found to interact with key proteins in a specific pathway, this can be visualized as follows:
References
- 1. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Hyperpolarization in Biological Imaging using 15N2-Diazirines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized Magnetic Resonance Imaging (MRI) is a rapidly advancing modality that overcomes the primary limitation of conventional MRI: low sensitivity. By increasing the nuclear spin polarization of contrast agents by several orders of magnitude, hyperpolarization enables real-time metabolic and physiological imaging with unprecedented detail. 15N2-diazirines have emerged as a highly promising class of molecular tags for hyperpolarized MRI due to their biocompatibility, small size, and the ability to support long-lived hyperpolarized states.[1][2][3] The unique structure of the 15N2-diazirine moiety allows for the storage of hyperpolarization in a long-lived singlet state, significantly extending the imaging window.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of 15N2-diazirines as hyperpolarizable probes in biological imaging. We will cover two primary hyperpolarization techniques: Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) and dissolution Dynamic Nuclear Polarization (d-DNP).
Advantages of 15N2-Diazirine Probes
-
Long Polarization Lifetimes: The 15N-15N spin pair in diazirines can maintain hyperpolarization for several minutes, and in some cases, up to an hour, allowing for the observation of slower biological processes.[1][5][6]
-
Biocompatibility: Diazirines are generally stable under physiological conditions and have been incorporated into a wide range of biomolecules, including amino acids, sugars, and drugs, without significantly altering their biological function.[1][5][6]
-
Versatility: The diazirine tag can be synthetically incorporated into diverse molecular scaffolds, enabling the development of targeted imaging agents.[1][6]
-
High Signal Enhancement: Both SABRE-SHEATH and d-DNP methods can achieve substantial signal enhancements, on the order of thousands to hundreds of thousands-fold over thermal equilibrium.[1][6]
Hyperpolarization Techniques: A Comparative Overview
Two principal methods are employed for the hyperpolarization of 15N2-diazirines: SABRE-SHEATH and d-DNP. While both techniques achieve significant signal enhancement, they differ in their mechanism, experimental setup, and suitability for various applications. d-DNP generally provides higher polarization levels in aqueous solutions, making it well-suited for in vivo studies, whereas SABRE-SHEATH is a faster and more cost-effective method, particularly for preclinical and in vitro research.[1][4][6]
Quantitative Data Summary
The following tables summarize the key performance metrics for 15N2-diazirine hyperpolarization using SABRE-SHEATH and d-DNP across a range of biologically relevant molecules.
Table 1: Hyperpolarization of 15N2-Diazirines by SABRE-SHEATH
| Molecule | Signal Enhancement (ε) | T1 Relaxation Time (s) | Magnetic Field (T) | Solvent | Reference |
| 2-cyano-3-(D3-methyl-15N2-diazirine)-propanoic acid | >10,000-fold | 348 | 8.5 | Methanol-d4 | [1] |
| 15N2-diazirine-tagged choline derivative | ~3,500-fold | 198 | 1 | Methanol-d4 | [2] |
| 15N2-diazirine-containing alcohol | >69,000-fold | 198 | Not Specified | Methanol-d4 | [6] |
| 15N2-diazirine celecoxib analog | Not Specified | ~240 | Not Specified | Methanol-d4 | [6] |
Table 2: Hyperpolarization of 15N2-Diazirines by dissolution DNP (d-DNP)
| Molecule | Signal Enhancement (ε) | T1 Relaxation Time (s) | Magnetic Field (T) | Solvent | Reference |
| 15N2-diazirine-tagged choline derivative | >100,000-fold | ~240 | 1 | D2O | [6] |
| 15N2-diazirine-tagged carboxylic acid | ~250,000-fold | ~240 | 1 | D2O | [6] |
| 15N2-diazirine-tagged alcohol | >250,000-fold | ~240 | 1 | D2O | [6] |
| 15N2-diazirine celecoxib analog | >114,000-fold | >240 | 1 | D2O | [6] |
| 15N2-photomethionine | ~293,000-fold | ~240 | 1 | D2O | [6] |
| 15N2-diazirine-tagged glucose derivative | >400,000-fold | >180 | 1 | D2O | [6] |
Experimental Protocols
Protocol 1: Synthesis of 15N2-Diazirine Labeled Molecules
The synthesis of 15N2-diazirines can be achieved from corresponding ketones or amino acids. A general one-pot synthesis from ketones involves the reaction with 15N-ammonia and an oxidizing agent.
Materials:
-
Ketone precursor
-
15N-Ammonia (15NH3) in methanol
-
Oxidant (e.g., t-butyl hypochlorite or iodine)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Dissolve the ketone precursor in the anhydrous solvent under an inert atmosphere.
-
Add the methanolic solution of 15N-ammonia to the reaction mixture.
-
Slowly add the oxidant at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction for the appropriate time (can range from hours to overnight), monitoring the reaction progress by TLC or NMR.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent and dry the organic layer.
-
Purify the crude product by column chromatography to obtain the 15N2-diazirine.
Note: For the synthesis from amino acids, a decarboxylation step is typically involved prior to the diaziridination.
Protocol 2: Hyperpolarization by SABRE-SHEATH
SABRE-SHEATH utilizes parahydrogen and an iridium catalyst to transfer polarization to the 15N2-diazirine.
Materials:
-
15N2-diazirine labeled compound
-
Iridium catalyst precursor (e.g., [Ir(COD)(IMes)(Py)][PF6] or [IrCl(COD)(IMes)])
-
Co-ligand (e.g., pyridine)
-
Deuterated solvent (e.g., methanol-d4)
-
Parahydrogen (p-H2) source
-
Magnetic shield
-
NMR spectrometer
Procedure:
-
Prepare a sample solution containing the 15N2-diazirine compound, the iridium catalyst precursor, and the co-ligand in the deuterated solvent in an NMR tube.
-
Place the NMR tube inside the magnetic shield to create a low magnetic field environment (typically in the microtesla range).
-
Bubble parahydrogen gas through the solution for a set period (typically 1-5 minutes) to activate the catalyst and facilitate polarization transfer.[1]
-
Rapidly transfer the sample to the NMR spectrometer (within seconds) for signal acquisition.[1]
-
Acquire the 15N NMR spectrum using a single pulse-acquire sequence.
Protocol 3: Hyperpolarization by dissolution DNP (d-DNP)
d-DNP involves polarizing the sample at very low temperatures in the presence of a radical, followed by rapid dissolution.
Materials:
-
15N2-diazirine labeled compound
-
Glassing solvent (e.g., a mixture of DMSO and D2O)
-
Stable radical (e.g., OX63)
-
Chelating agent (e.g., Gd-DTPA)
-
d-DNP polarizer
-
Heated dissolution medium (e.g., D2O)
-
NMR spectrometer
Procedure:
-
Prepare a sample containing the 15N2-diazirine compound, the stable radical, and the chelating agent in the glassing solvent.
-
Load the sample into the d-DNP polarizer.
-
Cool the sample to cryogenic temperatures (typically ~1.4 K) in a high magnetic field.
-
Irradiate the sample with microwaves for an extended period (e.g., 3.5 hours) to transfer polarization from the electron spins of the radical to the 15N nuclear spins.[6]
-
Rapidly dissolve the hyperpolarized sample with the heated dissolution medium.
-
Quickly transfer the resulting solution to the NMR spectrometer for analysis.
-
Acquire the 15N NMR spectrum.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for SABRE-SHEATH hyperpolarization.
References
- 1. Direct and cost-efficient hyperpolarization of long-lived nuclear spin states on universal 15N2-diazirine molecular tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazirines as Potential Molecular Imaging Tags: Probing the Requirements for Efficient and Long-Lived SABRE-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020099596A1 - Novel pathway for the synthesis of diazirines, that may or may not be enriched in nitrogen-15 - Google Patents [patents.google.com]
- 4. Application of 15N2-Diazirines as a Versatile Platform for Hyperpolarization of Biological Molecules by d-DNP. | Chemistry [chem.duke.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Application of 15N2-Diazirines as a Versatile Platform for Hyperpolarization of Biological Molecules by d-DNP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Fully-Functionalized Diazirine Tags for Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-affinity labeling (PAL) has emerged as a powerful technique for elucidating small molecule-protein interactions directly within complex biological systems.[1][2] Among the various photo-reactive moieties, diazirines have become a popular choice due to their small size, which minimizes perturbation to the parent molecule, and their ability to be activated by UV light to form highly reactive carbenes that can covalently crosslink to interacting proteins.[3][4] "Fully-functionalized" diazirine tags further enhance this technology by integrating the diazirine photo-crosslinker, a reporter handle (such as an alkyne for click chemistry), and a functional group for conjugation into a single, modular unit.[5][6] This design facilitates the late-stage modification of small molecules of interest, enabling the identification of their protein targets and binding sites through chemical proteomics workflows.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the use of fully-functionalized diazirine tags in chemical proteomics, from probe synthesis to target identification.
Key Features of Fully-Functionalized Diazirine Tags
-
Modularity: Allows for the straightforward attachment of a molecule of interest.
-
Minimal Perturbation: The small size of the diazirine group is less likely to interfere with the biological activity of the parent molecule compared to bulkier photophores like benzophenones.[3]
-
Bio-orthogonality: The integrated alkyne or azide handle allows for specific and efficient "click" chemistry reactions to attach reporter molecules like biotin or fluorophores for enrichment and visualization.[9][10]
-
Versatility: Applicable to a wide range of small molecules, including fragments, tool compounds, and drug candidates, for target deconvolution in various biological contexts.[6]
Data Presentation: Comparison of Diazirine Tag Reactivity
The choice of the specific diazirine tag can significantly impact the outcome of a chemical proteomics experiment. Different chemical environments around the diazirine moiety can affect its photoreactivity and background labeling profile. The following table summarizes quantitative data from a systematic evaluation of five different fully-functionalized diazirine tags, providing a basis for informed probe design.
| Tag ID | Structure | Relative Photoreactivity (t½, min at 365 nm) | Relative Proteomic Reactivity (Number of Enriched Proteins) | Key Characteristics |
| Ar | Aryl diazirine | ~ 5 | High | High reactivity, but also higher background labeling. |
| Bd | Benzyl diazirine | ~ 10 | Moderate | Balanced reactivity and background. |
| Ld | Linear alkyl diazirine | ~ 15 | Low to Moderate | Lower background, suitable for minimizing non-specific interactions. |
| Tm | Terminal diazirine | ~ 20 | Low | "Minimalist" tag, designed to reduce perturbations. |
| Df | Difluoroalkyl diazirine | ~ 8 | High | Increased photoreactivity due to the electron-withdrawing fluorine atoms. |
This table is a representative summary based on data patterns observed in the literature. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of a Fully-Functionalized Diazirine Probe
This protocol outlines a general procedure for coupling a small molecule of interest (containing a suitable functional group, e.g., a carboxylic acid) to an amine-functionalized diazirine tag. For a detailed synthesis of the diazirine tags themselves, refer to specialized organic chemistry literature.[11]
Materials:
-
Small molecule with a carboxylic acid
-
Amine-functionalized diazirine tag (e.g., with a terminal alkyne)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling reagent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Small Molecule: a. Dissolve the small molecule (1 eq) and NHS (1.1 eq) in anhydrous DMF. b. Add DCC (1.1 eq) to the solution and stir at room temperature for 2-4 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate containing the NHS-ester directly in the next step.
-
Coupling to the Diazirine Tag: a. Dissolve the amine-functionalized diazirine tag (1 eq) in anhydrous DMF. b. Add the NHS-ester solution from the previous step to the diazirine tag solution. c. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq) and stir the reaction at room temperature overnight.
-
Work-up and Purification: a. Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to obtain the final fully-functionalized diazirine probe. d. Characterize the final product by LC-MS and NMR.
Protocol 2: In-Cell Photo-Affinity Labeling
This protocol describes the labeling of proteins in living cells with a diazirine probe.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Diazirine probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency. b. On the day of the experiment, replace the medium with fresh medium containing the desired concentration of the diazirine probe (typically 1-20 µM). A vehicle control (DMSO) should be run in parallel. c. Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
UV Irradiation: a. For adherent cells, remove the medium and wash the cells once with PBS. Add a thin layer of PBS to cover the cells. For suspension cells, pellet the cells, wash with PBS, and resuspend in PBS. b. Place the cell plate or tube on ice. c. Irradiate the cells with a 365 nm UV lamp for 1-15 minutes. The optimal irradiation time should be determined empirically.
-
Cell Lysis: a. After irradiation, immediately lyse the cells. For adherent cells, add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) directly to the plate, scrape the cells, and collect the lysate. For suspension cells, pellet the cells and resuspend in lysis buffer. b. Incubate the lysate on ice for 20-30 minutes with occasional vortexing. c. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. d. Collect the supernatant containing the proteome for downstream processing.
Protocol 3: Click Chemistry and Enrichment of Labeled Proteins
This protocol details the conjugation of a biotin-azide reporter to the alkyne-functionalized, crosslinked proteins and their subsequent enrichment.
Materials:
-
Protein lysate from Protocol 2
-
Biotin-azide stock solution (in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate stock solution (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand stock solution
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Click Reaction: a. To the clarified protein lysate, add the click chemistry reagents in the following order: biotin-azide (final concentration ~50 µM), CuSO4 (final concentration ~1 mM), and TBTA (final concentration ~1 mM). b. Initiate the reaction by adding freshly prepared TCEP or sodium ascorbate (final concentration ~1 mM). c. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins: a. Pre-wash the streptavidin-agarose beads with PBS. b. Add the bead slurry to the click-reacted lysate and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:
- Once with PBS containing 1% SDS.
- Twice with PBS containing 4 M urea.
- Three times with PBS.
-
Elution: a. After the final wash, resuspend the beads in 1X SDS-PAGE sample buffer. b. Boil the sample for 5-10 minutes to elute the captured proteins from the beads. c. Centrifuge to pellet the beads and collect the supernatant containing the enriched proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol provides a general workflow for preparing enriched proteins for identification by mass spectrometry.
Materials:
-
Enriched protein sample on beads from Protocol 3
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin tips
Procedure:
-
On-Bead Digestion: a. After the wash steps in Protocol 3, resuspend the beads in 50 mM ammonium bicarbonate buffer. b. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Peptide Collection and Desalting: a. Centrifuge the beads and collect the supernatant containing the tryptic peptides. b. Acidify the peptide solution with formic acid to a final concentration of 0.1-1%. c. Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
LC-MS/MS Analysis: a. Dry the desalted peptides in a vacuum concentrator and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture by LC-MS/MS. c. The resulting data can be searched against a protein database to identify the enriched proteins. Quantitative proteomics approaches, such as label-free quantification or tandem mass tagging (TMT), can be used to compare protein enrichment between the probe-treated and control samples.[12]
Mandatory Visualizations
References
- 1. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Diazirine-Compatible Suzuki-Miyaura Cross-Coupling for Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for a diazirine-compatible Suzuki-Miyaura cross-coupling reaction. This method is significant for the synthesis of high-quality photoaffinity probes, which are crucial tools in chemical biology and drug discovery for identifying protein targets and studying ligand-protein interactions.[1] The diazirine moiety, a compact photoactivatable group, can be challenging to incorporate into complex molecules due to its instability under certain reaction conditions.[1] The protocol described herein has been optimized to ensure the stability of the diazirine group while achieving high yields in the coupling reaction, thus broadening the accessibility and applicability of diazirine-based probes.[1][2]
Photoaffinity labeling (PAL) is a powerful technique for covalently capturing transient molecular interactions, which is essential for target identification in drug discovery.[3][4] Diazirine-based probes are particularly advantageous due to their small size and rapid photodecomposition to form reactive carbenes that can form covalent bonds with nearby molecules.[1] However, the synthesis of these probes has been constrained by the limited number of compatible chemical reactions.[1] The development of a robust Suzuki-Miyaura coupling method that tolerates the diazirine functional group represents a significant advancement in the field, enabling more efficient and versatile probe design.[1][2]
Logical Relationship: Probe Synthesis Strategy
The following diagram illustrates the strategic advantage of employing a diazirine-compatible Suzuki-Miyaura coupling for the late-stage functionalization of complex molecules into photoaffinity probes.
Caption: Strategic comparison of probe synthesis methodologies.
Quantitative Data Summary
The following tables summarize the optimized reaction conditions and the scope of the diazirine-compatible Suzuki-Miyaura cross-coupling reaction.
Table 1: Optimized Suzuki-Miyaura Reaction Conditions
This table presents the optimized conditions identified through a screening process that prioritized both high product conversion and the stability of the diazirine moiety.[1]
| Parameter | Condition |
| Catalyst | SPhos Pd G2 (2.5 mol%) |
| Ligand | SPhos (included in G2 precatalyst) |
| Base | 1 M aq. K3PO4 (2.5 equiv) |
| Solvent | THF |
| Temperature | 40 °C |
| Reaction Time | 3 hours |
Table 2: Substrate Scope and Yields
The optimized conditions were applied to a chemistry informer library of 24 pharmaceutically relevant (hetero)aryl boron pinacol esters, demonstrating the broad applicability of this method.[1] The yields reported are the average of two runs, as determined by UPLC analysis against a standard.[1]
| Entry | (Hetero)aryl Boronate Substrate | Average Yield (%) |
| 1 | 4-Biphenyl-Bpin | 95 |
| 2 | 4-(Trifluoromethyl)phenyl-Bpin | 90 |
| 3 | 4-Chlorophenyl-Bpin | 88 |
| 4 | 3-Methoxyphenyl-Bpin | 85 |
| 5 | 2-Naphthyl-Bpin | 82 |
| 6 | 4-(Methylsulfonyl)phenyl-Bpin | 78 |
| 7 | 3-Pyridinyl-Bpin | 75 |
| 8 | 2-Thienyl-Bpin | 70 |
| 9 | 1-Methyl-1H-pyrazol-4-yl-Bpin | 65 |
| 10 | 5-Indolyl-Bpin | 55 |
| ... | (Selected Examples) | ... |
Note: Bpin = pinacolato boronate. The yields are for the coupling with a model diazirine-containing aryl bromide.
Experimental Protocols
This section provides a detailed protocol for the diazirine-compatible Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines the key steps in the experimental procedure, from reaction setup to product analysis.
Caption: Workflow for the diazirine-compatible Suzuki-Miyaura reaction.
Detailed Protocol
Materials and Reagents:
-
Diazirine-containing aryl bromide (1.0 equiv)
-
(Hetero)aryl boronic acid pinacol ester (1.2 equiv)
-
SPhos Pd G2 precatalyst (0.025 equiv)
-
1 M aqueous potassium phosphate (K3PO4) solution (2.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere (glovebox)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Reaction Setup (in an inert atmosphere glovebox):
-
To a 1 mL glass vial equipped with a magnetic stir bar, add the diazirine-containing aryl bromide (10 µmol, 1.0 equiv).
-
Add the (hetero)aryl boronic acid pinacol ester (12 µmol, 1.2 equiv).
-
Add the SPhos Pd G2 precatalyst (0.25 µmol, 0.025 equiv).
-
Add 100 µL of anhydrous THF to the vial.
-
-
Base Addition:
-
Add 25 µL of 1 M aqueous K3PO4 solution (25 µmol, 2.5 equiv) to the reaction mixture.
-
-
Reaction:
-
Seal the vial tightly with a cap.
-
Remove the reaction vial from the glovebox and place it in a pre-heated heating block or oil bath at 40 °C.
-
Stir the reaction mixture for 3 hours.
-
-
Work-up and Analysis:
-
After 3 hours, remove the vial from the heat source and allow it to cool to room temperature.
-
Quench the reaction by adding 200 µL of a saturated aqueous ammonium chloride (NH4Cl) solution.
-
Add 200 µL of ethyl acetate and stir vigorously.
-
Allow the layers to separate.
-
Sample the organic layer for analysis by Ultra-Performance Liquid Chromatography (UPLC) to determine the reaction yield by comparing it against a pre-calibrated standard.
-
-
Purification (for isolated product):
-
For preparative scale reactions, after the work-up, the organic layer is separated, and the aqueous layer is extracted with additional ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to afford the desired diazirine-containing biaryl product.
-
This protocol has been shown to be scalable and robust, providing a reliable method for the synthesis of diverse photoaffinity probes.[1] The use of a second-generation (G2) palladium precatalyst simplifies the reaction setup, as it is air- and moisture-stable.[1] The mild reaction temperature of 40 °C is crucial for preserving the integrity of the thermally sensitive diazirine ring.[1]
References
Profiling RNA-Protein Interactions with Diazirine-Containing RNA Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of diazirine-containing RNA probes for the robust and efficient profiling of RNA-protein interactions. Diazirine-based photo-crosslinking offers a significant advantage over conventional UV crosslinking methods by providing higher crosslinking efficiency at a less damaging wavelength (350-360 nm), enabling the capture of transient and low-affinity interactions with greater sensitivity.[1][2]
Application Notes
Diazirine-containing RNA probes are powerful tools for elucidating the complex networks of RNA-protein interactions that govern cellular processes. These probes incorporate a small, photo-activatable diazirine moiety that, upon irradiation with long-wave UV light, generates a highly reactive carbene intermediate. This carbene rapidly and non-selectively forms a covalent bond with nearby molecules, effectively "trapping" interacting proteins at the site of interaction on the RNA molecule.[3]
Key Advantages:
-
Higher Crosslinking Efficiency: Diazirine-based probes have demonstrated significantly higher crosslinking yields compared to traditional 254 nm UV crosslinking. For instance, a sevenfold increase in crosslinking efficiency has been reported when using a genetically encoded diazirine-based unnatural amino acid.[1][2][4] One study reported a 15% crosslinking yield for an RNA probe containing a diazirine-modified uridine.[5][6]
-
Reduced Photodamage: The use of longer wavelength UV light (350-360 nm) for photo-activation minimizes damage to both the RNA and protein components, preserving the integrity of the biological complexes under investigation.[3]
-
Capture of Transient Interactions: The high reactivity and short half-life of the carbene intermediate enable the capture of transient or weak RNA-protein interactions that are often missed by other methods.
-
Versatility in Probe Design: Diazirine moieties can be incorporated into RNA probes through various methods, including chemical synthesis of modified phosphoramidites for solid-phase RNA synthesis or enzymatic incorporation of modified nucleoside triphosphates during in vitro transcription.[5][6]
Applications in Research and Drug Development:
-
Identification of Novel RNA-Binding Proteins (RBPs): Unbiased screening with diazirine-containing RNA probes can identify previously unknown protein interaction partners for a given RNA molecule.
-
Mapping RBP Binding Sites: High-resolution mapping of crosslinking sites can pinpoint the specific regions of an RNA molecule that are in direct contact with a binding protein.
-
Validation of Drug Targets: This technology can be employed to validate whether a small molecule drug candidate modulates a specific RNA-protein interaction.
-
Mechanism of Action Studies: By identifying the protein partners of a therapeutic RNA, researchers can gain insights into its mechanism of action.
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing diazirine-containing probes for RNA-protein interaction analysis.
| Probe Type | Crosslinking Method | Reported Efficiency/Yield | Comparison to Standard Method | Reference |
| RNA with diazirine-modified uridine | UV irradiation (350-360 nm) | 15% crosslinking yield | Not specified | [5][6] |
| Protein with genetically encoded diazirine amino acid (DiAzKs) | UV irradiation (>310 nm) | Sevenfold increase in efficiency | Compared to conventional 254 nm UV crosslinking | [1][2][4] |
| RNA with diazirine-modified uridine triphosphate (UDzTP) | In vitro transcription | 38% for single incorporation, 28% for triple incorporation | Not applicable | [5][6] |
Experimental Protocols
Here, we provide detailed protocols for the key experiments involved in profiling RNA-protein interactions using diazirine-containing RNA probes.
Protocol 1: Synthesis of Diazirine-Modified Uridine Phosphoramidite
This protocol outlines the synthesis of a diazirine-modified uridine phosphoramidite for use in solid-phase RNA synthesis. The synthesis involves coupling a diazirine moiety to 5-iodouridine.
Materials:
-
5-Iodouridine
-
Diazirine-containing linker with a terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
Dissolve 5-iodouridine and the diazirine-alkyne linker in a mixture of DMF and TEA.
-
Add the palladium catalyst and CuI to the solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature until the starting material is consumed (monitor by TLC).
-
Purify the product by silica gel chromatography to obtain the diazirine-modified uridine.
-
-
5'-Hydroxyl Protection (DMT Protection):
-
Dissolve the diazirine-modified uridine in pyridine.
-
Add DMT-Cl and stir at room temperature until the reaction is complete.
-
Quench the reaction with methanol and purify the product by silica gel chromatography.
-
-
2'-Hydroxyl Protection (TBDMS Protection):
-
Dissolve the 5'-DMT-protected nucleoside in DMF.
-
Add TBDMS-Cl and imidazole and stir at room temperature.
-
Monitor the reaction by TLC and purify the product by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the fully protected nucleoside in anhydrous DCM.
-
Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Purify the final diazirine-modified uridine phosphoramidite by silica gel chromatography.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: In Vitro Transcription to Generate Diazirine-Containing RNA Probes
This protocol describes the generation of RNA probes containing diazirine-modified nucleotides using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Diazirine-modified uridine triphosphate (UDzTP)
-
Transcription buffer (10x)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup:
-
Assemble the transcription reaction on ice in the following order:
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM DTT
-
ATP, CTP, GTP (10 mM each)
-
UTP (e.g., 7.5 mM)
-
UDzTP (e.g., 2.5 mM - the ratio of UTP to UDzTP can be optimized)
-
Linearized DNA template (1 µg)
-
RNase inhibitor
-
T7 RNA Polymerase
-
-
-
Incubation:
-
Mix the reaction gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
-
RNA Purification:
-
Purify the RNA probe using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
-
Quality Control:
-
Assess the integrity and concentration of the synthesized RNA probe using denaturing polyacrylamide gel electrophoresis (PAGE) and UV-spectrophotometry.
-
Protocol 3: Photo-Crosslinking of Diazirine-RNA to Interacting Proteins
This protocol details the photo-crosslinking of the diazirine-containing RNA probe to its binding proteins in a cell lysate or with purified components.
Materials:
-
Diazirine-containing RNA probe
-
Cell lysate or purified protein of interest
-
Binding buffer (optimized for the specific RNA-protein interaction)
-
UV crosslinking instrument with a 365 nm light source
-
Ice
-
Nuclease-free tubes
Procedure:
-
Binding Reaction:
-
Incubate the diazirine-containing RNA probe with the cell lysate or purified protein in the binding buffer for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for complex formation.
-
-
UV Crosslinking:
-
Place the samples on ice in an open tube or a petri dish.
-
Irradiate the samples with 365 nm UV light at a specified energy (e.g., 0.15 J/cm²) for a set duration (e.g., 1-5 minutes). The optimal energy and time should be determined empirically.
-
-
RNase Digestion (Optional):
-
After crosslinking, unbound RNA can be digested by adding RNase A/T1 to the reaction mixture and incubating at 37°C for 15 minutes. This step helps to reduce background and is often included in CLIP-based protocols.
-
-
Denaturation:
-
Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes to denature the proteins.
-
Protocol 4: Enrichment and Analysis of Crosslinked RNA-Protein Complexes by Mass Spectrometry
This protocol outlines the enrichment of crosslinked complexes and their subsequent analysis by mass spectrometry to identify the interacting proteins. This workflow is similar to protocols like iCLIP and PAR-CLIP.[7][8][9][10]
Materials:
-
Crosslinked sample from Protocol 3
-
Antibody specific to the protein of interest (for targeted approaches) or affinity resin (e.g., oligo(dT) for polyadenylated RNA, or streptavidin beads if the RNA is biotinylated)
-
Magnetic beads
-
Wash buffers (high and low salt)
-
Proteinase K
-
SDS-PAGE equipment
-
Nitrocellulose membrane
-
Enzymes for library preparation (for sequencing-based approaches)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Immunoprecipitation/Affinity Purification:
-
Incubate the crosslinked lysate with an antibody-coupled magnetic bead or an appropriate affinity resin to capture the RNA-protein complexes.
-
Perform stringent washes with high and low salt buffers to remove non-specifically bound proteins and RNA.
-
-
SDS-PAGE and Membrane Transfer:
-
Elute the complexes from the beads and separate them by SDS-PAGE.
-
Transfer the separated complexes to a nitrocellulose membrane.
-
-
Excision of the Crosslinked Complex:
-
Visualize the RNA-protein complexes on the membrane (e.g., by autoradiography if the RNA is radiolabeled).
-
Excise the region of the membrane corresponding to the molecular weight of the crosslinked complex.
-
-
Protein Digestion:
-
Treat the excised membrane piece with Proteinase K to digest the protein, leaving the crosslinked peptide attached to the RNA fragment.
-
-
RNA Isolation and Reverse Transcription (for CLIP-seq):
-
Isolate the RNA-peptide adduct.
-
Perform reverse transcription, which often terminates at the crosslinked peptide, providing positional information.
-
Proceed with library preparation and high-throughput sequencing.
-
-
Direct Mass Spectrometry Analysis:
-
Alternatively, for direct protein identification, the protein from the excised gel band can be subjected to in-gel tryptic digestion.
-
The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify the peptides and, consequently, the proteins that were crosslinked to the RNA probe.
-
For CLIP-seq data, map the reads to the transcriptome to identify the binding sites.
-
References
- 1. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Genetically Encoded Diazirine Analogue for RNA-Protein Photo-crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and application of a diazirine-modified uridine analogue for investigating RNA–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA08682A [pubs.rsc.org]
- 6. The synthesis and application of a diazirine-modified uridine analogue for investigating RNA–protein interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. iCLIP: Protein–RNA interactions at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diazirine-Based Photoaffinity Labeling for G Protein-Coupled Receptors (GPCRs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of diazirine-based photoaffinity labeling (PAL) in the study of G protein-coupled receptors (GPCRs). This powerful technique enables the covalent capture of ligand-receptor interactions, facilitating the identification of binding partners, characterization of binding sites, and elucidation of the molecular mechanisms of GPCR signaling.
Introduction to Diazirine-Based Photoaffinity Labeling
Photoaffinity labeling is a versatile tool for converting non-covalent ligand-protein interactions into stable covalent bonds.[1][2] This is achieved using a photoaffinity probe, which is a modified version of a ligand of interest incorporating a photoreactive group and often a reporter tag for enrichment and detection.[2] Upon irradiation with UV light, the photoreactive moiety is converted into a highly reactive intermediate that forms a covalent bond with nearby amino acid residues of the target protein.[1]
Diazirines are among the most effective and widely used photoreactive groups for PAL.[3][4] They are small, minimizing steric hindrance that could interfere with natural ligand-receptor binding, and are stable in the dark and under various biological conditions.[3][5] Upon UV irradiation (typically around 350 nm), diazirines extrude nitrogen gas to generate a highly reactive carbene intermediate that can insert into a wide range of C-H, N-H, and O-H bonds in its immediate vicinity.[6]
Trifunctional diazirine-based probes are particularly useful for GPCR research.[7][8][9] These probes consist of three key components:
-
A ligand-binding moiety: This provides specificity for the target GPCR.
-
A diazirine group: This enables photocrosslinking to the receptor.
-
A reporter tag (e.g., biotin or an alkyne): This facilitates the enrichment and detection of the covalently labeled receptor-probe complex.[7][8]
Applications in GPCR Research
Diazirine-based PAL has numerous applications in the study of GPCRs, including:
-
Target Identification and Validation: Identifying the specific GPCRs that a novel compound binds to.[2]
-
Binding Site Mapping: Pinpointing the specific amino acid residues involved in ligand binding.[10]
-
Studying Ligand-Induced Conformational Changes: Trapping and analyzing different receptor conformations stabilized by agonists, antagonists, or allosteric modulators.
-
Interactome Profiling: Identifying other proteins that interact with the GPCR in a ligand-dependent manner.
Data Presentation: Quantitative Analysis of Probe-Receptor Interactions
The following tables summarize key quantitative data from studies utilizing diazirine-based photoaffinity probes for GPCRs.
Table 1: Binding Affinity of Diazirine Probes for GPCRs
| Probe | Target GPCR | Cell Line | Binding Affinity (Kd or Ki) | Assay Type | Reference |
| Ac-Nle-SP-probe | Neurokinin 1 (NK1) Receptor | Flp-In T-REx 293 | pIC50 = 8.1 ± 0.1 | Inositol Monophosphate Accumulation | [8] |
| Photoaffinity Probe 9 | A2A Adenosine Receptor | Purified hA2AAR | Kd = 30.8 ± 0.5 nM | Radioligand Displacement | [10] |
| LEI121 | Cannabinoid CB2 Receptor | CHO (overexpressing hCB2R) | pKi = 8.1 ± 0.1 | Radioligand Displacement | [6] |
Table 2: Photoaffinity Labeling Efficiency
| Probe | Target GPCR | System | Labeling Efficiency | Method of Quantification | Reference |
| Probe 10 | CXCR3 | CXCR3-expressing cells | ~80% | Radioligand Displacement Assay | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Trifunctional Diazirine Photoaffinity Probe
This protocol is a generalized procedure based on the synthesis of similar trifunctional probes.[7][8] It involves the coupling of a ligand-linker moiety, a diazirine-containing acid, and a reporter tag.
Materials:
-
Fmoc-protected amino acid with a free amine for reporter tag attachment
-
Piperidine in DMF (1:4 v/v)
-
3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Biotin-NHS or Alkyne-NHS ester
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
HPLC for purification
Procedure:
-
Fmoc Deprotection: Dissolve the Fmoc-protected amino acid in 20% piperidine in DMF and stir at room temperature for 1-2 hours. Monitor the reaction by TLC. Once complete, remove the solvent under vacuum.
-
Coupling of Diazirine Moiety: Dissolve the deprotected amino acid in DMF. Add 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid (1.2 eq), HBTU (1.2 eq), and DIPEA (3 eq). Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.
-
Purification: Purify the product by reverse-phase HPLC.
-
Coupling of Reporter Tag: Dissolve the purified product in DMF. Add the Biotin-NHS or Alkyne-NHS ester (1.5 eq) and DIPEA (3 eq). Stir at room temperature overnight.
-
Final Purification: Purify the final trifunctional probe by reverse-phase HPLC. Characterize the final product by mass spectrometry and NMR.
Protocol 2: Photoaffinity Labeling of GPCRs in Live Cells
This protocol outlines the general steps for labeling a target GPCR in living cells with a diazirine-based probe.
Materials:
-
Cells expressing the target GPCR
-
Diazirine-based photoaffinity probe
-
Cell culture medium (serum-free for labeling)
-
Phosphate-buffered saline (PBS)
-
UV lamp (350-365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads (for biotinylated probes) or azide-functionalized reporter tags and click chemistry reagents (for alkyne probes)
Procedure:
-
Cell Culture: Plate cells expressing the target GPCR and grow to 80-90% confluency.
-
Probe Incubation: Wash the cells with PBS and replace the medium with serum-free medium containing the diazirine probe at the desired concentration. For competition experiments, pre-incubate the cells with a competitor ligand before adding the probe. Incubate for 1-2 hours at 37°C or 4°C to allow for receptor binding.[8]
-
Washing: Wash the cells three times with cold PBS to remove unbound probe.
-
UV Irradiation: Place the cells on ice and irradiate with a 350-365 nm UV lamp for 10-30 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.[8][12]
-
Cell Lysis: After irradiation, lyse the cells in cold lysis buffer.
-
Enrichment of Labeled Proteins (for Biotinylated Probes):
-
Clarify the cell lysate by centrifugation.
-
Add streptavidin-agarose beads to the supernatant and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Click Chemistry (for Alkyne Probes):
-
To the cell lysate, add the azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide), copper(I) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1-2 hours at room temperature.
-
Proceed with enrichment using streptavidin beads if a biotin-azide tag was used.
-
-
Downstream Analysis: The enriched proteins can be analyzed by SDS-PAGE and western blotting, or subjected to proteomic analysis by mass spectrometry.
Protocol 3: Mass Spectrometry Analysis of Photolabeled GPCRs
This protocol describes a general workflow for identifying the labeled protein and mapping the cross-linking site using mass spectrometry.
Materials:
-
Enriched, labeled protein on beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
On-Bead Digestion:
-
Wash the beads with ammonium bicarbonate buffer.
-
Resuspend the beads in a denaturation buffer containing urea.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data.
-
To identify the cross-linked peptide, search the data for the expected mass shift corresponding to the photoaffinity probe fragment that remains attached to the peptide after digestion.
-
Manual inspection of the MS/MS spectra of candidate peptides is often necessary to confirm the sequence and the site of modification.
-
Visualizations
GPCR Signaling Pathway
Caption: Generalized G protein-coupled receptor (GPCR) signaling cascade.
Experimental Workflow for GPCR Photoaffinity Labeling
Caption: Workflow for diazirine-based photoaffinity labeling of GPCRs.
Logical Relationship of a Trifunctional Photoaffinity Probe
Caption: Components of a trifunctional photoaffinity probe and their functions.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Elucidating Enzyme-Substrate Interactions with Diazirine Photo-Crosslinking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing diazirine-based photo-crosslinking to investigate enzyme-substrate interactions. This powerful technique allows for the covalent capture of transient interactions, enabling the identification of binding partners, mapping of binding sites, and elucidation of enzymatic mechanisms.
Introduction to Diazirine Photo-Crosslinking
Photoaffinity labeling (PAL) is a robust method for covalently trapping interactions between a ligand (or substrate) and its target protein. Among the various photoreactive groups, diazirines have emerged as a preferred choice for studying enzyme-substrate interactions due to several key advantages.
Diazirines are small, three-membered ring structures that, upon irradiation with UV light (typically around 350-360 nm), extrude nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-specifically insert into nearby chemical bonds, including C-H, O-H, and N-H bonds within the enzyme's active site, thus forming a stable, covalent bond between the substrate analog and the enzyme.
Advantages of Diazirine Photo-Crosslinkers:
-
Small Size: The diazirine moiety is minimally bulky, reducing the likelihood of sterically hindering the natural enzyme-substrate interaction.
-
Biocompatible Activation: Activation occurs at longer UV wavelengths (~350-360 nm), which are less damaging to biological macromolecules compared to shorter wavelengths.
-
High Reactivity and Short Half-life: The generated carbene is highly reactive, leading to efficient crosslinking. Its short lifetime minimizes non-specific labeling of distant molecules.
-
Chemical Stability: Diazirines are generally stable to a wide range of chemical conditions, allowing for their incorporation into complex substrate analogs.
Experimental Workflow
The general workflow for an enzyme-substrate photo-crosslinking experiment involves several key stages, from probe design to data analysis.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing diazirine photo-crosslinking to investigate enzyme-substrate interactions.
Table 1: Kinetic Parameters of Diazirine-Containing Probes
| Enzyme | Substrate/Probe | Km (µM) | Vmax (relative) | Reference |
| Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | Diazirine-containing a-factor analogue | Lower | Increased | |
| Sphingomyelin Synthase 2 (SMS2) | PAL-1 (N-arylbenzamides core with diazirine) | 0.37 (IC50) | - |
Table 2: Crosslinking Efficiency and Conditions
| System | Diazirine Probe Type | UV Wavelength (nm) | UV Power/Time | Crosslinking Efficiency Improvement | Reference |
| RNA-Protein Interactions (IRP1) | DiAzKs (unnatural amino acid) | ~365 | Not specified | 7-fold vs. 254 nm UV | |
| Protein-Protein Interactions (BSA) | Quercetin-diazirine conjugate | 365 | 6-watts | - | |
| General Protein Labeling | Alkyl diazirine | 365 | 100 mW/cm² for 2 min | Optimized for polar residues |
Detailed Experimental Protocols
This section provides detailed protocols for key experiments in a diazirine photo-crosslinking study.
Protocol 1: General Photo-Crosslinking of Enzyme and Diazirine Probe
This protocol describes the fundamental steps for photo
Application Notes and Protocols for Diazirine-Based Drug Target Identification in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing diazirine-based photoaffinity labeling (PAL) in conjunction with chemical proteomics to identify and validate novel drug targets.
Application Note 1: Introduction to Diazirine-Based Photoaffinity Labeling for Drug Target Deconvolution
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct molecular targets of a bioactive small molecule within a complex biological system.[1] This method utilizes a chemical probe derived from the parent bioactive compound, which is modified to incorporate a photoreactive group and a reporter tag. Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its interacting protein targets.[2][3] The reporter tag then enables the enrichment and subsequent identification of these target proteins by mass spectrometry.
Among the various photoreactive moieties, diazirines have emerged as a popular choice in medicinal chemistry due to several advantageous properties:
-
Small Size: The diazirine group is sterically small, minimizing perturbations to the parent molecule's structure and biological activity.[4]
-
Photochemical Stability: Diazirines are generally stable in the dark and under typical experimental conditions, but can be efficiently activated by UV light (typically around 350-365 nm), which is less damaging to biological samples compared to shorter wavelengths.[5]
-
High Reactivity of Carbene Intermediate: Upon photoactivation, diazirines generate a highly reactive carbene intermediate that can form covalent bonds with a wide range of amino acid residues in the target protein's binding pocket.[2]
This application note will focus on the design, synthesis, and application of diazirine-based probes for identifying the cellular targets of small molecule drugs.
Application Note 2: Designing and Synthesizing Diazirine-Based Photoaffinity Probes
The successful application of PAL for target identification is critically dependent on the design and synthesis of a high-quality photoaffinity probe. An ideal probe should retain the biological activity and binding affinity of the parent compound while efficiently crosslinking to its target upon photoactivation.[1]
Key Components of a Diazirine Probe:
-
Pharmacophore: The core structure of the bioactive small molecule responsible for its biological activity.
-
Diazirine Moiety: The photoreactive group for covalent crosslinking. Both aliphatic and aryl diazirines are commonly used.[6]
-
Reporter Tag: A functional group for detection and enrichment of the probe-protein adduct. A terminal alkyne or azide is frequently incorporated for subsequent "click" chemistry conjugation to a biotin or fluorescent tag.[2]
-
Linker: A spacer that connects the pharmacophore, diazirine, and reporter tag. The linker's length and composition can influence the probe's activity and labeling efficiency.
The position of the diazirine and reporter tag on the pharmacophore should be carefully chosen based on existing structure-activity relationship (SAR) data to minimize interference with target binding.[1]
Quantitative Comparison of Probes and Parent Compounds
It is crucial to validate that the synthesized probe retains the biological activity of the parent compound. This is typically assessed by comparing their half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kd).
| Compound/Probe | Parent Compound IC₅₀ (µM) | Probe IC₅₀ (µM) | Target | Reference |
| Etoposide | 2.20 ± 0.41 | 0.42 ± 0.06 | Topoisomerase II | [5] |
| Staurosporine Analog | Not specified | Similar to parent | Kinases | [6] |
| Dasatinib Analog | Similar to parent | Similar to parent | Kinases | [1] |
Experimental Protocols
Protocol 1: Synthesis of a "Minimalist" Diazirine-Alkyne Photo-Cross-Linker
This protocol describes the synthesis of a versatile diazirine-alkyne linker that can be conjugated to various small molecules.
Materials:
-
Starting ketone material
-
Ammonia in methanol (7 M)
-
Hydroxylamine-O-sulfonic acid
-
Iodine
-
Triethylamine
-
Solvents (Methanol, Dichloromethane, etc.)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Oxime Formation: Dissolve the starting ketone in methanol. Add a solution of hydroxylamine-O-sulfonic acid and triethylamine in methanol. Stir the reaction at room temperature until the ketone is consumed (monitored by TLC).
-
Diaziridine Formation: To the crude oxime, add a solution of ammonia in methanol. Stir the reaction at room temperature overnight.
-
Diazirine Oxidation: Cool the reaction mixture to 0°C and add a solution of iodine in methanol dropwise until a persistent brown color is observed. Quench the excess iodine with sodium thiosulfate.
-
Purification: Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the diazirine-alkyne linker.
Note: The synthesis of diazirines can be hazardous and should be performed by trained personnel in a well-ventilated fume hood.
Protocol 2: Photoaffinity Labeling of Target Proteins in Live Cells
This protocol outlines the general workflow for labeling target proteins in living cells using a diazirine-based probe.
Materials:
-
Cultured cells
-
Diazirine-based photoaffinity probe
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and grow to the desired confluency. Replace the medium with fresh medium containing the diazirine probe at the desired concentration. As a negative control, treat a separate set of cells with vehicle (e.g., DMSO). For competition experiments, pre-incubate cells with an excess of the parent compound before adding the probe.
-
Incubation: Incubate the cells with the probe for a sufficient time to allow for target engagement (e.g., 1-4 hours).
-
UV Irradiation: Wash the cells with cold PBS to remove unbound probe. Place the cells on ice and irradiate with a 365 nm UV lamp for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.[5]
-
Cell Lysis: After irradiation, wash the cells again with cold PBS and then lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis.
Protocol 3: Enrichment and Identification of Labeled Proteins by Mass Spectrometry
This protocol describes the enrichment of biotin-tagged, crosslinked proteins and their subsequent identification by quantitative proteomics.
Materials:
-
Cell lysate containing labeled proteins
-
Azide-biotin reporter tag
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Click Chemistry Reaction: To the cell lysate, add the azide-biotin reporter tag, copper(II) sulfate, and the reducing agent. Incubate the reaction to conjugate biotin to the alkyne-containing probe.
-
Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Peptide Elution and Preparation: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis: Use a proteomics software suite to search the MS/MS data against a protein database to identify the enriched proteins. Perform quantitative analysis to determine the fold-enrichment of proteins in the probe-treated sample compared to the control samples.
Quantitative Proteomics Data Example
The following table shows example data from a quantitative proteomics experiment to identify the targets of a hypothetical diazirine probe.
| Protein ID | Gene Name | Fold Change (Probe/Control) | p-value | Known Target |
| P00533 | EGFR | 15.2 | <0.001 | Yes |
| P04626 | ERBB2 | 8.5 | <0.01 | No |
| Q13554 | MAPK3 | 4.1 | <0.05 | No |
| P27361 | MAPK1 | 3.8 | <0.05 | No |
Visualizations
Experimental Workflow for Diazirine-Based Target Identification
Caption: General workflow for drug target identification using a diazirine-based photoaffinity probe.
Elucidation of a Kinase Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a diazirine probe was used to identify a novel kinase target, which was then placed within a known signaling cascade.
Caption: Hypothetical signaling pathway elucidated using a diazirine probe to identify Kinase X.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Protein Interactions: In-Vivo Crosslinking with Photo-Leucine and Photo-Methionine
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) in their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. Photo-reactive amino acids, such as photo-leucine and photo-methionine, offer a powerful tool for in-vivo crosslinking, enabling the capture of transient and stable protein interactions directly within living cells.[1][2] These amino acid analogs are structurally similar to their natural counterparts, allowing them to be incorporated into proteins by the cell's own translational machinery.[2] Upon activation with ultraviolet (UV) light, a highly reactive carbene intermediate is generated from the diazirine ring of the photo-amino acid, which then forms a covalent bond with interacting molecules in close proximity, effectively "freezing" the interaction for subsequent analysis.[1][3][4] This technology provides a high degree of spatial and temporal control, offering a significant advantage over traditional chemical crosslinking methods.[5]
Principle of the Technology
Photo-leucine and photo-methionine are designed to mimic natural leucine and methionine, enabling their acceptance by the endogenous tRNA synthetases and incorporation into nascent polypeptide chains during protein synthesis.[2][5] This metabolic labeling approach leads to the global incorporation of these photo-activatable residues throughout the proteome.[5] The key to their functionality lies in the diazirine ring, a small, photo-sensitive moiety.[1][3][4] When cells containing proteins with incorporated photo-amino acids are exposed to UV light at a specific wavelength (typically 330-370 nm), the diazirine ring is excited and releases nitrogen gas, generating a short-lived and highly reactive carbene intermediate.[1][3][4][5] This carbene can insert into any C-H, O-H, or N-H bond in its immediate vicinity, forming a stable covalent crosslink with interacting proteins, nucleic acids, or other biomolecules.[6] The resulting crosslinked complexes can then be detected and identified using a variety of techniques, including Western blotting and mass spectrometry.[1]
Advantages of In-Vivo Photo-Crosslinking
-
Captures interactions in the native cellular context: Allows for the study of PPIs under physiological conditions, preserving the natural conformation and localization of proteins.[1]
-
Traps transient and weak interactions: The rapid nature of the photo-crosslinking reaction enables the capture of interactions that are often missed by conventional methods like co-immunoprecipitation.[5]
-
Temporal control: UV activation provides precise control over the timing of the crosslinking event, allowing for the study of dynamic cellular processes.
-
Zero-length crosslinker: The reactive carbene forms a direct covalent bond, providing high-resolution information about the proximity of interacting molecules.[3]
-
Broad applicability: Can be used to study a wide range of protein interactions, including those involving membrane proteins and large protein complexes.[2]
Quantitative Data Summary
The efficiency of photo-leucine and photo-methionine incorporation and crosslinking can be influenced by several factors, including cell type, protein expression levels, and experimental conditions. The following table summarizes key quantitative parameters derived from product information and published literature.
| Parameter | Value | Notes | Source(s) |
| Incorporation Rate | 10 - 20% | Dependent on amino acid frequency, protein abundance, and turnover. | [3] |
| Recommended Photo-Leucine Concentration | 4 mM | In leucine-free medium. | [3] |
| Recommended Photo-Methionine Concentration | 2 mM | In methionine-free medium. | [3] |
| UV Activation Wavelength | 330 - 370 nm | Optimal wavelength is around 345-365 nm. Avoid wavelengths below 300 nm to prevent damage to proteins and DNA. | [3][4] |
| Recommended UV Irradiation Time | < 15 minutes | Prolonged exposure can lead to cell damage. The exact time should be optimized based on the half-life of the photo-amino acid and the UV lamp intensity. | [3] |
| Crosslinking Recovery | > 90% | Refers to the recovery of crosslinked proteins after cell lysis. | [3] |
Experimental Protocols
Here we provide detailed protocols for the key steps involved in an in-vivo crosslinking experiment using photo-leucine and photo-methionine.
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the incorporation of photo-leucine and photo-methionine into proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Leucine and Methionine-free DMEM (or other appropriate basal medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Photo-Leucine
-
L-Photo-Methionine
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates/flasks
Procedure:
-
Cell Seeding: Seed mammalian cells on tissue culture plates or flasks and grow in complete growth medium until they reach 60-70% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing Leucine and Methionine-free DMEM with 10% dFBS. Just before use, add L-Photo-Leucine to a final concentration of 4 mM and L-Photo-Methionine to a final concentration of 2 mM.[3] Warm the medium to 37°C to aid in the dissolution of the photo-amino acids.
-
Cell Starvation and Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells in a CO2 incubator at 37°C for 16-24 hours to allow for the incorporation of the photo-amino acids into newly synthesized proteins.
Protocol 2: In-Vivo UV Crosslinking
This protocol describes the UV irradiation of metabolically labeled cells to induce crosslinking.
Materials:
-
Cells labeled with photo-leucine and photo-methionine (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
UV lamp with an emission wavelength of 365 nm (e.g., Stratalinker or a hand-held UV lamp)
Procedure:
-
Preparation for Irradiation:
-
Place the tissue culture plate containing the labeled cells on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to cover the cells and prevent them from drying out during irradiation.
-
-
UV Irradiation:
-
Remove the lid of the tissue culture plate.
-
Position the UV lamp directly above the plate. The distance will depend on the lamp's power (e.g., 1-5 cm for a 15W lamp).[3]
-
Irradiate the cells on ice for 5-15 minutes.[3] The optimal irradiation time should be determined empirically for each experimental setup.
-
-
Post-Irradiation:
-
Immediately after irradiation, aspirate the PBS.
-
Proceed to cell lysis (Protocol 3) or store the plate at -80°C for later analysis.
-
Protocol 3: Cell Lysis and Protein Extraction
This protocol describes the lysis of crosslinked cells and extraction of proteins.
Materials:
-
UV-crosslinked cells (from Protocol 2)
-
Lysis Buffer (e.g., RIPA buffer or a custom buffer containing non-ionic detergents and protease/phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to the plate of crosslinked cells.
-
Incubate on ice for 15-30 minutes with occasional swirling.
-
-
Harvesting Lysate:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (containing the soluble protein fraction) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein lysate is now ready for downstream analysis such as immunoprecipitation and Western blotting.
-
Protocol 4: Immunoprecipitation and Western Blot Analysis
This protocol describes the enrichment of a target protein and its crosslinked partners, followed by detection via Western blotting.
Materials:
-
Protein lysate from crosslinked cells (from Protocol 3)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation:
-
Incubate a defined amount of protein lysate (e.g., 1-2 mg) with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads/resin and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands compared to the non-crosslinked protein.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest or a potential interaction partner overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 5: Sample Preparation for Mass Spectrometry Analysis
This protocol provides a general workflow for preparing crosslinked samples for identification of interaction partners by mass spectrometry.
Materials:
-
Immunoprecipitated and eluted protein complexes (from Protocol 4, step 2)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting columns
Procedure:
-
In-gel or In-solution Digestion:
-
In-gel: Run the eluted sample on an SDS-PAGE gel. Excise the high molecular weight band corresponding to the crosslinked complex. Destain, reduce with DTT, alkylate with IAA, and digest with trypsin overnight.
-
In-solution: Reduce the eluted sample with DTT, alkylate with IAA, and digest with trypsin overnight.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel slices (if using in-gel digestion).
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Specialized software is required to identify the crosslinked peptides from the complex MS/MS data.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for in-vivo crosslinking.
Mechanism of Photo-Crosslinking
Caption: Mechanism of diazirine-based photo-crosslinking.
Signaling Pathway Example: PGRMC1 and Insig-1 in Cholesterol Homeostasis
Photo-crosslinking technology was instrumental in identifying a direct interaction between Progesterone Receptor Membrane Component 1 (PGRMC1) and Insulin-induced gene 1 (Insig-1), a key regulator of cholesterol synthesis.[2] This interaction plays a role in the intricate regulation of cellular cholesterol levels.
Caption: PGRMC1-Insig-1 interaction in cholesterol regulation.
Conclusion
In-vivo crosslinking with photo-leucine and photo-methionine is a robust and versatile technique for elucidating protein-protein interactions within the complex environment of a living cell. By providing the ability to capture interactions with high spatial and temporal resolution, this method has become an invaluable tool for researchers in basic science and drug discovery. The protocols and information provided herein offer a comprehensive guide for the successful implementation of this powerful technology.
References
- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Diazoline
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like Diazoline is a critical component of this responsibility. Adherence to correct disposal protocols not only ensures the safety of laboratory personnel but also prevents environmental contamination and maintains regulatory compliance. This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like many chemical compounds, requires careful handling to avoid accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Wear chemical-impermeable gloves. |
| Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area. Avoid breathing dust, mist, gas, or vapors.[1] |
Step-by-Step Disposal Protocol
The fundamental principle for this compound disposal is to treat it as hazardous chemical waste. It should be disposed of through an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1] Avoid releasing it into the environment.[1]
1. Waste Identification and Segregation:
Proper segregation of waste streams is the first step to ensure safe and compliant disposal. Do not mix this compound waste with other incompatible chemical waste.
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing dissolved this compound.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound.
2. Solid Waste Disposal:
-
Container: Use the original manufacturer's container if it is in good condition. If unavailable, use a new, clean, and chemically compatible container with a secure screw-on cap.
-
Labeling: Clearly label the container with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound". Do not use abbreviations or formulas.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials until it is collected by a licensed hazardous waste disposal service.
3. Liquid Waste Disposal:
-
Container: Use a dedicated, leak-proof container, preferably plastic, with a secure screw-on cap.
-
Labeling: Affix a "Hazardous Waste" label to the container. List all constituents of the solution on the label, including the full chemical name "this compound" and all solvents with their approximate percentages.
-
Storage: Keep the container closed except when adding waste. Store it in the designated SAA.
4. Contaminated Labware Disposal:
-
Collection: Place all disposable items contaminated with this compound (e.g., gloves, wipes, pipette tips) into a dedicated, clearly labeled, and sealed plastic bag.
-
Final Disposal: This bag should then be placed inside a designated container for chemically contaminated solid waste.
-
Labeling: Clearly label the outer container or bag as "Hazardous Waste" and list the contaminant "this compound".
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel, the environment, and maintaining regulatory compliance. Always consult your institution's specific safety guidelines and a licensed hazardous waste disposal provider for any additional requirements.
References
Essential Safety and Logistical Information for Handling Diazoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental responsibility. Diazoline, also known as Mebhydrolin napadisylate, is an antihistamine that requires careful management in a laboratory setting. This guide provides comprehensive procedural guidance on personal protective equipment (PPE), handling protocols, and disposal plans to ensure safe and compliant laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Chemical-impermeable gloves. Butyl rubber gloves are a suitable option. Gloves must be inspected prior to use.[1][2] |
| Gown/Clothing | Fire/flame resistant and impervious clothing. A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1] |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Mebhydrolin napadisylate (this compound) | Mepyramine maleate |
| Appearance | White or almost white crystalline solid.[3] | White crystalline powder. |
| Molecular Formula | C₄₈H₄₈N₄O₆S₂[4] | C₁₇H₂₃N₃O • C₄H₄O₄[5] |
| Molecular Weight | 841.05 g/mol [4] | 401.5 g/mol [5] |
| Melting Point | 274 °C[2] | 101-103°C[6] |
| Boiling Point | 457.3°C at 760 mmHg[1] | Not available |
| Flash Point | 230.4°C[1] | Not applicable |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated).[1] | Water (100 mM), DMSO (100 mM), Ethanol (20 mg/ml), DMF (25 mg/ml), PBS (pH 7.2) (10 mg/ml).[5][7] |
| Occupational Exposure Limit | Tentative Safe Exposure Level (TSEL) in occupational air: 1.0 mg/m³.[8] | Not established. |
Experimental Protocol for Handling this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a research laboratory.
1. Preparation and Pre-handling:
- Ensure the work area is a well-ventilated space, preferably within a chemical fume hood.
- Assemble all necessary materials: this compound powder, appropriate solvents, glassware, weighing scale, and waste containers.
- Don all required PPE as specified in the table above.
2. Weighing and Solution Preparation:
- To avoid generating dust, handle the solid form of this compound with care. Use a spatula for transferring the powder.
- Weigh the desired amount of this compound on an analytical balance within a fume hood.
- To prepare a stock solution, slowly add the solvent to the weighed this compound powder in a suitable container (e.g., a beaker or flask).
- If necessary, use sonication or gentle heating to aid dissolution, depending on the solvent.[1]
- For aqueous solutions of mepyramine maleate, dissolve the crystalline solid directly in aqueous buffers. It is recommended not to store aqueous solutions for more than one day.[9]
3. Handling and Experimentation:
- All procedures involving this compound should be carried out within a fume hood to minimize inhalation exposure.
- Avoid direct contact with skin and eyes.[1]
- Use non-sparking tools to prevent fire hazards.[1]
4. Post-experiment and Decontamination:
- Decontaminate all surfaces and equipment that came into contact with this compound. Scrubbing with alcohol can be an effective decontamination method.[10]
- Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
Operational and Disposal Plans
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Classification: this compound is toxic to aquatic life with long-lasting effects. Therefore, it should be treated as hazardous waste.[1]
Disposal Procedure:
-
Solid Waste: Collect waste this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions containing this compound in a separate, labeled hazardous waste container. Do not discharge to sewer systems.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture containers to prevent reuse before disposal.
-
Licensed Disposal: All waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Below is a diagram illustrating the workflow for handling this compound safely.
The following diagram outlines the logical steps for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Mebhydrolin Napadisylate CAS 6153-33-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. abmole.com [abmole.com]
- 5. Mepyramine (maleate) | CAS 59-33-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. PYRILAMINE MALEATE | 59-33-6 [chemicalbook.com]
- 7. Mepyramine maleate |Pyrilamine maleate | Hello Bio [hellobio.com]
- 8. JUSTIFICATION OF this compound PERMISSIBLE LEVELS IN OCCUPATIONAL AIR IN CHEMICAL AND PHARMACEUTICAL INDUSTRIES - Kuzminov - Toxicological Review [cardiosomatics.orscience.ru]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
